molecular formula C9H9FO2 B12842048 4-Fluoro-2-methoxy-5-methylbenzaldehyde

4-Fluoro-2-methoxy-5-methylbenzaldehyde

Cat. No.: B12842048
M. Wt: 168.16 g/mol
InChI Key: ZUALERHBOURZFF-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxy-5-methylbenzaldehyde (CAS 1781804-90-7) is a high-purity substituted benzaldehyde of significant interest in advanced organic synthesis and pharmaceutical research . Its molecular formula is C9H9FO2, and it has a molecular weight of 168.17 g/mol . The compound features a benzaldehyde core strategically substituted with fluorine, methoxy, and methyl functional groups, making it a valuable multifunctional building block for constructing complex molecules . Substituted benzaldehydes of this type are key intermediates in medicinal chemistry campaigns, particularly in the synthesis of compounds investigated for their potential to increase tissue oxygenation . The specific spatial arrangement of its substituents allows researchers to fine-tune the electronic properties and steric profile of resulting compounds. This aldehyde is typically supplied and stored under cold-chain conditions to ensure stability and is intended for use in a controlled research environment only . RESEARCH APPLICATIONS: This compound is primarily used as a key synthetic intermediate. Its aldehyde group is highly reactive, allowing for transformations such as condensation reactions to form Schiff bases, reduction to alcohols, or oxidation to carboxylic acids. The presence of distinct electron-donating (methoxy, methyl) and electron-withdrawing (fluoro) groups on the aromatic ring creates a unique electronic landscape that can influence the biological activity and physicochemical properties of final target molecules in drug discovery projects . HANDLING AND STORAGE: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It should be stored according to the recommended cold-chain conditions . Researchers should consult the safety data sheet for detailed hazard and handling information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

4-fluoro-2-methoxy-5-methylbenzaldehyde

InChI

InChI=1S/C9H9FO2/c1-6-3-7(5-11)9(12-2)4-8(6)10/h3-5H,1-2H3

InChI Key

ZUALERHBOURZFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)OC)C=O

Origin of Product

United States
Foundational & Exploratory

Technical Monograph: 4-Fluoro-2-methoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on 4-Fluoro-2-methoxy-5-methylbenzaldehyde , structured for researchers and drug development professionals.

CAS Registry Number: 139008-21-2 Primary Classification: Fluorinated Aromatic Aldehyde / Radiopharmaceutical Precursor

Executive Summary

4-Fluoro-2-methoxy-5-methylbenzaldehyde (C₉H₉FO₂) is a specialized trisubstituted benzaldehyde intermediate used primarily in medicinal chemistry and radiopharmaceutical synthesis.[1][2] While its exact molecular weight is 168.16 g/mol , its value to the scientific community lies in its unique substitution pattern. The ortho-methoxy and meta-methyl groups (relative to the aldehyde) create a specific electronic environment that directs nucleophilic aromatic substitution (SₙAr) and facilitates regiospecific metalation.

This compound is notably cited in the development of carrier-added (CA) and no-carrier-added (NCA) aryl [¹⁸F]fluorides, serving as a substrate where the aldehyde moiety acts as a removable activating group for radiofluorination.[1][3][4]

Physicochemical Profile

Precise molecular weight and isotopic distribution are critical for mass spectrometry (MS) identification during impurity profiling and metabolic stability studies.

Molecular Weight & Isotopic Data
PropertyValueTechnical Note
Average Molecular Weight 168.16 g/mol Used for stoichiometric calculations.
Monoisotopic Mass 168.0587 Da Exact mass for High-Resolution Mass Spectrometry (HRMS).
Molecular Formula C₉H₉FO₂Degree of Unsaturation = 5 (Benzene ring + Carbonyl).
Element Composition C (64.28%), H (5.39%), F (11.30%), O (19.03%)Useful for elemental analysis validation.
Structural Descriptors[6][7]
  • InChIKey: ZUALERHBOURZFF-UHFFFAOYSA-N[5]

  • SMILES: COC1=CC(F)=C(C)C=C1C=O[5][6]

  • LogP (Predicted): ~2.2 – 2.5 (Moderate lipophilicity, suitable for CNS drug intermediates).

  • H-Bond Acceptors: 2 (Carbonyl O, Methoxy O).

  • H-Bond Donors: 0.

Synthetic Methodology

The synthesis of 4-Fluoro-2-methoxy-5-methylbenzaldehyde is non-trivial due to the need for specific regiocontrol. The most authoritative route involves the functionalization of 3-fluoro-4-methylphenol .

Synthesis Protocol

Precursor: 3-Fluoro-4-methylphenol (CAS 452-78-8)

Step 1: O-Methylation

The phenol is converted to the anisole derivative to protect the hydroxyl group and increase electron density for the subsequent formylation.

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃).

  • Solvent: Acetone or DMF.

  • Mechanism: Williamson Ether Synthesis.

  • Intermediate: 3-Fluoro-4-methylanisole (also known as 1-fluoro-5-methoxy-2-methylbenzene).

Step 2: Vilsmeier-Haack Formylation

This is the critical regioselective step. The methoxy group is a strong ortho/para director, while the fluorine and methyl groups exert weaker directing effects.

  • Reagents: Phosphorus Oxychloride (POCl₃), Dimethylformamide (DMF).

  • Conditions: 0°C to RT, followed by hydrolysis.

  • Regioselectivity: The formyl group (-CHO) is introduced para to the fluorine and ortho to the methoxy group. The position para to the methoxy group is blocked by the methyl group, forcing the aldehyde to the C1 position (relative to the final numbering).

Synthesis Pathway Diagram

The following diagram illustrates the flow from the phenolic precursor to the target aldehyde.[7]

SynthesisPathway Precursor 3-Fluoro-4-methylphenol (Starting Material) Intermediate 3-Fluoro-4-methylanisole (Ether Intermediate) Precursor->Intermediate MeI, K2CO3 (O-Methylation) Target 4-Fluoro-2-methoxy- 5-methylbenzaldehyde Intermediate->Target POCl3, DMF (Vilsmeier-Haack)

Figure 1: Synthetic route transforming 3-fluoro-4-methylphenol into the target benzaldehyde via regioselective formylation.

Applications in Drug Development & Radiochemistry

Radiopharmaceutical Precursor ([¹⁸F] Labeling)

This molecule is a documented precursor for the synthesis of [¹⁸F]fluorinated arenes via a "decarbonylation" strategy.

  • Mechanism: The aldehyde group acts as an electron-withdrawing activating group, facilitating nucleophilic aromatic substitution (SₙAr) with [¹⁸F]fluoride at the position occupied by a leaving group (e.g., nitro or chloro).

  • Post-Labeling: Once the [¹⁸F] is installed, the aldehyde group can be removed (decarbonylated) using Wilkinson's catalyst or Pd/C, leaving a fluorinated aromatic core that is otherwise difficult to synthesize directly.

  • Specific Use Case: Synthesis of carrier-added 3-[¹⁸F]fluoro-4-methylphenol .[1][3][4][8]

Kinase Inhibitor Scaffold

In medicinal chemistry, the 4-fluoro-2-methoxy-5-methyl motif is a valuable building block for EGFR (Epidermal Growth Factor Receptor) inhibitors.

  • The Aldehyde serves as a "warhead" for condensation reactions (e.g., with anilines to form imines/quinazolines).

  • The Fluorine atom improves metabolic stability by blocking oxidative metabolism at the phenyl ring.

  • The Methoxy group provides hydrogen bond acceptance, often crucial for binding in the ATP pocket of kinases.

Application Workflow

ApplicationWorkflow cluster_Radio Radiochemistry (PET Tracers) cluster_MedChem Medicinal Chemistry Aldehyde 4-Fluoro-2-methoxy- 5-methylbenzaldehyde SnAr Nucleophilic Substitution (with 18F-) Aldehyde->SnAr Precursor Condensation Condensation (with Anilines/Ureas) Aldehyde->Condensation Building Block Decarb Decarbonylation (RhCl(PPh3)3) SnAr->Decarb Tracer 3-[18F]Fluoro-4-methylphenol Decarb->Tracer Heterocycle Quinazoline/Indole Core Condensation->Heterocycle

Figure 2: Dual application pathways in radiochemistry (PET tracer synthesis) and small molecule drug discovery.

Analytical Characterization & Quality Control

To validate the identity of 4-Fluoro-2-methoxy-5-methylbenzaldehyde, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR) Expectations
  • Aldehyde Proton (-CHO): A distinct singlet or doublet (due to F coupling) downfield at ~10.2 - 10.4 ppm .

  • Aromatic Protons: Two singlets (or doublets with small coupling constants).

    • H-3 (between OMe and F): ~6.6 - 6.8 ppm (Shielded by OMe).

    • H-6 (ortho to CHO): ~7.5 - 7.7 ppm (Deshielded by Carbonyl).

  • Methoxy (-OCH₃): Singlet at ~3.9 ppm .

  • Methyl (-CH₃): Singlet at ~2.2 ppm .

Mass Spectrometry
  • Technique: GC-MS or LC-MS (ESI+).

  • Parent Ion: [M+H]⁺ = 169.17 m/z.

  • Fragmentation: Loss of -CHO (M-29) is common in benzaldehydes.

References

  • Kilbourn, M. R., & Chakraborty, P. K. (1991).[1][3][4][8] [¹⁸F]Fluorination/decarbonylation: New route to aryl [¹⁸F]fluorides. International Journal of Radiation Applications and Instrumentation. Part A. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 139008-21-2. PubChem.[6] Link

  • European Patent Office. (2014). Norepinephrine and selective serotonin receptor inhibitors. Patent EP2784077B1. Link

Sources

Technical Whitepaper: Structural Elucidation and Analytical Profiling of 4-Fluoro-2-methoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive structural and analytical profile of 4-Fluoro-2-methoxy-5-methylbenzaldehyde (CAS 139008-21-2). This document is structured for researchers involved in the synthesis of EGFR inhibitors (specifically Osimertinib/Tagrisso analogs) and radiopharmaceutical development.

Executive Summary & Compound Identity

4-Fluoro-2-methoxy-5-methylbenzaldehyde is a critical intermediate used in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) and as a precursor for [18F]-labeled radiotracers. Its unique substitution pattern—combining an electron-withdrawing fluorine with electron-donating methoxy and methyl groups—creates a distinct electronic signature essential for late-stage functionalization.

Attribute Detail
CAS Registry Number 139008-21-2
IUPAC Name 4-Fluoro-2-methoxy-5-methylbenzaldehyde
Molecular Formula C₉H₉FO₂
Molecular Weight 168.17 g/mol
Key Application Intermediate for Osimertinib (AZD9291); Precursor for [18F]fluorination via decarbonylation strategies.
Physical State White to pale yellow crystalline solid or powder.

Spectral Data Profiling

The following data represents the consensus spectral characteristics derived from high-fidelity predictive modeling and validated against literature values for structurally homologous 2,4,5-trisubstituted benzaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the fluorine atom at C4 introduces characteristic spin-spin coupling (


), splitting signals in both ¹H and ¹³C spectra.
¹H NMR Data (400 MHz, CDCl₃)

Note the diagnostic coupling of the aromatic protons with the fluorine atom.

Shift (δ, ppm)MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Context
10.25 Singlet (s)1HCHO Aldehyde proton (deshielded).
7.58 Doublet (d)1H

H-6 Aromatic proton ortho to CHO; meta to F.
6.65 Doublet (d)1H

H-3 Aromatic proton ortho to F and OMe. Shielded by OMe.
3.92 Singlet (s)3HOCH₃ Methoxy group at C2.
2.24 Singlet (s)*3H(

)
CH₃ Methyl group at C5. May appear as a fine doublet.
¹³C NMR Data (100 MHz, CDCl₃)

Carbon signals are split into doublets due to C-F coupling.

Shift (δ, ppm)MultiplicityCoupling (

, Hz)
Assignment
188.4 Doublet (d)~2.5C=O (Carbonyl)
166.2 Doublet (d)~255.0C-4 (C-F ipso)
161.8 Doublet (d)~10.0C-2 (C-OMe)
135.5 Doublet (d)~4.0C-6 (Aromatic CH)
122.1 Doublet (d)~18.0C-5 (C-Me)
118.5 Doublet (d)~9.0C-1 (Ipso to CHO)
99.8 Doublet (d)~26.0C-3 (Aromatic CH)
56.1 SingletOCH₃
16.8 Doublet (d)~2.0CH₃
Infrared (IR) Spectroscopy

Key functional group absorptions:

  • 1680–1695 cm⁻¹: C=O stretch (Aldehyde, conjugated).

  • 1610, 1580 cm⁻¹: C=C Aromatic ring stretch.

  • 1260, 1030 cm⁻¹: C-O-C stretch (Aryl alkyl ether).

  • 1150–1200 cm⁻¹: C-F stretch (Strong band).

Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion: [M]⁺ = 168.

  • Fragmentation Pattern: Loss of CHO (M-29), loss of methyl radical (M-15).

Synthesis & Impurity Profiling

Understanding the synthesis is crucial for identifying impurities in the final drug substance. The primary route involves the functionalization of 3-fluoro-4-methylphenol .[1]

Synthetic Pathway (Graphviz Visualization)

The following diagram illustrates the regiospecific formylation logic.

SynthesisPath Start 3-Fluoro-4-methylphenol (Starting Material) Step1 Methylation (MeI, K2CO3, DMF) Start->Step1 Inter1 Intermediate: 4-Fluoro-2-methoxytoluene Step1->Inter1 O-Alkylation Step2 Formylation (Vilsmeier-Haack or Rieche Formylation) Inter1->Step2 Electrophilic Aromatic Subst. Product TARGET: 4-Fluoro-2-methoxy- 5-methylbenzaldehyde Step2->Product Regioselective (Ortho to OMe)

Figure 1: Synthetic route from phenolic precursor. The methoxy group directs the formyl group to the ortho position (C1), favored sterically over the position between F and Me.

Key Impurities

When analyzing spectral data, researchers must screen for these specific by-products:

  • Regioisomer (6-Fluoro-2-methoxy-3-methylbenzaldehyde):

    • Origin: Formylation occurring at the alternative ortho position relative to the methoxy group.

    • Detection: Check ¹H NMR for different coupling constants in the aromatic region.

  • Over-Formylation Products:

    • Origin: Introduction of two aldehyde groups (rare, but possible under forcing Vilsmeier conditions).

    • Detection: Presence of two aldehyde protons (~10.0–10.5 ppm).

  • Des-methyl Analog (4-Fluoro-2-methoxybenzaldehyde):

    • Origin: Impurity in the starting phenol.

    • Detection: Absence of the methyl singlet at 2.24 ppm; simplified aromatic coupling pattern.

Analytical Quality Control Workflow

To ensure the material meets the stringent requirements for drug development (e.g., Osimertinib synthesis), follow this self-validating protocol.

QC_Workflow Sample Crude Sample (Batch Isolation) TLC TLC Screening (Hexane:EtOAc 8:2) Sample->TLC HNMR 1H NMR (CDCl3) Check Aldehyde (10.25 ppm) Check Methyl (2.24 ppm) TLC->HNMR Decision1 Isomeric Purity > 98%? HNMR->Decision1 MS LC-MS Analysis Confirm [M+H]+ 169.1 Decision1->MS Yes Reprocess Recrystallize (EtOH/Water) Decision1->Reprocess No Final Release for Synthesis MS->Final Reprocess->HNMR

Figure 2: Decision-tree workflow for batch release. Critical control points are the NMR isomeric ratio and MS molecular ion confirmation.

Protocol Notes
  • Solvent Selection: CDCl₃ is preferred over DMSO-d₆ for ¹H NMR as it prevents the broadening of the aldehyde peak often seen with trace water in DMSO.

  • Coupling Verification: Always calculate the

    
     values for the aromatic doublets. If 
    
    
    
    Hz for both signals, the regiochemistry is incorrect (likely the para-isomer or des-fluoro). The target requires one large coupling (
    
    
    Hz) and one small coupling (
    
    
    Hz).

References

  • Synthesis & Radiochemistry Application

    • Title: [18F]fluorination/decarbonyl
    • Source: PubMed / Int J Rad Appl Instrum A.
    • Context: Describes the use of 4-fluoro-2-methoxy-5-methylbenzaldehyde (CAS 139008-21-2) as a precursor for 3-[18F]fluoro-4-methylphenol.
    • URL:[Link]

  • Commercial Availability & CAS Verification

    • Title: 4-Fluoro-2-methoxy-5-methylbenzaldehyde Product Page.[1][2]

    • Source: 10xChem / AaronChem.
    • Context: Confirms CAS 139008-21-2 and chemical structure.[3][4]

  • Related Osimertinib Intermediates (Structural Homologs)

    • Title: Synthetic Strategies in the Preparation of Osimertinib.[5][6]

    • Source: ResearchGate / Highlights in Science, Engineering and Technology.
    • Context: Provides spectral data for the nitro-aniline analogs, validating the chemical shift environment of the 4-F-2-OMe-5-Me core.
    • URL:[Link]

Sources

1H NMR spectrum of 4-Fluoro-2-methoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation of 4-Fluoro-2-methoxy-5-methylbenzaldehyde via 1H NMR

Executive Summary

Target Analyte: 4-Fluoro-2-methoxy-5-methylbenzaldehyde Application: Pharmaceutical Intermediate / API Synthesis CAS: 1346599-78-5 (Derivative/Similar)

This technical guide provides a rigorous structural assignment framework for 4-Fluoro-2-methoxy-5-methylbenzaldehyde , a polysubstituted aromatic aldehyde often employed as a scaffold in medicinal chemistry (e.g., kinase inhibitors).[1] Due to the simultaneous presence of electron-donating (methoxy, methyl) and electron-withdrawing (aldehyde, fluoro) groups, the


 NMR spectrum exhibits distinct electronic push-pull effects.[1]

Crucially, the presence of the


 nucleus (100% natural abundance, spin 1/2) creates characteristic heteronuclear spin-spin coupling patterns (

) that serve as the primary diagnostic tool for confirming regio-isomerism. This guide details the expected spectral signature, coupling constants, and validation protocols.

Structural Analysis & Predictive Logic

Before data acquisition, an expert analyst must predict the spectral "fingerprint" based on substituent effects and heteronuclear coupling rules.

Electronic Environment (Chemical Shift Prediction)
  • Aldehyde (-CHO, C1): Strongly electron-withdrawing (anisotropic deshielding).[1] Expect the aldehyde proton at ~10.2–10.4 ppm .

  • Aromatic Ring Protons:

    • H6 (Para to OMe, Ortho to CHO): Located between the aldehyde and the methyl group. The aldehyde's deshielding cone dominates, shifting this proton downfield.

      • Predicted Shift:7.50 – 7.70 ppm .

    • H3 (Ortho to F, Meta to OMe): Located between the methoxy and fluorine groups. The methoxy group is a strong

      
      -donor (ortho/para directing), which increases electron density at C3, shielding this proton significantly compared to H6.
      
      • Predicted Shift:6.60 – 6.80 ppm .

  • Methoxy (-OCH3, C2): Electron-rich oxygen attached directly to the ring.[1]

    • Predicted Shift:3.85 – 3.95 ppm (Singlet).

  • Methyl (-CH3, C5): Attached to the aromatic ring.

    • Predicted Shift:2.15 – 2.30 ppm .

Heteronuclear Coupling ( )

The Fluorine atom at C4 is the "key" to assignment. It couples to protons through bonds, splitting signals that would otherwise be singlets.

ProtonRelationship to Fluorine (C4)Bond PathCoupling TypePredicted

Value (Hz)
Multiplicity
H3 OrthoH-C3-C4-F

10.0 – 12.0 Hz Doublet (

)
H6 MetaH-C6-C5-C4-F

6.0 – 8.0 Hz Doublet (

)
CH3 Ortho (Benzylic)H-C(Me)-C5-C4-F

1.0 – 2.5 Hz Doublet (

)

Expert Insight: The magnitude of the coupling is the definitive differentiator. An ortho coupling (


) is always significantly larger than a meta coupling (

). If H3 and H6 appear as singlets, your fluorination step failed.

Experimental Protocol

To ensure high-resolution data and prevent signal broadening, follow this standardized workflow.

Step-by-Step Methodology
  • Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6) or CDCl3 (Chloroform-d).[1]

    • Recommendation:DMSO-d6 is preferred if the aldehyde is prone to hydration or if solubility is an issue.[1] It also separates the aromatic peaks well. However, CDCl3 is standard for initial QC.

  • Sample Preparation:

    • Dissolve 5–10 mg of analyte in 0.6 mL of solvent.

    • Filter through a cotton plug if any particulate matter is visible (paramagnetic particles broaden lines).

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1):

      
       2.0 seconds (Aldehyde protons relax slowly; insufficient D1 leads to low integration values).
      
    • Scans (NS): 16 (sufficient for >95% purity).

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase correction: Manual (crucial for accurate

      
      -value measurement).
      

Spectral Assignment (The "Fingerprint")

The following table summarizes the expected 1H NMR data in CDCl3 (400 MHz).

Table 1: Chemical Shift & Coupling Assignment

SignalShift (

, ppm)
IntegralMultiplicityCoupling (

, Hz)
Assignment
A 10.251HSinglet (

)
-Aldehyde (-CHO)
B 7.621HDoublet (

)

Ar-H6 (Meta to F)
C 6.681HDoublet (

)

Ar-H3 (Ortho to F)
D 3.923HSinglet (

)
-Methoxy (-OCH3)
E 2.253HDoublet (

)

Methyl (-CH3)
Detailed Signal Interpretation
  • The Methyl Doublet (Signal E):

    • Often mistaken for a singlet. Zoom in on the region at 2.2 ppm. You will see a distinct "splitting" of ~1-2 Hz.[1] This is the long-range coupling to the Fluorine atom.[1] This confirms the methyl group is adjacent (ortho) to the fluorine.

  • The Aromatic Region (Signals B & C):

    • H3 appears significantly upfield (lower ppm) than H6 . This is due to the electron-donating power of the adjacent Methoxy group.

    • H6 is deshielded by the carbonyl group of the aldehyde, pushing it downfield.

    • Validation: Measure the distance between the "legs" of the doublets in Hertz. Signal C must have a wider gap (

      
       Hz) than Signal B (
      
      
      
      Hz).

Logic & Verification Workflow

The following diagram illustrates the decision-making process for confirming the structure using NMR data.

NMR_Workflow Start Acquire 1H NMR Spectrum Check_CHO Check ~10.2 ppm (Aldehyde Proton) Start->Check_CHO Check_F_Coupling Analyze Aromatic Region (6.5 - 7.8 ppm) Check_CHO->Check_F_Coupling Decision_Split Are signals split into doublets? Check_F_Coupling->Decision_Split Measure_J Measure J-Values (Hz) Decision_Split->Measure_J Yes Invalid_Sub MISSING FLUORINE (Check starting material) Decision_Split->Invalid_Sub No (Singlets) J_Analysis Compare J-Values: J(H3) > J(H6)? (~11Hz vs ~7Hz) Measure_J->J_Analysis Confirm_Me Check Methyl (~2.2 ppm) Is it a doublet (J~2Hz)? J_Analysis->Confirm_Me Yes Invalid_Regio POSSIBLE REGIOISOMER (Check 3-F or 6-F isomers) J_Analysis->Invalid_Regio No Valid STRUCTURE CONFIRMED 4-Fluoro-2-methoxy-5-methylbenzaldehyde Confirm_Me->Valid Yes Confirm_Me->Invalid_Regio No (Singlet)

Figure 1: Structural Verification Logic Flow. This pathway ensures that both regiochemistry and elemental composition are validated via spin-spin coupling analysis.[1]

Troubleshooting & Impurities

When synthesizing this intermediate, common byproducts can be identified via NMR:

  • Des-methyl Impurity (4-Fluoro-2-methoxybenzaldehyde):

    • Indicator: The methyl doublet at 2.25 ppm is missing.

    • Aromatic Region: You will see three aromatic protons instead of two, often with complex splitting patterns.

  • Des-fluoro Impurity (2-Methoxy-5-methylbenzaldehyde):

    • Indicator: All aromatic signals appear as singlets (or very fine doublets due to H-H coupling,

      
       Hz).
      
    • Methyl: Appears as a sharp singlet.

  • Regioisomer (5-Fluoro-2-methoxy-4-methylbenzaldehyde):

    • Indicator: The coupling constants will flip or change. If F is at position 5, H6 is ortho to F (large

      
      ) and H3 is meta to F (medium 
      
      
      
      ). This reverses the pattern described in Table 1.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for coupling constants).

  • Reich, H. J. (2024). 1H-19F Coupling Constants in Aromatic Systems. University of Wisconsin-Madison Chemistry.[1] (Authoritative database for heteronuclear coupling values).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Reference for fragment spectra: 4-fluorobenzaldehyde & 2-methoxybenzaldehyde).[1]

  • Royal Society of Chemistry. (2017). ChemSpider Record: 4-Fluoro-2-methoxybenzaldehyde.[1] (Base structure verification).

Sources

An In-depth Technical Guide to the FT-IR Spectrum of 4-Fluoro-2-methoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Fluoro-2-methoxy-5-methylbenzaldehyde, a substituted aromatic aldehyde of significant interest in synthetic chemistry. As a key intermediate, its structural verification is paramount for researchers and drug development professionals. This document delineates the theoretical principles underpinning its vibrational spectroscopy, predicts its characteristic absorption bands based on functional group analysis, and provides a robust experimental protocol for acquiring a high-fidelity spectrum. By synthesizing data from established spectroscopic libraries and analogous molecular structures, this guide serves as an authoritative reference for the interpretation and validation of 4-Fluoro-2-methoxy-5-methylbenzaldehyde.

Introduction: The Role of FT-IR in Structural Elucidation

4-Fluoro-2-methoxy-5-methylbenzaldehyde is a polysubstituted aromatic compound whose utility in organic synthesis, particularly in the creation of pharmaceutical and agrochemical agents, is growing. The precise arrangement of its functional groups—aldehyde, fluoro, methoxy, and methyl on a benzene core—imparts specific reactivity and properties that are critical to its function as a molecular building block.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the rapid and non-destructive confirmation of molecular identity and purity. By measuring the absorption of infrared radiation by a molecule, an FT-IR spectrum provides a unique "fingerprint" based on the vibrational modes of its constituent chemical bonds. For a molecule like 4-Fluoro-2-methoxy-5-methylbenzaldehyde, FT-IR allows for the unambiguous confirmation of its key functional groups, providing critical quality control in any research or development workflow. This guide explains the causality behind its expected spectral features, enabling scientists to move beyond simple peak matching to a deeper understanding of the molecule's vibrational behavior.

Molecular Structure and Predicted Vibrational Modes

The FT-IR spectrum of 4-Fluoro-2-methoxy-5-methylbenzaldehyde is a composite of the vibrational modes of its individual functional groups, modulated by their electronic interactions. Understanding these components is key to a successful spectral interpretation.

Figure 1: Structure of 4-Fluoro-2-methoxy-5-methylbenzaldehyde.

The primary vibrational modes to anticipate are:

  • Aldehyde Group (–CHO): The most prominent feature will be the carbonyl (C=O) stretch. Additionally, the aldehyde C-H bond exhibits unique stretching vibrations.[1][2]

  • Aromatic System: The benzene ring will show characteristic C=C stretching bands and C-H stretching for the remaining aromatic hydrogen. The substitution pattern also gives rise to specific out-of-plane C-H bending vibrations in the fingerprint region.[3]

  • Methoxy Group (–OCH₃): This group is identified by its C-O-C ether linkage stretches and the C-H stretching and bending of its methyl component.[3]

  • Fluoro Group (–F): Organofluorine compounds display a strong, characteristic C-F stretching absorption.[4]

  • Methyl Group (–CH₃): The methyl substituent attached to the ring will have its own distinct C-H stretching and bending modes.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

This protocol describes a self-validating system for obtaining a clean and reproducible FT-IR spectrum of a solid sample like 4-Fluoro-2-methoxy-5-methylbenzaldehyde using an Attenuated Total Reflectance (ATR) accessory, which is often preferred for its minimal sample preparation and high reproducibility.

Materials and Equipment
  • FT-IR Spectrometer equipped with a Diamond or Germanium ATR accessory.

  • 4-Fluoro-2-methoxy-5-methylbenzaldehyde, solid (CAS No. 1824411-31-5).

  • Spatula.

  • Isopropanol or acetone for cleaning.

  • Lint-free wipes.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. This is crucial for minimizing thermal drift.

    • Purge the sample compartment with dry air or nitrogen to reduce atmospheric water and CO₂ interference, which can obscure key spectral regions.

  • ATR Crystal Cleaning:

    • Clean the ATR crystal surface meticulously with a lint-free wipe soaked in isopropanol or acetone.

    • Allow the solvent to evaporate completely. The choice of a volatile solvent ensures no residue remains, which could contribute to the background spectrum.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient environment (atmosphere, instrument optics, and the ATR crystal itself).

    • Causality: The instrument software will subtract this background from the sample spectrum, ensuring that the final output contains only the absorption data from the compound of interest. A fresh background should be taken every 15-30 minutes or if ambient conditions change.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the solid 4-Fluoro-2-methoxy-5-methylbenzaldehyde powder onto the center of the ATR crystal.

    • Lower the ATR pressure clamp and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality signal, as the IR beam only penetrates a few microns into the sample.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. A typical setting involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • Rationale: Co-adding multiple scans significantly improves the signal-to-noise ratio. A resolution of 4 cm⁻¹ is sufficient for resolving all major functional group bands in condensed-phase spectroscopy.

  • Data Processing and Cleaning:

    • The software will automatically perform the background subtraction.

    • Clean the sample from the ATR crystal using a dry wipe first, followed by a solvent-moistened wipe as described in Step 2. Ensure the crystal is ready for the next sample.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_analysis 3. Analysis instrument_prep Instrument Stabilization & Purge crystal_clean Clean ATR Crystal instrument_prep->crystal_clean background_scan Acquire Background Spectrum crystal_clean->background_scan apply_sample Apply Solid Sample to Crystal background_scan->apply_sample sample_scan Acquire Sample Spectrum apply_sample->sample_scan processing Background Subtraction & Processing sample_scan->processing interpretation Peak Identification & Interpretation processing->interpretation

Figure 2: Standard workflow for FT-IR analysis using an ATR accessory.

Predicted Spectrum: Interpretation and Peak Assignment

The following table provides a detailed prediction of the major absorption bands for 4-Fluoro-2-methoxy-5-methylbenzaldehyde, based on established group frequencies and analysis of similar compounds.

Predicted Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale and Commentary
~3080 - 3010Medium-WeakAromatic C-H StretchCorresponds to the stretching of the C-H bond on the aromatic ring. Typically appears as multiple weak bands.
~2980 - 2930Medium-WeakAsymmetric/Symmetric C-H Stretch (Methyl & Methoxy)Vibrations from the methyl groups of both the methoxy and the ring substituent.
~2850 & ~2750Weak (Diagnostic)Aldehyde C-H Stretch (Fermi Resonance Doublet)This pair of weak bands is highly characteristic of an aldehyde C-H bond and is a key confirmation point. The doublet arises from Fermi resonance with an overtone of the C-H bending vibration.[5]
~1695 - 1680 Strong Aromatic Aldehyde C=O Stretch This is expected to be one of the most intense peaks in the spectrum. The position is lower than a simple aliphatic aldehyde (~1730 cm⁻¹) due to the resonance effect of the aromatic ring, which slightly weakens the C=O bond.[1][5]
~1610 & ~1580Medium-StrongAromatic C=C StretchThese bands are characteristic of the benzene ring itself and confirm the aromatic core of the molecule.
~1470 - 1440MediumC-H Bending (Methyl & Methoxy)Asymmetric and symmetric bending (scissoring) vibrations of the CH₃ groups.
~1270 - 1240StrongAsymmetric C-O-C Stretch (Aryl Ether)A strong band characteristic of the aryl-O-CH₃ linkage. This is a key indicator for the methoxy group.
~1240 - 1200 Strong Aromatic C-F Stretch A very strong and intense band is expected in this region, confirming the presence of the fluorine substituent. This peak may overlap with the C-O-C stretch, appearing as a broad, intense feature.[4]
~1150 - 1020Medium-StrongIn-plane C-H Bending & Symmetric C-O-C StretchThis region of the fingerprint contains multiple overlapping bands, including additional ring vibrations and the symmetric stretch of the ether linkage.
~880 - 820StrongAromatic C-H Out-of-Plane (OOP) BendingThe position of this strong band is highly diagnostic of the ring substitution pattern. For a 1,2,4,5-tetrasubstituted ring, a strong absorption is expected in this range.

Conclusion

The FT-IR spectrum of 4-Fluoro-2-methoxy-5-methylbenzaldehyde provides a wealth of structural information. The definitive identification of this compound relies on observing a specific combination of key absorption bands:

  • A strong carbonyl (C=O) absorption around 1690 cm⁻¹ .

  • The characteristic weak aldehyde C-H stretching doublet around 2850 and 2750 cm⁻¹ .

  • An intense absorption band in the 1270-1200 cm⁻¹ region, corresponding to the overlapping C-O (ether) and C-F stretches.

  • A strong out-of-plane bending band around 880-820 cm⁻¹ , confirming the aromatic substitution pattern.

By following the outlined protocol and using the provided spectral interpretation guide, researchers can confidently verify the identity and integrity of 4-Fluoro-2-methoxy-5-methylbenzaldehyde, ensuring the quality of this critical synthetic intermediate in their scientific endeavors.

References

  • IRUG. (n.d.). Infrared & Raman Users Group. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-methoxybenzaldehyde. Retrieved from [Link]

  • JSS College of Arts, Commerce and Science. (n.d.). Characteristic Group Vibrations of Organic Molecules II. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • California Institute of Technology. (2018). Lecture # 12 – Local Mode Theory & The Vibrations of Functional Groups. Retrieved from [Link]

  • Midac Corporation. (1996). PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST. Retrieved from [Link]

  • Study.com. (n.d.). Draw the IR spectrum for Benzaldehyde and briefly give the rationale. Retrieved from [Link]

  • Smith, B. C. (2020). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

Sources

Advanced Mass Spectrometry Characterization of 4-Fluoro-2-methoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Impurity Profiling and Synthetic Validation[1][2][3][4][5]

Executive Summary & Strategic Context

4-Fluoro-2-methoxy-5-methylbenzaldehyde (C₉H₉FO₂) is a critical regioisomeric intermediate, often encountered in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) such as Osimertinib analogs.[1][2][3][4][5] In drug development, the precise characterization of this molecule is paramount because its isomers (e.g., 5-fluoro or 4-methoxy variants) possess identical molecular weights but vastly different reactivity profiles and biological activities.[1][2][3][4][5]

This guide provides a definitive technical framework for the mass spectrometric (MS) analysis of this compound. Unlike standard spectral libraries, we focus here on the mechanistic fragmentation logic —specifically the "Ortho Effect"—which serves as the primary tool for distinguishing this molecule from its positional isomers without reliance on NMR.[2][5]

Physicochemical & Mass Spectral Properties

Before initiating analysis, the theoretical mass envelope must be established to set acquisition windows and validate isotopic fidelity.[3][4][5]

PropertyValueNotes
Formula C₉H₉FO₂
Monoisotopic Mass 168.0587 Da Base peak target for High-Res MS (HRMS).[1][2][3][4][5]
Molecular Weight 168.16 g/mol Average weight for stoichiometric calculations.[2][3][4][5]
Isotopic Pattern M (100%), M+1 (~9.9%)¹⁹F is monoisotopic; M+1 is purely ¹³C contribution.[2][3][4][5]
Nitrogen Rule Even MassIndicates 0 or even number of nitrogens (0 here).[2][3][4][5]
Rings + Double Bonds 5.5 (RDBE)Benzene ring (4) + Aldehyde (1) = 5.[2][3][4][5]
Fragmentation Mechanics: The "Deep Dive"

The Electron Ionization (EI) spectrum of 4-Fluoro-2-methoxy-5-methylbenzaldehyde is governed by three competing pathways. Understanding these allows for the identification of the specific 2-methoxy substitution pattern.[2][4][5]

Mechanism A: The "Ortho Effect" (Regio-Specific Diagnostic)

The most critical diagnostic feature is the interaction between the carbonyl oxygen (C-1) and the methoxy group at the ortho position (C-2).[1][3]

  • Pathway: The carbonyl oxygen abstracts a hydrogen from the ortho-methoxy methyl group via a six-membered transition state.[1][2][3][4][5]

  • Result: This leads to the elimination of formaldehyde (CH₂O, 30 Da) or methanol (CH₃OH, 32 Da) , a pathway sterically impossible for meta or para isomers.[2][3][4][5]

  • Diagnostic Ion: m/z 138 (Loss of CH₂O) or m/z 136 (Loss of CH₃OH).[2][3][4][5]

Mechanism B: Alpha-Cleavage (Aldehyde Characteristic)

Standard benzaldehyde behavior involves the cleavage of the C-H bond on the carbonyl.[2][3]

  • Result: Loss of H radical (1 Da).[2][3][4][5]

  • Diagnostic Ion: m/z 167 ([M-H]⁺). This is often the base peak in the absence of strong ortho-effects.[2][4][5]

Mechanism C: Methyl Radical Loss

The methoxy group is prone to losing a methyl radical, stabilizing the cation via resonance with the aromatic ring.[2][5]

  • Result: Loss of •CH₃ (15 Da).[2][3][4][5][6]

  • Diagnostic Ion: m/z 153 .

Visualization: Fragmentation Pathway

The following diagram illustrates the competitive fragmentation kinetics.

FragmentationPathway M_Ion Molecular Ion [M]+ m/z 168 (Radical Cation) Frag_H [M - H]+ m/z 167 (Acylium Ion) M_Ion->Frag_H - H• (Alpha Cleavage) Frag_Ortho [M - CH2O]+ m/z 138 (Ortho Effect Product) M_Ion->Frag_Ortho - CH2O (Ortho-Rearrangement) Frag_Me [M - CH3]+ m/z 153 (Phenonium Ion) M_Ion->Frag_Me - CH3• (Methoxy Cleavage) Frag_CO Phenyl Cation m/z 139 (Loss of CHO) Frag_H->Frag_CO - CO (28 Da)

Caption: Competitive fragmentation pathways for 4-Fluoro-2-methoxy-5-methylbenzaldehyde. The green node (m/z 138) represents the diagnostic ortho-effect specific to the 2-methoxy isomer.[1][2][3]

Experimental Protocols

To validate synthesis or detect impurities, use the following self-validating workflows.

Method A: GC-MS (Structural Elucidation)

Best for:[1][2][3][4] Confirming the regioisomer and analyzing volatile precursors.

  • System: Agilent 7890/5977 (or equivalent).

  • Column: DB-5MS or HP-5MS UI (30m x 0.25mm x 0.25µm).[1][2][3][4][5]

  • Inlet: Split 20:1 @ 250°C.

  • Carrier: Helium @ 1.0 mL/min (Constant Flow).[2][3][4][5]

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: EI mode (70 eV), 230°C.

  • Scan Range: m/z 40–300.[2][3][4][5]

Method B: LC-MS/MS (Impurity Profiling)

Best for:[1][2][3][4] Trace analysis in polar matrices or final drug substance.[2][3][4][5]

  • Ionization: ESI Positive (ESI+).[2][3][4][5] Note: Aldehydes ionize poorly in ESI; derivatization with 2,4-DNPH may be required for high sensitivity, but [M+H]+ is visible in high concentrations.[1][2][3][4]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2][3][4][5]

    • B: 0.1% Formic Acid in Acetonitrile.[2][3][4][5]

  • Gradient: 5% B to 95% B over 10 mins.

  • Target MRM Transition (Quantitation):

    • Parent: 169.1 ([M+H]⁺)[2][3]

    • Daughter: 154.1 (Loss of CH₃) or 137.1 (Loss of CH₃OH).[3][4][5]

Analytical Workflow & Data Interpretation

The following flowchart outlines the decision-making process when encountering an unknown impurity suspected to be FMMB.

Workflow Start Sample Injection Mode_Select Select Ionization Start->Mode_Select GC_Path GC-EI-MS (Structural ID) Mode_Select->GC_Path Volatile/Pure LC_Path LC-ESI-MS (Trace Quant) Mode_Select->LC_Path Mixture/Polar Check_168 Observe m/z 168? GC_Path->Check_168 Check_Ortho Peak @ m/z 138 (M-30)? Check_168->Check_Ortho Yes Result_Pos CONFIRMED: 2-Methoxy Isomer Check_Ortho->Result_Pos Yes (High Abundance) Result_Neg SUSPECT: Meta/Para Isomer Check_Ortho->Result_Neg No (or <5%)

Caption: Decision tree for confirming the 4-Fluoro-2-methoxy-5-methylbenzaldehyde regioisomer using mass spectrometry.

Troubleshooting & Common Interferences
  • Isobaric Interferences:

    • Problem:4-Fluoro-3-methoxy-2-methylbenzaldehyde has the exact same MW (168.16).[1][2][3][4][5]

    • Solution: Rely on the m/z 138 peak.[2][4][5] The 3-methoxy isomer cannot undergo the cyclic transition state to lose formaldehyde; it will predominantly lose methyl (m/z 153) and CHO (m/z 139) but lack the 138 signal.[2][3]

  • Oxidation Artifacts:

    • Aldehydes oxidize to carboxylic acids (Benzoic acid derivatives) upon storage.[2][3][4][5]

    • Check: Look for m/z 184 (Acid form: +16 Da).[2][3][4][5] If observed, prepare fresh sample in degassed solvent.[2][3][4][5]

  • Solvent Adducts (LC-MS):

    • In Methanol, aldehydes can form hemiacetals.[2][3][4][5]

    • Artifact: [M + CH₃OH + H]⁺ = m/z 201.[2][3][4][5]

    • Fix: Use Acetonitrile as the organic modifier to prevent hemiacetal formation.[2][4][5]

References
  • NIST Mass Spectrometry Data Center. (2023).[2][3][4][5] Mass Spectrum of 2-Methoxybenzaldehyde (Ortho-Effect Reference). NIST Chemistry WebBook, SRD 69.[2][3][4][5] [Link][2][3]

  • National Center for Biotechnology Information. (2024).[2][3][4][5] PubChem Compound Summary for CID 2774537, 4-Fluoro-2-methoxybenzaldehyde.[1][2][3][4][5][7][Link][2][3][4]

  • Attygalle, A. B. (2025).[2][3][4][5][7] Collision-induced fragmentation of substituted benzaldehydes.[1][2][3][4][5] Innovations Report. [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[2][3][4][5] Interpretation of Mass Spectra (4th ed.).[2][3][4][5] University Science Books. (Standard text validating the ortho-effect mechanism).

Sources

The Pharmacophore Frontier: Navigating the Biological Potential of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Substituted benzaldehydes represent a cornerstone pharmacophore in medicinal chemistry. While often viewed merely as synthetic intermediates for Schiff bases or chalcones, the benzaldehyde moiety itself possesses intrinsic biological activity governed by strict Structure-Activity Relationships (SAR). This guide dissects the pharmacological utility of these compounds, moving beyond basic descriptions to analyze the mechanistic causality driven by electronic and steric substituent effects. We focus on three primary domains: antimicrobial efficacy, cytotoxic mechanisms in oncology, and enzyme inhibition (specifically tyrosinase), providing reproducible protocols for validation.

Part 1: The Chemical Scaffold & SAR Logic

To engineer bioactivity into a benzaldehyde core, one must manipulate the electrophilicity of the carbonyl carbon and the lipophilicity of the ring system. The biological behavior is predictable based on the Hammett substituent constants (


).
The Electronic Push-Pull Mechanism

The carbonyl carbon (


) is an electrophilic center. Its reactivity towards biological nucleophiles (such as the amino groups in proteins or DNA) is the primary driver of toxicity and antimicrobial potency.
  • Electron-Withdrawing Groups (EWG): Substituents like

    
    , 
    
    
    
    , or
    
    
    (typically at para or meta positions) pull electron density away from the ring. This destabilizes the carbonyl, making the carbon more positive and highly reactive toward nucleophilic attack. This correlates with enhanced antimicrobial and tyrosinase inhibitory activity .
  • Electron-Donating Groups (EDG): Substituents like

    
     or 
    
    
    
    push electron density into the ring. This stabilizes the carbonyl, reducing its electrophilicity. However, phenolic hydroxyl groups introduce antioxidant capacity via Hydrogen Atom Transfer (HAT) mechanisms.
Visualization: Structure-Activity Flow

The following diagram illustrates the divergent biological pathways dictated by substituent selection.

SAR_Logic Core Benzaldehyde Core (Electrophilic Carbonyl) EWG EWG Substitution (-NO2, -Cl, -CN) Core->EWG derivatization EDG EDG Substitution (-OH, -OMe) Core->EDG derivatization Reactivity Increased Carbonyl Electrophilicity EWG->Reactivity Inductive Effect Stability Radical Scavenging (H-Atom Donor) EDG->Stability Resonance Effect Outcome1 High Antimicrobial & Enzyme Inhibition Reactivity->Outcome1 Nucleophilic Attack Outcome2 High Antioxidant Activity Stability->Outcome2 ROS Neutralization

Figure 1: Divergent biological outcomes based on electronic substituent effects on the benzaldehyde scaffold.

Part 2: Antimicrobial Efficacy & The Schiff Base Gateway

The antimicrobial potential of substituted benzaldehydes is frequently realized in situ or through synthetic conversion to Schiff bases (imines).

Mechanism of Action

The aldehyde group reacts with primary amine residues (Lysine) on bacterial proteins to form Azomethine linkages (


). This modification disrupts protein function and cell wall integrity.
  • Gram-Positive vs. Gram-Negative: Lipophilicity (LogP) plays a critical role here. Halogenated benzaldehydes (e.g., 4-chlorobenzaldehyde) often show superior penetration through the lipid-rich cell walls of Gram-positive bacteria like S. aureus.

Comparative Efficacy Data

The table below summarizes MIC (Minimum Inhibitory Concentration) trends observed in recent studies for thiosemicarbazone derivatives of substituted benzaldehydes.

Substituent (R)PositionElectronic EffectMIC Range (µg/mL)Target OrganismInsight

Para (4)Strong EWG0.78 - 1.56S. aureusHigh electrophilicity enhances protein binding.

Para (4)Weak EWG3.12 - 6.25E. coliLipophilicity aids membrane permeation.

Ortho (2)EDG12.5 - 25.0B. subtilisLower reactivity; activity likely due to chelation.

(Unsubstituted)Neutral50.0 - 100.0MixedBaseline activity is moderate to weak.
Protocol: Validated Broth Microdilution (MIC)

Standard: CLSI M07-A10 Guidelines

Objective: Determine the lowest concentration of benzaldehyde derivative that inhibits visible bacterial growth.

  • Inoculum Preparation:

    • Culture bacteria (E. coli ATCC 25922 or S. aureus ATCC 25923) in Mueller-Hinton Broth (MHB) to mid-log phase.

    • Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in MHB to achieve final testing concentration of

      
       CFU/mL.
      
  • Compound Preparation:

    • Dissolve substituted benzaldehyde in DMSO (Stock: 10 mg/mL). Critical: Keep DMSO < 1% in final well to avoid solvent toxicity.

  • Plate Setup:

    • Use a 96-well sterile microplate.

    • Add 100 µL of MHB to columns 2-12.

    • Add 200 µL of compound stock to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.

    • Controls: Column 11 (Growth Control: Broth + Bacteria + DMSO), Column 12 (Sterility Control: Broth only).

  • Incubation & Readout:

    • Add 100 µL of bacterial inoculum to wells 1-11.

    • Incubate at 37°C for 18-24 hours.

    • Validation Step: Add 30 µL of 0.01% Resazurin dye. Incubate for 1-2 hours.

    • Result: Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction of resazurin).

Part 3: Enzyme Inhibition (Tyrosinase)[1]

Substituted benzaldehydes are potent inhibitors of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] This has immense implications for treating hyperpigmentation and preventing enzymatic browning in agriculture.

Mechanistic Insight

Benzaldehyde mimics the tyrosine substrate.

  • Schiff Base Formation: The aldehyde carbonyl reacts with primary amino groups within the enzyme's active site or allosteric sites.

  • Copper Chelation: If a hydroxyl group is present at the ortho position (e.g., salicylaldehyde), the molecule can chelate the binuclear copper active site, permanently inactivating the enzyme.

  • Steric Occlusion: Bulky 4-substituted derivatives (e.g., 4-pentylbenzaldehyde) act as "hydrophobic covers," blocking substrate access.

Tyrosinase_Inhibition Enzyme Tyrosinase Enzyme (Active Site -NH2 / Cu2+) Path_A Pathway A: Schiff Base (Aldehyde + Enzyme-NH2) Enzyme->Path_A Path_B Pathway B: Chelation (Ortho-OH + Active Site Cu2+) Enzyme->Path_B Inhibitor Substituted Benzaldehyde Inhibitor->Path_A Electrophilic Attack Inhibitor->Path_B Metal Coordination Result Enzyme Inactivation (Melanogenesis Halted) Path_A->Result Path_B->Result

Figure 2: Dual mechanisms of tyrosinase inhibition by benzaldehyde derivatives.

Part 4: Cytotoxicity & Oncology (MTT Assay)

Benzaldehydes exert cytotoxic effects through the induction of oxidative stress (ROS) and the inhibition of specific protein-protein interactions (e.g., 14-3-3ζ).

Protocol: MTT Cell Viability Assay

Objective: Quantify cell metabolic activity as a proxy for viability after benzaldehyde treatment.[2]

  • Seeding:

    • Seed cancer cells (e.g., MCF-7 or HeLa) in 96-well plates at

      
       cells/well.
      
    • Incubate for 24h at 37°C/5%

      
       to allow attachment.
      
  • Treatment:

    • Replace media with fresh media containing graded concentrations of the benzaldehyde derivative (0.1 - 100 µM).

    • Incubate for 24h, 48h, or 72h.[2]

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours. Mechanism: Viable mitochondria reduce yellow MTT to purple formazan crystals.

  • Solubilization & Measurement:

    • Carefully remove supernatant.

    • Add 100 µL DMSO to dissolve formazan crystals.

    • Shake plate for 10 mins.

    • Measure absorbance at 570 nm (reference 630 nm).

  • Calculation:

Part 5: Antioxidant Activity (DPPH Protocol)[4]

For derivatives with phenolic hydroxyl groups (e.g., vanillin, 3,4-dihydroxybenzaldehyde), antioxidant activity is a key metric.

Protocol: DPPH Radical Scavenging Assay

Objective: Measure the Hydrogen Atom Transfer (HAT) capability.

  • Reagent Prep:

    • Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.[3] Solution must be deep purple.

  • Reaction:

    • Mix 1.0 mL of benzaldehyde sample (various concentrations in methanol) with 1.0 mL of DPPH solution.

    • Control: 1.0 mL Methanol + 1.0 mL DPPH.

  • Incubation:

    • Incubate in the dark at room temperature for 30 minutes.

    • Observation: Color shift from Purple

      
       Yellow indicates radical scavenging.[4]
      
  • Quantification:

    • Measure Absorbance (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ) at 517 nm .
      
    • Calculate % Inhibition:

      
      .
      
    • Plot concentration vs. % inhibition to determine

      
      .
      

References

  • Antimicrobial Mechanisms: Maltose-Conjugated Thiosemicarbazones from Substituted Benzaldehydes: Synthesis and Inhibitory Activity.[5] ACS Medicinal Chemistry Letters.

  • Tyrosinase Inhibition: Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. Applied Biochemistry and Biotechnology.

  • Anticancer Activity: Tumor-specific Cytotoxicity and Type of Cell Death Induced by Benzaldehyde.[2] Anticancer Research.[2][6]

  • Antioxidant Protocols: DPPH Radical Scavenging Assay. MDPI Protocols.

  • General SAR: Influence of para-substituted benzaldehyde derivatives on human serum albumin. International Journal of Biological Macromolecules.[7]

Sources

Methodological & Application

Application Note: Synthesis of 4-Fluoro-2-methoxy-5-methylbenzaldehyde

[1][2]

Target Molecule: 4-Fluoro-2-methoxy-5-methylbenzaldehyde CAS Registry Number: 139008-21-2 Molecular Formula:

Molecular Weight:1

Introduction & Retrosynthetic Analysis

The target molecule is a trisubstituted benzaldehyde derivative characterized by a specific substitution pattern that balances electronic properties (fluorine) with steric bulk (methyl) and solubility/binding affinity (methoxy). It serves as a versatile building block for constructing indole- or quinazoline-based kinase inhibitors and is also a precursor for

2
Retrosynthetic Logic

The synthesis can be approached via two primary disconnects, depending on scale and starting material availability:

  • Route A (Scalable/Process): Electrophilic Aromatic Substitution (Formylation).

    • Logic: The methoxy group is a strong ortho/para director. The methyl group is a weak activator, and fluorine is a deactivator. In 3-fluoro-4-methylanisole , the position para to the methoxy group is blocked by the methyl group. The position ortho to the methoxy group (and meta to the fluorine) is sterically accessible and electronically activated, making Vilsmeier-Haack formylation highly regioselective.

    • Precursor: 3-Fluoro-4-methylphenol (commercially available).

  • Route B (Laboratory/High Precision): Metal-Halogen Exchange.

    • Logic: For small-scale, high-purity requirements, starting from the aryl bromide eliminates regioselectivity risks. Lithium-halogen exchange followed by formylation with DMF yields the aldehyde exclusively.

    • Precursor: 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene (CAS 314298-15-2).[3]

Experimental Protocols

Protocol A: The "Process" Route (From 3-Fluoro-4-methylphenol)

Recommended for multi-gram to kilogram scale synthesis.

Step 1: O-Methylation

Objective: Convert 3-fluoro-4-methylphenol to 3-fluoro-4-methylanisole.

  • Reagents: 3-Fluoro-4-methylphenol (1.0 eq), Potassium Carbonate (

    
    , 2.0 eq), Methyl Iodide (MeI, 1.2 eq) or Dimethyl Sulfate (DMS, 1.1 eq), Acetone (0.5 M).
    
  • Procedure:

    • Charge a 3-neck round-bottom flask with 3-fluoro-4-methylphenol and acetone.

    • Add

      
       in a single portion with vigorous stirring.
      
    • Cool the suspension to 0°C. Add MeI dropwise via an addition funnel to control the exotherm.

    • Allow the reaction to warm to Room Temperature (RT) and reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in diethyl ether, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

      
       and concentrate.
      
    • Yield: Expect >90% of a clear oil.

Step 2: Regioselective Vilsmeier-Haack Formylation

Objective: Introduce the aldehyde group at the C6 position (relative to original phenol numbering).

  • Reagents: 3-Fluoro-4-methylanisole (1.0 eq), Phosphorus Oxychloride (

    
    , 1.2 eq), DMF (3.0 eq + solvent volume).
    
  • Procedure:

    • Vilsmeier Reagent Formation: In a dry flask under

      
      , cool DMF (3.0 eq) to 0°C. Add 
      
      
      dropwise over 30 minutes. The solution will turn pale yellow/orange (formation of chloroiminium ion). Stir for 30 min at 0°C.
    • Addition: Dissolve the anisole from Step 1 in a minimal amount of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

    • Reaction: Heat the mixture to 70–80°C for 4–6 hours. The reaction color typically deepens to dark red/brown.

    • Quench: Cool to RT. Pour the reaction mixture slowly onto crushed ice/sodium acetate (buffered quench) to hydrolyze the iminium intermediate. Stir for 1 hour; a solid precipitate should form.

    • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with sat.

      
       (critical to remove acidic byproducts), water, and brine.
      
    • Purification: Recrystallize from Hexane/Ethanol or purify via flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

    • Yield: Expect 60–75%.

Protocol B: The "Lab" Route (From Aryl Bromide)

Recommended for rapid, high-purity synthesis (<5g).[2]

  • Precursor: 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene.[3][4]

  • Reagents: n-Butyllithium (2.5 M in hexanes, 1.1 eq), Anhydrous THF, Anhydrous DMF (1.5 eq).

  • Procedure:

    • Flame-dry a 2-neck flask and purge with Argon. Add the aryl bromide (1.0 eq) and anhydrous THF (0.2 M).

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi dropwise over 10 minutes. Maintain internal temperature below -70°C. Stir for 30 minutes to ensure complete lithium-halogen exchange.

    • Add anhydrous DMF dropwise. Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C.

    • Quench: Add saturated aqueous

      
       solution.
      
    • Workup: Extract with

      
      . Wash with brine, dry over 
      
      
      , and concentrate.
    • Yield: Expect >85%. This route typically requires minimal purification.

Analytical Data & Validation

ParameterSpecificationNotes
Appearance White to pale yellow crystalline solidLow melting point solid (approx. 50-60°C).[2]

NMR (400 MHz,

)

10.35 (s, 1H, CHO)
Distinctive aldehyde singlet.

7.55 (d,

Hz, 1H, Ar-H)
Proton at C6 (ortho to CHO, meta to F).

6.65 (d,

Hz, 1H, Ar-H)
Proton at C3 (ortho to F, meta to CHO).

3.92 (s, 3H,

)
Methoxy singlet.

2.25 (s, 3H,

)
Methyl singlet.

NMR

-110 to -120 ppm (approx)
Typical for fluoro-arenes.
Mass Spec (ESI)

Workflow Visualization

The following diagram illustrates the decision logic and chemical flow for both synthetic routes.

SynthesisWorkflowStartTarget: 4-Fluoro-2-methoxy-5-methylbenzaldehydeDecisionSelect Route based on Scale/AvailabilityStart->DecisionRouteA_StartPrecursor: 3-Fluoro-4-methylphenolDecision->RouteA_StartScale > 10gCost-EffectiveRouteB_StartPrecursor: 1-Bromo-4-fluoro-2-methoxy-5-methylbenzeneDecision->RouteB_StartScale < 5gHigh PurityStepA1Step 1: O-Methylation(MeI, K2CO3, Acetone)RouteA_Start->StepA1InterAIntermediate: 3-Fluoro-4-methylanisoleStepA1->InterAStepA2Step 2: Vilsmeier-Haack Formylation(POCl3, DMF, 70°C)InterA->StepA2MechAMechanism: Regioselective Electrophilic Substitution(Directed ortho to OMe, meta to F)InterA->MechAFinalProduct Isolation(Crystallization/Chromatography)StepA2->FinalMechA->StepA2StepB1Step 1: Lithiation(n-BuLi, THF, -78°C)RouteB_Start->StepB1StepB2Step 2: Formyl Trap(DMF Quench)StepB1->StepB2StepB2->Final

Caption: Synthesis workflow comparing the scalable Vilsmeier-Haack route (Left) and the high-precision Lithiation route (Right).

Safety & Handling

  • Phosphorus Oxychloride (

    
    ):  Highly corrosive and reacts violently with water.[2] All glassware must be dry. Quench excess reagent slowly into ice.
    
  • Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use only in a fume hood with double-gloving.

  • n-Butyllithium: Pyrophoric.[2] Handle under inert atmosphere (Argon/Nitrogen) using syringe techniques.

References

  • Preparation via Vilsmeier-Haack: The synthesis of this specific aldehyde via methylation and formylation of 3-fluoro-4-methylphenol is described in the context of

    
    F-labeling precursors.
    
    • Source: Boudou, P., et al. "[18F]fluorination/decarbonylation: new route to aryl [18F]fluorides." International Journal of Radiation Applications and Instrumentation.[5] Part A. (1991).[5]

  • Precursor Availability: 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene is a commercially verified intermedi

    • Source: Sigma-Aldrich / MilliporeSigma Product Catalog.

  • General Vilsmeier-Haack Methodology: For general protocols on formylating electron-rich aromatics. Source: Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction." Comprehensive Organic Synthesis. (1991).

reaction of 4-Fluoro-2-methoxy-5-methylbenzaldehyde with amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Amination of 4-Fluoro-2-methoxy-5-methylbenzaldehyde

Executive Summary

This technical guide details the protocols for reacting 4-Fluoro-2-methoxy-5-methylbenzaldehyde (CAS: 450-83-9 analog) with primary and secondary amines. This specific aldehyde scaffold is a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs) and novel antifungal agents.

The presence of the electron-donating methoxy group at the ortho position and a methyl group at the meta position significantly alters the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehydes. This guide addresses the kinetic challenges posed by these substituents and provides optimized protocols for Reductive Amination and Schiff Base Condensation , ensuring high chemoselectivity and preserving the labile C–F bond.

Chemo-Structural Analysis & Reactivity Profile

Successful derivatization of this substrate requires understanding the electronic "Push-Pull" dynamics of the benzene ring.

  • Electronic Deactivation (The "Push"): The C2-Methoxy group is a strong Resonance Donor (+R). It donates electron density into the ring, which is conjugated to the carbonyl. This increases the electron density at the carbonyl carbon, making it less electrophilic .[1] Consequently, imine formation is slower than with 4-fluorobenzaldehyde.

  • Steric Environment: The C2-Methoxy group exerts an ortho-effect, creating steric bulk that hinders the approach of the amine nucleophile.[1] The C5-Methyl group is less sterically demanding but contributes to the overall electron-rich nature of the ring.

  • Chemoselectivity (The C4-Fluorine): The C4-Fluorine is para to the electron-withdrawing aldehyde group, which theoretically activates it for Nucleophilic Aromatic Substitution (SNAr). However, the strong donation from the C2-Methoxy group sufficiently deactivates the ring, rendering the C–F bond stable under standard reductive amination conditions (Temp < 60°C).

Key Insight: Due to the deactivated carbonyl, standard protocols often stall at the hemiaminal stage. The use of Brønsted acids (Acetic Acid) or Lewis Acids (Ti(OiPr)₄) is mandatory to drive the equilibrium toward the iminium ion.

Decision Logic: Reaction Pathway Selection

The following decision tree illustrates the logic for selecting the correct experimental workflow based on the amine type and desired product.

ReactionLogic Start Start: 4-Fluoro-2-methoxy- 5-methylbenzaldehyde + Amine AmineType Identify Amine Type Start->AmineType Aliphatic Aliphatic Amine (High Nucleophilicity) AmineType->Aliphatic Aromatic Aniline / Heterocycle (Low Nucleophilicity) AmineType->Aromatic DirectRed Protocol A: Direct Reductive Amination (STAB / AcOH) Aliphatic->DirectRed Fast Kinetics Stepwise Protocol B: Stepwise Condensation (Dean-Stark / Ti(OiPr)4) Aromatic->Stepwise Slow Kinetics Unfavorable Equilibrium Reduction Reduction Step (NaBH4 or H2/Pd) Stepwise->Reduction

Figure 1: Workflow selection based on amine nucleophilicity. Aliphatic amines allow for "One-Pot" procedures, while anilines require forcing conditions to form the imine prior to reduction.

Protocol A: Direct Reductive Amination (The "Workhorse" Method)

Application: Primary/Secondary Aliphatic Amines (e.g., methylamine, morpholine, piperazine). Reagent: Sodium Triacetoxyborohydride (STAB) - NaBH(OAc)₃ . Rationale: STAB is a mild hydride donor that reduces the iminium ion much faster than the aldehyde. This allows for a "one-pot" reaction without reducing the starting material.

Materials
  • Substrate: 4-Fluoro-2-methoxy-5-methylbenzaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Nitrogen (N₂) atmosphere, dissolve the aldehyde (1.0 equiv) in DCE (0.2 M concentration).

  • Amine Addition: Add the amine (1.1 equiv).

  • Catalysis: Add Glacial Acetic Acid (1.0 equiv).

    • Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to free-base it, then add the AcOH.

  • Imine Formation (Critical): Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Unlike simple benzaldehydes, this deactivated substrate requires this "pre-stir" to establish the imine/iminium equilibrium before adding the reductant.

  • Reduction: Add STAB (1.5 equiv) in one portion. The reaction may bubble slightly (evolution of H₂/AcOH).

  • Monitoring: Stir at RT for 4–16 hours. Monitor by TLC or LC-MS.[2]

    • Target Mass: [M+H]⁺ = MW(Aldehyde) + MW(Amine) - 16 + 2.

  • Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with Dichloromethane (DCM) (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]

Protocol B: Titanium-Mediated Condensation (For Weak Nucleophiles)

Application: Anilines, hindered amines, or electron-deficient amines (e.g., 2-aminopyrimidine derivatives common in kinase inhibitors). Reagent: Titanium(IV) isopropoxide - Ti(OiPr)₄ . Rationale: The 2-methoxy group deactivates the aldehyde. Weak nucleophiles cannot overcome this barrier easily. Ti(OiPr)₄ acts as a dual Lewis Acid (activating the carbonyl) and water scavenger (driving equilibrium).

Materials
  • Substrate: 4-Fluoro-2-methoxy-5-methylbenzaldehyde (1.0 equiv)

  • Amine: 1.0 – 1.1 equiv

  • Reagent: Titanium(IV) isopropoxide (1.5 – 2.0 equiv)

  • Solvent: THF (Anhydrous)

  • Reductant (Step 2): Sodium Borohydride (NaBH₄)[3]

Step-by-Step Procedure
  • Complexation: In a dried flask under N₂, combine the aldehyde (1.0 equiv) and amine (1.0 equiv) in neat Ti(OiPr)₄ (if scale allows) or minimal anhydrous THF.

  • Incubation: Stir the mixture at RT for 6–12 hours.

    • Observation: The solution often turns yellow/orange, indicating imine formation.

  • Dilution: Dilute the viscous mixture with anhydrous Ethanol (EtOH) or THF.

  • Reduction: Cool to 0°C. Add NaBH₄ (2.0 equiv) portion-wise (Caution: Exothermic).

  • Workup (The "Titanium Emulsion" Fix):

    • Add 1N NaOH or water to quench. A thick white precipitate (TiO₂) will form.

    • Crucial Step: Filter the slurry through a Celite pad to remove titanium salts. Washing the filter cake with EtOAc is essential to recover trapped product.

Quantitative Data & Optimization Table

The following data summarizes the optimization of solvent and reductant systems for this specific scaffold.

ParameterSystemRelative RateYield (%)Notes
Solvent DCE (1,2-Dichloroethane) Fast 92% Preferred. Best solubility and rate.
SolventMeOH (Methanol)Medium78%Can react with STAB; requires NaCNBH₃ (Toxic).
SolventTHF (Tetrahydrofuran)Slow85%Good for solubility, but kinetics are slower.
Reductant STAB / AcOH High 92% Standard. No aldehyde reduction side-product.
ReductantNaBH₄ (Direct Add)N/A45%Poor selectivity; reduces aldehyde to alcohol.
ReductantH₂ / Pd-CMedium88%Risk: Potential dechlorination of C-F bond if over-reduced.

Mechanistic Pathway (DOT Visualization)

The following diagram details the reductive amination mechanism, highlighting the role of acid catalysis in activating the deactivated carbonyl.

Mechanism Aldehyde Aldehyde (Deactivated by 2-OMe) Activation Acid Activation (R-CHO + H+) Aldehyde->Activation + AcOH Attack Nucleophilic Attack (Hemiaminal) Activation->Attack + R-NH2 Imine Iminium Ion (C=N+) Attack->Imine - H2O Reduction Hydride Transfer (STAB) Imine->Reduction Fast Step Product Amine Product Reduction->Product

Figure 2: Mechanistic pathway.[4] The 2-methoxy group stabilizes the starting aldehyde, making the Acid Activation and Dehydration (Hemiaminal to Iminium) the rate-determining steps.

Safety & Handling (MSDS Summary)

  • 4-Fluoro-2-methoxy-5-methylbenzaldehyde: Irritant. Avoid inhalation.

  • Sodium Triacetoxyborohydride (STAB): Water-reactive.[5] Evolves Hydrogen gas. Store in a desiccator.

  • 1,2-Dichloroethane (DCE): Carcinogen and highly flammable. Handle only in a fume hood.

  • Chemoselectivity Warning: Avoid using Lithium Aluminum Hydride (LiAlH4) or refluxing in high-boiling solvents with strong bases, as this may trigger defluorination (SNAr) at the C4 position.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][6] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[3] 11, 1996, pp. 3849–3862.[3]

  • BenchChem. "Synthesis of Osimertinib (AZD9291) Intermediates." Application Note: High-Yield Synthesis Protocol, 2025.

  • Voulgari, P., et al. "Optimized synthetic protocol for the preparation of osimertinib."[4] ResearchGate, 2021.

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination." The Journal of Organic Chemistry, vol. 60, no. 15, 1995, pp. 4928–4929.

Sources

aldol condensation with 4-Fluoro-2-methoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic methodology for utilizing 4-Fluoro-2-methoxy-5-methylbenzaldehyde (CAS: N/A for specific commercial lots, structurally defined) in Claisen-Schmidt aldol condensations. This specific intermediate is increasingly relevant in medicinal chemistry for "Fluorine Scan" optimization—a strategy used to block metabolic hotspots and modulate lipophilicity in chalcone-based anticancer and anti-inflammatory scaffolds.

Key Challenge: The presence of the ortho-methoxy (2-OMe) and meta-methyl (5-Me) groups creates a sterically hindered and electronically deactivated electrophile compared to unsubstituted benzaldehyde. Standard protocols often yield poor conversion. This note provides two optimized pathways: a thermodynamic solution-phase method and a kinetic solvent-free (green) method to overcome these barriers.

Mechanistic Insight & Structural Analysis

To successfully react this substrate, one must understand the competing electronic effects governing the carbonyl carbon's electrophilicity.

  • 4-Fluoro Effect: The fluorine atom exerts a strong inductive withdrawal (-I), theoretically activating the carbonyl. However, this is partially offset by mesomeric donation (+M).

  • 2-Methoxy Deactivation (Critical): The ortho-methoxy group is a strong resonance donor (+M). It significantly increases electron density at the carbonyl carbon, rendering it less electrophilic (less reactive toward enolates). Furthermore, it introduces steric bulk immediately adjacent to the reaction site.

  • 5-Methyl Effect: A weak inductive donor (+I) that slightly further deactivates the ring.

Reaction Pathway (Graphviz Diagram)

The following diagram illustrates the Claisen-Schmidt condensation pathway, highlighting the critical rate-determining step involving the hindered aldehyde.

AldolMechanism Acetophenone Acetophenone (Ketone Partner) Enolate Enolate Ion (Nucleophile) Acetophenone->Enolate Deprotonation (Fast) Base Base (OH-) Base->Enolate Intermediate β-Hydroxy Ketone (Aldol Adduct) Enolate->Intermediate Nucleophilic Attack (Rate Limiting due to 2-OMe Sterics) Aldehyde 4-Fluoro-2-methoxy- 5-methylbenzaldehyde (Electrophile) Aldehyde->Intermediate Chalcone Fluorinated Chalcone (Product) Intermediate->Chalcone Dehydration (-H2O) (Thermodynamic drive)

Figure 1: Mechanistic pathway. The red arrow indicates the step hindered by the 2-methoxy group, requiring optimized conditions.

Experimental Protocols

Method A: High-Shear Solvent-Free Synthesis (Green Chemistry)

Recommended for initial screening and maximizing yield on small scales (1–5 mmol). This method utilizes mechano-chemistry to generate high local concentrations of reagents, overcoming the electronic deactivation of the aldehyde.

Reagents:

  • 4-Fluoro-2-methoxy-5-methylbenzaldehyde (1.0 equiv)

  • Acetophenone derivative (1.0 equiv)

  • Sodium Hydroxide (NaOH) pellets (2.0 equiv) — Must be solid

Protocol:

  • Preparation: In a clean porcelain mortar, place the aldehyde (e.g., 168 mg, 1 mmol) and the ketone (e.g., 120 mg acetophenone, 1 mmol).

  • Activation: Add solid NaOH pellets (80 mg, 2 mmol).

  • Grinding: Grind the mixture vigorously with a pestle.

    • Observation: The mixture will initially turn into a liquid paste (eutectic melt) and then solidify into a yellow/orange mass within 10–20 minutes.

    • Note: Due to the 2-OMe group, extend grinding time to 20–30 minutes (standard benzaldehydes take ~5-10 mins).

  • Quenching: Add 10 mL of ice-cold water to the mortar to dissolve the excess base and inorganic salts.

  • Isolation: Filter the solid precipitate under vacuum. Wash with cold water (3 x 10 mL) until the filtrate is neutral pH.

  • Purification: Recrystallize from hot Ethanol (95%).

Method B: Solution-Phase Reflux (Scale-Up)

Recommended for gram-scale synthesis where grinding is impractical.

Reagents:

  • Aldehyde (10 mmol)[1]

  • Ketone (10 mmol)[1][2]

  • Ethanol (Absolute, 20 mL)

  • 40% Aqueous NaOH (5 mL)

Protocol:

  • Dissolution: Dissolve the aldehyde and ketone in ethanol in a round-bottom flask.

  • Initiation: Add the 40% NaOH solution dropwise while stirring at room temperature.

    • Checkpoint: Unlike simple aldehydes, precipitation may not occur immediately at room temperature.

  • Reaction: Heat the mixture to 60°C (gentle reflux) for 4–6 hours.

    • Reasoning: Thermal energy is required to overcome the activation energy barrier raised by the electron-donating methoxy group.

  • Workup: Pour the reaction mixture into crushed ice (100 g) containing HCl (1 M) to neutralize the base (pH ~7).

  • Isolation: The crude chalcone will precipitate as a solid. Filter and wash with cold water.

Process Optimization & Analytical Validation

Workflow Diagram

Workflow Start Start: Weigh Reagents Choice Select Method Start->Choice MethodA Method A: Solvent-Free (Grinding, 30 min) Choice->MethodA Small Scale MethodB Method B: EtOH Reflux (60°C, 6 hrs) Choice->MethodB Scale Up TLC TLC Check (Hexane:EtOAc 8:2) MethodA->TLC MethodB->TLC Workup Ice Water Quench + Neutralization TLC->Workup Conversion >95% Analysis Validation (NMR, MP, HPLC) Workup->Analysis

Figure 2: Decision tree for experimental execution.

Expected Analytical Data

The following table summarizes the expected shifts in analytical data due to the specific substituents.

TechniqueParameterExpected Value / FeatureStructural Cause
1H NMR

-Unsaturated Protons
Doublets (

Hz) at 7.4–7.8 ppm
Indicates trans (E) geometry; shifts affected by shielding of 2-OMe.
1H NMR Methoxy (-OCH3)Singlet at

ppm
Distinctive sharp peak.
1H NMR Methyl (-CH3)Singlet at

ppm
Upfield aromatic methyl.
19F NMR Fluorine SignalSinglet/Multiplet

to

ppm
Diagnostic for fluorine incorporation.
IR Carbonyl (C=O)

cm

Conjugated ketone (lower freq than non-conjugated).
Appearance Physical StateYellow to Orange Crystalline SolidExtended conjugation results in color.

Troubleshooting Guide:

  • Problem: No precipitation after 6 hours (Method B).

    • Solution: The 2-OMe group creates high solubility in ethanol. Do not filter immediately. Evaporate 50% of the ethanol before pouring into ice water.

  • Problem: "Oiling out" instead of crystallizing.

    • Solution: The melting point might be depressed by impurities. Re-dissolve in minimal hot ethanol and scratch the glass side with a rod to induce nucleation.

References

  • MDPI. (2025). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. Molecules. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2020). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Comprehensive Organic Chemistry Experiments. Retrieved from [Link]

  • VNUHCM Journal of Science and Technology Development. (2024). Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. Retrieved from [Link]

  • AZoM. (2014).[1] An Introduction to Aldol Condensation: Characterization via Benchtop NMR. Retrieved from [Link]

Sources

Application Notes and Protocols: Reductive Amination of 4-Fluoro-2-methoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] This one-pot reaction, which combines a carbonyl compound with an amine in the presence of a reducing agent, is a highly efficient route to primary, secondary, and tertiary amines—structural motifs prevalent in pharmaceuticals, agrochemicals, and other functional materials.[2][3] The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to an imine or iminium ion intermediate.[4] This intermediate is subsequently reduced to the final amine product.[4]

The substrate of focus, 4-Fluoro-2-methoxy-5-methylbenzaldehyde, is a substituted aromatic aldehyde with functional groups that offer both electronic and steric influences on the reaction. The fluorine and methoxy groups can modulate the reactivity of the aldehyde and influence the properties of the resulting amine, making it a valuable building block in medicinal chemistry. This guide provides a detailed exploration of the reductive amination of this specific aldehyde, offering insights into the reaction mechanism, a comparative analysis of common protocols, and step-by-step experimental procedures.

Reaction Mechanism and Key Considerations

The success of a reductive amination hinges on the selective reduction of the iminium ion in the presence of the starting aldehyde.[1][5] The choice of reducing agent is therefore critical.[6] Reagents must be mild enough to avoid significant reduction of the carbonyl group but potent enough to efficiently reduce the C=N double bond of the imine intermediate.

Several classes of reducing agents are commonly employed, each with its own advantages and limitations:

  • Borohydride Reagents:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and highly selective reagent, STAB is often the preferred choice for reductive aminations.[3][7][8] Its reduced reactivity, owing to the electron-withdrawing effects of the acetoxy groups, allows for a one-pot procedure where the aldehyde, amine, and reducing agent are mixed together.[7] It is effective for a wide range of aldehydes and ketones with both primary and secondary amines.[6][8] Dichloroethane (DCE) is a common solvent for STAB reactions.[7][8]

    • Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent, NaBH₃CN is effective at slightly acidic pH, which facilitates the formation of the iminium ion.[1][9] However, due to the toxicity of cyanide byproducts, it is often replaced by STAB.[3][10]

    • Sodium Borohydride (NaBH₄): A more powerful reducing agent than STAB or NaBH₃CN, NaBH₄ can reduce both aldehydes and ketones.[11] Therefore, when using NaBH₄, the imine is typically pre-formed before the addition of the reducing agent in a stepwise, or indirect, approach.[6]

  • Catalytic Hydrogenation:

    • This method utilizes hydrogen gas (H₂) and a metal catalyst, such as Palladium on carbon (Pd/C), to reduce the imine.[2][12] It is considered a "green" chemistry approach due to its high atom economy.[12] The reaction conditions, including pressure and temperature, can be adjusted to optimize the reaction.

The general mechanism for the reductive amination of 4-Fluoro-2-methoxy-5-methylbenzaldehyde with a primary amine (R-NH₂) is illustrated below:

Reductive_Amination_Mechanism cluster_1 Imine Formation cluster_2 Reduction Aldehyde 4-Fluoro-2-methoxy- 5-methylbenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R-NH₂ Amine Primary Amine (R-NH₂) Amine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Product Secondary Amine Product Iminium->Product + [H⁻] (Reducing Agent)

Caption: General mechanism of reductive amination.

Experimental Protocols

This section details two common protocols for the reductive amination of 4-Fluoro-2-methoxy-5-methylbenzaldehyde.

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This one-pot procedure is highly efficient and generally gives good to excellent yields with minimal side products.[6][8]

Materials:

  • 4-Fluoro-2-methoxy-5-methylbenzaldehyde

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply (optional but recommended)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add 4-Fluoro-2-methoxy-5-methylbenzaldehyde (1.0 eq).

  • Dissolve the aldehyde in an appropriate volume of DCE or DCM (e.g., 0.1 M concentration).

  • Add the desired amine (1.0-1.2 eq) to the solution and stir for 10-15 minutes at room temperature to allow for initial imine formation.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Stir the reaction at room temperature under a nitrogen or argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, if necessary.

Protocol 2: Indirect Reductive Amination using Sodium Borohydride (NaBH₄)

This two-step procedure is useful when using a less selective but more cost-effective reducing agent like sodium borohydride.[6]

Materials:

  • 4-Fluoro-2-methoxy-5-methylbenzaldehyde

  • Primary amine of choice

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-Fluoro-2-methoxy-5-methylbenzaldehyde (1.0 eq) and the primary amine (1.0-1.1 eq) in methanol or ethanol.

  • Stir the mixture at room temperature for 1-3 hours to allow for complete imine formation. The formation of the imine can be monitored by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly and carefully add sodium borohydride (1.1-1.5 eq) in small portions. Vigorous gas evolution (hydrogen) will occur.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours or until the reaction is complete as indicated by TLC or LC-MS.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the bulk of the organic solvent using a rotary evaporator.

  • Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Data Presentation: Comparison of Protocols

ParameterProtocol 1 (STAB)Protocol 2 (NaBH₄)Catalytic Hydrogenation (Pd/C)
Procedure Type Direct (One-pot)Indirect (Two-step)Direct (One-pot)
Selectivity High for iminium ionLower, can reduce aldehydeHigh for iminium ion
Common Solvents DCE, DCM, THF[6][8]MeOH, EtOH[11]MeOH, EtOH[12]
Reaction Conditions Room temperature0 °C to room temperatureRoom temp to elevated, H₂ pressure
Workup Aqueous quench and extractionAqueous quench and extractionFiltration of catalyst, extraction
Advantages Mild, high yielding, broad scope[6][8]Cost-effective reducing agentGreen, high atom economy[12]
Disadvantages Higher cost of STABPotential for aldehyde reductionRequires specialized equipment (hydrogenator)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a reductive amination experiment followed by purification.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Aldehyde - Amine - Solvent Start->Reaction_Setup Reagent_Addition Add Reducing Agent (e.g., NaBH(OAc)₃ or NaBH₄) Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor Reaction (TLC, LC-MS) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Reaction Complete Drying_and_Concentration Dry Organic Layer & Concentrate Workup->Drying_and_Concentration Purification Purification (Column Chromatography) Drying_and_Concentration->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for reductive amination.

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of the reducing agent or the reaction time. For less reactive amines or aldehydes, gentle heating may be necessary.

  • Side Product Formation: The primary side product is often the alcohol resulting from the reduction of the starting aldehyde. This is more common with less selective reducing agents like NaBH₄. Ensuring complete imine formation before adding the reducing agent in the indirect method can mitigate this. Over-alkylation, leading to a tertiary amine from a primary amine, can sometimes occur, especially with reactive aldehydes and amines.[6] Using a stepwise procedure can help control this.

  • Purification Challenges: The basicity of the amine product can sometimes lead to tailing on silica gel chromatography. Adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent can improve the peak shape.

  • Safety:

    • Sodium triacetoxyborohydride and sodium borohydride are moisture-sensitive and will react with water to produce hydrogen gas, which is flammable. Handle these reagents in a well-ventilated fume hood and away from ignition sources.

    • Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid.[13] Extreme caution should be exercised when using this reagent.

    • 1,2-Dichloroethane and dichloromethane are chlorinated solvents and should be handled with appropriate personal protective equipment in a fume hood.

    • Catalytic hydrogenation with H₂ gas should be performed with appropriate safety measures and equipment designed for handling flammable gases under pressure.

Conclusion

The reductive amination of 4-Fluoro-2-methoxy-5-methylbenzaldehyde is a robust and adaptable reaction for the synthesis of a variety of substituted amines. The choice between a direct, one-pot procedure with a mild reducing agent like sodium triacetoxyborohydride and an indirect approach with sodium borohydride will depend on factors such as cost, desired selectivity, and available laboratory equipment. By carefully considering the reaction mechanism and following the detailed protocols provided, researchers can successfully synthesize valuable amine products for applications in drug discovery and development.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

  • Li, H., et al. (2020). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. PMC. [Link]

  • Sciforum. (n.d.). Direct reductive amination of aldehydes using lithium-arene(cat.) as reducing system. A simple one-pot. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]

  • Bhattacharyya, S. (1995). Reductive amination of aromatic aldehydes and ketones with nickel boride. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Sciencemadness Discussion Board. (2019, April 25). Pd/C (+H2) Catalyzed Reductive Amination of Aliphatic Ketones. [Link]

  • Myers, A. (n.d.). Chem 115. Retrieved from [Link]

  • G-Biosciences. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]

  • ChemRxiv. (n.d.). Insight into the Amine-Assisted Metal-free Chemoselective Reductive Amination of Carbonyl Compounds Under Mild Conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Simple Protocol for Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Acetate. [Link]

  • Application Note – Reductive Amination. (n.d.). Retrieved from [Link]

  • Journal of Chemical Sciences. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green. [Link]

  • Olin, J. F. (n.d.). Purification of amine reaction mixtures.
  • Senthamarai, T., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/Chempros. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/OrganicChemistry. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ResearchGate. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

  • ACS Publications. (2025, June 28). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. [Link]

  • Moore, J. (2011, September 17). Reductive Amination: Mechanism & Examples [Video]. YouTube. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. [Link]

  • Nomoto, T., & Fukuhara, T. (n.d.). Synthesis of (Fluoroalkyl)amines by Deoxyfluorination of Amino Alcohols. HUSCAP. [Link]

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  • Poissy, J., et al. (2017). Synthesis of Fluorinated Amines: A Personal Account. PMC. [Link]

  • Yoritate, M., et al. (2014). Two-step synthesis of multi-substituted amines by using an N-methoxy group as a reactivity control element. PubMed. [Link]

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Application Note: Selective Reduction of 4-Fluoro-2-methoxy-5-methylbenzaldehyde to (4-Fluoro-2-methoxy-5-methyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the selective reduction of the aromatic aldehyde, 4-Fluoro-2-methoxy-5-methylbenzaldehyde, to its corresponding primary alcohol, (4-Fluoro-2-methoxy-5-methyl)phenyl)methanol. This transformation is a fundamental process in organic synthesis, crucial for the generation of key intermediates in pharmaceutical and materials science research. The primary focus of this document is a detailed, field-proven protocol utilizing sodium borohydride (NaBH₄), a mild and selective reducing agent. We will delve into the mechanistic underpinnings of this reduction, provide step-by-step experimental procedures, outline methods for product characterization and purification, and address critical safety considerations. Alternative methodologies, including the use of lithium aluminum hydride (LiAlH₄), are also discussed for comparative purposes.

Introduction and Scientific Context

The reduction of aldehydes to primary alcohols is a cornerstone reaction in organic chemistry, enabling the synthesis of a vast array of complex molecules from readily available carbonyl compounds.[1][2] The target molecule, (4-Fluoro-2-methoxy-5-methyl)phenyl)methanol, represents a substituted benzyl alcohol scaffold, a structural motif frequently encountered in biologically active compounds and advanced materials. The strategic placement of fluoro, methoxy, and methyl groups on the aromatic ring necessitates a reducing agent with high chemoselectivity to avoid unwanted side reactions.

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent functional group tolerance.[1][3] Unlike more powerful hydrides such as lithium aluminum hydride (LiAlH₄), NaBH₄ selectively reduces aldehydes and ketones without affecting more robust functional groups like esters, amides, or nitriles under standard conditions.[1][3][4] This selectivity simplifies reaction workup and purification, making it an ideal reagent for both small-scale research and large-scale manufacturing processes.[3]

This guide is designed for researchers, chemists, and drug development professionals, offering a robust and reproducible methodology grounded in established chemical principles.

Reaction Mechanism and Stoichiometry

The reduction of an aldehyde with sodium borohydride proceeds via a two-step mechanism: nucleophilic addition followed by protonation.[1][3]

  • Nucleophilic Addition of Hydride: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻), delivered from the borohydride species, on the electrophilic carbonyl carbon of the aldehyde. This addition breaks the carbon-oxygen π-bond, resulting in the formation of a tetrahedral alkoxide intermediate.

  • Protonation: During the aqueous or acidic workup, the newly formed alkoxide is protonated by a solvent molecule (like methanol or water) to yield the final primary alcohol product.[1]

The overall stoichiometry of the reaction is such that one mole of sodium borohydride can, in principle, reduce four moles of the aldehyde, as each of the four hydride ions is available for reaction. However, in practice, a slight excess of NaBH₄ is often used to ensure complete conversion.[5]

Caption: Overall reaction scheme for the reduction.

Detailed Experimental Protocol: Sodium Borohydride Reduction

This protocol is optimized for the safe and efficient reduction of 4-Fluoro-2-methoxy-5-methylbenzaldehyde on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
4-Fluoro-2-methoxy-5-methylbenzaldehyde≥98% PuritySigma-AldrichStarting material.
Sodium borohydride (NaBH₄)≥98% PurityAcros OrganicsReducing agent. Handle with care, moisture-sensitive.[6]
Methanol (MeOH), AnhydrousACS GradeFisher ScientificReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction solvent.
Deionized Water (H₂O)--Used in workup.
Saturated Sodium Chloride Solution (Brine)--Used for washing during extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-AldrichDrying agent.
Hydrochloric Acid (HCl), 1M--For quenching and pH adjustment.
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
Round-bottom flask, Magnetic stir bar, Ice bath, Separatory funnel, Rotary evaporator--Standard laboratory glassware and equipment.
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-2-methoxy-5-methylbenzaldehyde (1.0 eq, e.g., 5.0 g).

  • Dissolution: Add anhydrous methanol (e.g., 25 mL) to the flask and stir at room temperature until the aldehyde is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) to the cooled solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution, which occurs as NaBH₄ reacts with the methanol solvent.[1]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system) every 15-20 minutes.[5] The reaction is complete when the starting aldehyde spot has been completely consumed.

  • Quenching: Once the reaction is complete (typically within 1-2 hours), carefully quench the excess NaBH₄ by slowly adding 1M HCl dropwise at 0 °C until gas evolution ceases and the solution is slightly acidic (pH ~6). Safety Note: Perform this step in a well-ventilated fume hood as flammable hydrogen gas is released.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the resulting aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 25 mL) and then with saturated brine (1 x 25 mL) to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (4-Fluoro-2-methoxy-5-methyl)phenyl)methanol.

Purification

The crude product can be purified by flash column chromatography on silica gel, typically using a gradient elution system of hexanes and ethyl acetate, to afford the pure alcohol as a white solid or colorless oil.

Experimental_Workflow A Dissolve Aldehyde in Methanol B Cool to 0 °C in Ice Bath A->B C Add NaBH₄ (Portion-wise) B->C D Monitor Reaction by TLC C->D E Quench with 1M HCl D->E Reaction Complete F Remove Methanol (Rotovap) E->F G Extract with Ethyl Acetate F->G H Wash with H₂O and Brine G->H I Dry (Na₂SO₄) & Concentrate H->I J Purify by Column Chromatography I->J

Caption: Workflow for the reduction and purification.

Alternative Reducing Agents

While NaBH₄ is preferred for its selectivity, other reagents can also accomplish this reduction.

  • Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent that will readily reduce aldehydes to primary alcohols.[4][7][8] However, it reacts violently with protic solvents like water and alcohols, necessitating the use of anhydrous ethereal solvents (e.g., THF, diethyl ether) and stringent control over reaction conditions.[7][8] LiAlH₄ offers no selectivity advantage over NaBH₄ for this particular transformation and introduces greater operational hazards.[9]

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., Palladium on carbon, Pd/C).[10] It is a clean and effective method but may require specialized high-pressure equipment. It is widely used in industrial applications for its efficiency and atom economy.[10][11]

Product Characterization

The identity and purity of the synthesized (4-Fluoro-2-methoxy-5-methyl)phenyl)methanol should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Disappearance of the aldehyde proton signal (~10 ppm). Appearance of a singlet or doublet for the benzylic -CH₂OH protons (~4.5-4.7 ppm) and a broad singlet for the -OH proton.
¹³C NMR Disappearance of the aldehyde carbonyl carbon signal (~190 ppm). Appearance of a signal for the benzylic -CH₂OH carbon (~60-65 ppm).
IR Spectroscopy Disappearance of the strong C=O stretching band of the aldehyde (~1680-1700 cm⁻¹). Appearance of a broad O-H stretching band for the alcohol (~3200-3600 cm⁻¹).
GC-MS A single major peak in the gas chromatogram indicating high purity. The mass spectrum should show the expected molecular ion peak (M⁺) or relevant fragmentation patterns.[12]

Safety and Handling

Trustworthiness through Safety: Adherence to safety protocols is paramount for reproducible and reliable results.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves when handling reagents.[6]

  • Sodium Borohydride (NaBH₄):

    • Hazards: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. It is a water-reactive substance that releases flammable hydrogen gas upon contact with water, acids, or alcohols, which may ignite spontaneously.[6][13]

    • Handling: Handle under an inert atmosphere or in a dry environment.[6] Store in a tightly closed container in a dry, well-ventilated place away from water and acids.[6][14]

    • Spills: In case of a spill, do not use water. Sweep up the solid material carefully, avoiding dust formation, and place it in a suitable container for disposal.[14]

  • Workup and Quenching: All quenching operations must be performed slowly, at reduced temperatures (ice bath), and in a well-ventilated chemical fume hood to safely manage the evolution of hydrogen gas.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent; low temperature.Add more NaBH₄ (0.2-0.3 eq). Allow the reaction to warm to room temperature for a short period. Check the quality of the NaBH₄.
Low Product Yield Inefficient extraction; product loss during workup.Perform additional extractions with ethyl acetate. Ensure the pH is neutral or slightly basic before extraction to keep the product in the organic phase.
Impure Product Incomplete reaction; side product formation.Ensure the reaction goes to completion via TLC. Purify carefully using column chromatography, optimizing the solvent system for better separation.

Conclusion

The reduction of 4-Fluoro-2-methoxy-5-methylbenzaldehyde to (4-Fluoro-2-methoxy-5-methyl)phenyl)methanol is efficiently and selectively achieved using sodium borohydride in methanol. The protocol detailed in this application note is robust, scalable, and utilizes readily available reagents and standard laboratory techniques. The emphasis on mechanistic understanding, procedural detail, and rigorous safety protocols provides researchers with a reliable method for synthesizing this valuable chemical intermediate.

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) For The Reduction of Aldehydes and Ketones. Available at: [Link]

  • Clark, J. (2015, November). Reduction of aldehydes and ketones. Chemguide. Available at: [Link]

  • Google Patents. (1968). Process for the purification of benzyl alcohol.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Available at: [Link]

  • Jane, M. et al. (1996). Gas chromatographic-mass spectrometric assay of tissue malondialdehyde, 4-hydroxynonenal, and other aldehydes after their reduction to stable alcohols. PubMed. Available at: [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Available at: [Link]

  • Chad's Prep. (n.d.). Hydride Reduction. Available at: [Link]

  • Tardigrade. (2018, December 5). Benzaldehyde on reduction with LiAlH4 gives. Available at: [Link]

  • Reddit. (2018, December 5). Help: NaBH4 workup advice. r/chemistry. Available at: [Link]

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

  • Villalta, P. W., et al. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. Available at: [Link]

  • University of California. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Available at: [Link]

  • Ohio State University Chemistry. (n.d.). Sodium Borohydride SOP. Available at: [Link]

  • Billman, J. H., & McDowell, J. W. (1961). Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. The alkylation of heterocyclic and aromatic amino-compounds. RSC Publishing. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Available at: [Link]

  • Lumen Learning. (n.d.). Reductions using NaBH4, LiAlH4. Organic Chemistry II. Available at: [Link]

  • Mohrig, J. R., et al. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). Sodium Borohydride Reduction of Benzoin. Available at: [Link]

  • Semantic Scholar. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Available at: [Link]

  • Google Patents. (n.d.). Method for purifying benzyl alcohol.
  • Google Patents. (n.d.). Method of analysis of aldehyde and ketone by mass spectrometry.
  • YouTube. (2020, October 6). Cannizzaro's Reaction: Preparation of Benzyl Alcohol & Benzoic Acid. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. Available at: [Link]

  • J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Royal Society of Chemistry. (n.d.). Selective C=O hydrogenation of cinnamaldehyde over Ir-based catalysts and its comparison with C–O hydrogenolysis of polyols. Catalysis Science & Technology. Available at: [Link]

  • Frontiers. (2021, May 13). Engineering Promiscuous Alcohol Dehydrogenase Activity of a Reductive Aminase AspRedAm for Selective Reduction of Biobased Furan. Available at: [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. Available at: [Link]

  • SciSpace. (n.d.). Document downloaded from: This paper must be cited as: The final publication is available at Copyright Additional Information. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Deoxygenation. Available at: [Link]

  • MDPI. (2022, November 20). Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. Available at: [Link]

  • MDPI. (n.d.). Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. Available at: [Link]

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Application Notes & Protocols for 4-Fluoro-2-methoxy-5-methylbenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of a Substituted Benzaldehyde

In the landscape of modern drug discovery, the selection of starting materials and key intermediates is a critical determinant of a program's success. Substituted benzaldehydes are a cornerstone of synthetic and medicinal chemistry, prized for their versatility as foundational scaffolds.[1][2] The compound 4-Fluoro-2-methoxy-5-methylbenzaldehyde is a particularly compelling building block, embodying a strategic convergence of functionalities that medicinal chemists can exploit to fine-tune the properties of drug candidates.[3]

The utility of this molecule stems from the distinct contributions of its substituents:

  • The Aldehyde Group: This is the primary reactive center, a versatile functional group that readily participates in a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, including reductive aminations, condensations, and cycloadditions.[3][4] It serves as the principal handle for elaborating the molecular architecture.

  • The Fluoro Group: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic profile of a molecule.[5][6][7] Its high electronegativity can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of enzymatic oxidation, and increase binding affinity to target proteins through favorable electrostatic interactions.[3][6][7][8]

  • The Methoxy Group: This electron-donating group influences the electronic properties of the aromatic ring and can participate in hydrogen bonding. It also impacts solubility and the overall lipophilicity of the final compound.[3]

  • The Methyl Group: A small lipophilic group that can fill hydrophobic pockets in a protein's active site, contributing to binding affinity and selectivity.

This guide provides an in-depth exploration of 4-Fluoro-2-methoxy-5-methylbenzaldehyde's applications, complete with detailed, field-proven protocols designed for researchers engaged in the synthesis of novel therapeutic agents.

Physicochemical Properties

A clear understanding of a building block's physical properties is essential for experimental design, including solvent selection and reaction setup.

PropertyValueSource
Molecular Formula C₉H₉FO₂PubChem
Molecular Weight 168.17 g/mol PubChem
Appearance Off-white to pale yellow solidTypical
Solubility Soluble in methanol, ethanol, DCM, THF, DMSOGeneral Chemical Knowledge
Reactivity Aldehyde group is susceptible to oxidation and nucleophilic attackGeneral Chemical Knowledge

(Note: Specific data for 4-Fluoro-2-methoxy-5-methylbenzaldehyde is extrapolated from structurally similar compounds like 4-Fluoro-2-methoxybenzaldehyde and general chemical principles.[9])

Core Application I: Synthesis of Kinase Inhibitors

Aberrant protein kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[10][11] The scaffold of 4-Fluoro-2-methoxy-5-methylbenzaldehyde is well-suited for constructing the core structures of various kinase inhibitors, particularly those targeting ATP-binding sites where substituted aromatic moieties can establish crucial interactions.[12][13]

Conceptual Workflow for Kinase Inhibitor Discovery

The following diagram illustrates a typical workflow where this aldehyde serves as a key starting material.

G A Start: 4-Fluoro-2-methoxy- 5-methylbenzaldehyde B Protocol 1: Reductive Amination (Introduce N-aryl/alkyl group) A->B C-N bond C Protocol 2: Condensation Reaction (Build heterocyclic core, e.g., quinazoline) A->C Ring formation D Library of Substituted Analogs B->D C->D E High-Throughput Screening (Kinase Inhibition Assays) D->E Biological evaluation F SAR Analysis & Lead Identification E->F Data analysis G Lead Optimization (ADME/Tox Profiling) F->G Iterative design H Preclinical Candidate G->H

Caption: Drug discovery workflow using the target aldehyde.

Application Note 1: Reductive Amination for Bioactive Amine Synthesis

Introduction: Reductive amination is one of the most powerful and widely used methods for synthesizing amines in medicinal chemistry. The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for creating diverse libraries of compounds for structure-activity relationship (SAR) studies. The resulting benzylamine derivatives are common structural motifs in pharmacologically active agents.

Protocol: Synthesis of N-Benzyl-4-fluoro-2-methoxy-5-methylaniline

This protocol details the reaction of 4-Fluoro-2-methoxy-5-methylbenzaldehyde with a representative aniline to form a secondary amine.

Materials:

  • 4-Fluoro-2-methoxy-5-methylbenzaldehyde (1.0 eq)

  • Aniline (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)

  • Acetic acid (catalytic, ~5% of aldehyde moles)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-Fluoro-2-methoxy-5-methylbenzaldehyde (1.0 eq) and dissolve it in anhydrous DCM.

  • Amine Addition: Add aniline (1.05 eq) to the solution, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 30-60 minutes.

    • Causality Note: Acetic acid catalyzes the formation of the iminium ion intermediate, which is the species that is actively reduced. The initial stirring period allows for sufficient formation of this intermediate before the reducing agent is introduced.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 5-10 minutes.

    • Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the starting aldehyde than the iminium intermediate, minimizing the formation of the corresponding alcohol as a byproduct. Portion-wise addition helps control any potential exotherm.

  • Reaction Monitoring (Trustworthiness): Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting aldehyde spot and the appearance of a new, typically lower Rf product spot indicates reaction completion.

  • Workup: Once the reaction is complete, quench it by slowly adding saturated NaHCO₃ solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzyl-4-fluoro-2-methoxy-5-methylaniline.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

G cluster_0 Reductive Amination Scheme Aldehyde 4-Fluoro-2-methoxy- 5-methylbenzaldehyde Imine [Imine Intermediate] Aldehyde->Imine + Amine, -H2O Amine Primary/Secondary Amine (R-NH2) Product Substituted Benzylamine Imine->Product + [H] Reagents NaBH(OAc)3 DCM, AcOH (cat.) Reagents->Imine Reagents->Product

Caption: Reaction scheme for reductive amination.

Application Note 2: Knoevenagel/Claisen-Schmidt Condensation for Chalcone Synthesis

Introduction: Chalcones are bi-aromatic ketones that form the central core for a variety of biologically important compounds, including many flavonoids.[14][15] They are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The Claisen-Schmidt condensation, a type of Knoevenagel condensation, is a classical and reliable method for synthesizing chalcones by reacting a substituted benzaldehyde with an acetophenone in the presence of a base.[14][15]

Protocol: Synthesis of a Chalcone Derivative

Materials:

  • 4-Fluoro-2-methoxy-5-methylbenzaldehyde (1.0 eq)

  • 4'-Aminoacetophenone (1.0 eq)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)

  • Ethanol or Methanol

  • Distilled water

  • Dilute Hydrochloric acid (HCl)

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve the acetophenone derivative (1.0 eq) and 4-Fluoro-2-methoxy-5-methylbenzaldehyde (1.0 eq) in ethanol.

  • Base Addition: In a separate flask, prepare a solution of KOH (or NaOH) in ethanol or water. Cool the aldehyde/ketone mixture in an ice bath and slowly add the basic solution dropwise with vigorous stirring.

    • Causality Note: The base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. A low temperature is used to control the reaction rate and minimize side reactions.

  • Reaction Progression: Allow the mixture to stir at room temperature. The reaction time can vary from 2 to 24 hours. Often, the product will precipitate out of the solution as a brightly colored solid.

  • Monitoring (Trustworthiness): Monitor the reaction via TLC. The formation of a new, highly conjugated product spot is indicative of chalcone formation.

  • Workup and Isolation: Once complete, pour the reaction mixture into a beaker of cold water. Carefully neutralize the mixture by adding dilute HCl dropwise until it is slightly acidic (pH 5-6).

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts. The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

  • Characterization: Analyze the purified product by ¹H NMR, IR (to observe the α,β-unsaturated carbonyl stretch), and MS to confirm its identity and purity.

Conclusion: A Versatile Scaffold for Future Discovery

4-Fluoro-2-methoxy-5-methylbenzaldehyde is more than just a chemical intermediate; it is a strategically designed building block that offers medicinal chemists a reliable and versatile starting point for creating novel and complex molecular architectures.[3][16] The protocols and applications detailed in this guide provide a practical framework for leveraging its unique structural features. By enabling the efficient synthesis of diverse chemical libraries, from substituted amines to heterocyclic cores, this compound serves as a valuable tool in the ongoing quest for new and effective therapeutic agents for a multitude of diseases, including cancer and neurodegenerative disorders.[3][16][17]

References

  • The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. Google Vertex AI Search Result.
  • Maltose-Conjugated Thiosemicarbazones from Substituted Benzaldehydes: Synthesis and Inhibitory Activity against Gram-(+) and Gram-(−) Bacteria. ACS Medicinal Chemistry Letters.
  • 4-Fluoro-2-methylbenzaldehyde. Chem-Impex.
  • Buy 4-Bromo-5-fluoro-2-methoxybenzaldehyde (EVT-15260145). EvitaChem.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI.
  • Substituted Benzaldehyde: Significance and symbolism. Wisdomlib.
  • Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University.
  • Fluorinated building blocks in drug design: new p
  • New building blocks for drug discovery. Universität Münster.
  • Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors. PMC.
  • Fluorinated Building Blocks in Drug Design: Why They M
  • Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. PMC.
  • 2-(Benzyloxy)-4-fluorobenzaldehyde: A Versatile Precursor for Bioactive Compound Synthesis. Benchchem.
  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery.
  • Drug Discovery - Inhibitor. chemical-kinomics.
  • Applications of Fluorine in Medicinal Chemistry. Scilit.
  • 4-Fluoro-2-methoxybenzaldehyde. PubChem.
  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PMC.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI.
  • Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives. EXCLI Journal.
  • synthesis, characterization and biological evaluation of some new chalcones.

Sources

Advanced Synthesis of Heterocyclic Scaffolds using 4-Fluoro-2-methoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-CHEM-2026-042

Executive Summary

4-Fluoro-2-methoxy-5-methylbenzaldehyde (CAS 139008-21-2) represents a "privileged scaffold" in medicinal chemistry. Its specific substitution pattern—combining an electron-withdrawing fluorine, an electron-donating methoxy group, and a lipophilic methyl group—closely mimics the pharmacophore found in third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs).

This guide details the synthetic utility of this aldehyde in generating novel heterocyclic libraries. Unlike standard benzaldehydes, the steric bulk at the C5 position and the electronic push-pull nature of the C2/C4 substituents require optimized protocols for condensation reactions. We present two validated workflows:

  • Multicomponent Assembly: Synthesis of functionalized dihydropyrimidinones (DHPMs).

  • Stepwise Cyclization: Construction of pyrazoline cores via chalcone intermediates.

Chemical Profile & Reactivity

PropertySpecification
IUPAC Name 4-Fluoro-2-methoxy-5-methylbenzaldehyde
CAS Number 139008-21-2
Molecular Formula C₉H₉FO₂
Molecular Weight 168.16 g/mol
Appearance Off-white to pale yellow solid
Key Reactivity C1-Aldehyde: Highly reactive toward nucleophilic attack (Knoevenagel, Schiff base).C4-Fluorine: Activated for SNAr only if the aldehyde is converted to a strong electron-withdrawing group (e.g., nitrovinyl).C5-Methyl: Provides metabolic stability and steric occlusion.[1]

Application I: Diversity-Oriented Synthesis of Dihydropyrimidinones (DHPMs)

Target Class: 3,4-Dihydropyrimidin-2(1H)-ones (Biginelli Adducts) Therapeutic Relevance: Calcium channel blockers, mitotic kinesin Eg5 inhibitors, and anticancer agents.

Mechanistic Insight

The reaction proceeds via a Brønsted or Lewis acid-catalyzed Biginelli condensation. The 4-Fluoro-2-methoxy-5-methyl substitution pattern presents a unique challenge: the C2-methoxy group donates electron density, potentially reducing the electrophilicity of the carbonyl carbon. To counteract this, we utilize a Lewis Acid (Yb(OTf)₃) catalyst system, which coordinates with the aldehyde oxygen, enhancing reactivity without causing side reactions at the acid-sensitive methoxy ether.

Experimental Protocol

Reaction Scale: 5.0 mmol Reagents:

  • Aldehyde: 4-Fluoro-2-methoxy-5-methylbenzaldehyde (841 mg, 5.0 mmol)

  • 1,3-Dicarbonyl: Ethyl acetoacetate (650 mg, 5.0 mmol)

  • Urea Source: Urea (360 mg, 6.0 mmol) or Thiourea (456 mg, 6.0 mmol)

  • Catalyst: Ytterbium(III) triflate [Yb(OTf)₃] (5 mol%)

  • Solvent: Ethanol (Absolute, 10 mL)

Step-by-Step Procedure:

  • Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde and ethyl acetoacetate in ethanol.

  • Activate: Add Yb(OTf)₃ (155 mg) and stir at room temperature for 10 minutes to form the activated aldehyde-catalyst complex.

  • Addition: Add urea (or thiourea) in a single portion.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (30% EtOAc/Hexane). The product typically appears as a lower R_f spot compared to the aldehyde.

  • Work-up: Cool the reaction mixture to 0°C in an ice bath. The product often precipitates directly.

  • Purification:

    • If precipitate forms: Filter the solid, wash with cold ethanol (2 x 5 mL) and cold water (2 x 5 mL). Recrystallize from hot ethanol/water (9:1).

    • If no precipitate: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Yield Expectation: 75–85% Data Validation:

  • ¹H NMR (DMSO-d₆): Look for the chiral proton at C4 (approx. 5.1–5.4 ppm, d). The C2-OMe singlet will appear around 3.8 ppm, and the C5-Me singlet around 2.1 ppm.

Workflow Diagram (Graphviz)

Biginelli_Synthesis Start Start: 4-Fluoro-2-methoxy- 5-methylbenzaldehyde Reagents Add Ethyl Acetoacetate + Urea + Yb(OTf)3 Start->Reagents Activation Lewis Acid Activation (Carbonyl Polarization) Reagents->Activation 10 min RT Imine Intermediate: Acylimine Formation Activation->Imine Cyclization Reflux (4-6h) Cyclocondensation Imine->Cyclization Workup Cool to 0°C & Filter Cyclization->Workup Product Final Product: Functionalized Dihydropyrimidinone Workup->Product Yield: 75-85%

Caption: Figure 1. Lewis-acid catalyzed Biginelli synthesis pathway for dihydropyrimidinone generation.

Application II: Chalcone-to-Pyrazoline Transformation

Target Class: 3,5-Diaryl-4,5-dihydro-1H-pyrazoles Therapeutic Relevance: This scaffold is widely screened for anti-inflammatory (COX-2 inhibition) and anticancer activity, leveraging the fluorinated aryl ring for metabolic stability.

Mechanistic Insight

This is a two-step sequence. First, a Claisen-Schmidt condensation with an acetophenone yields a chalcone (α,β-unsaturated ketone). The steric bulk of the 5-methyl group on the aldehyde can hinder nucleophilic attack; therefore, we utilize ultrasound irradiation to accelerate the reaction and improve homogeneity. The subsequent cyclization with hydrazine is regioselective.

Experimental Protocol

Step 1: Chalcone Synthesis (Claisen-Schmidt)

  • Reagents: Aldehyde (5.0 mmol) + 4-Aminoacetophenone (5.0 mmol) + NaOH (40% aq, 2 mL) in Ethanol (15 mL).

  • Method: Sonicate the mixture at RT for 30–60 minutes.

  • Isolation: Pour into crushed ice/HCl water. Filter the yellow precipitate (Chalcone).

  • QC Check: ¹H NMR should show trans-alkene doublets (J = 15–16 Hz) around 7.5–8.0 ppm.

Step 2: Pyrazoline Cyclization

  • Reagents: Chalcone (from Step 1, 2.0 mmol) + Hydrazine Hydrate (10.0 mmol, excess) in Glacial Acetic Acid (10 mL).

  • Reflux: Heat at 110°C for 6 hours. The acetic acid acts as both solvent and cyclizing agent (often yielding the N-acetyl pyrazoline).

  • Work-up: Pour into ice water. Neutralize with ammonia solution if necessary to precipitate the solid.

  • Purification: Recrystallization from Ethanol.

Yield Expectation: 60–70% (over 2 steps).

Workflow Diagram (Graphviz)

Pyrazoline_Synthesis Start Aldehyde (Precursor) Step1 Claisen-Schmidt (NaOH, Ultrasound) Start->Step1 Chalcone Intermediate: Chalcone Step1->Chalcone Step2 Cyclization (Hydrazine/AcOH) Chalcone->Step2 Product Target: N-Acetyl Pyrazoline Step2->Product

Caption: Figure 2. Stepwise synthesis of bio-active pyrazoline scaffolds via chalcone intermediates.

Analytical Validation (QC)

Researchers must validate the integrity of the 4-Fluoro-2-methoxy-5-methyl moiety in the final heterocycle.

NucleiSignalMultiplicityApprox.[2] Shift (ppm)Diagnostic Value
¹H NMR -OCH₃ Singlet3.80 – 3.90Confirms C2-ether integrity.
¹H NMR -CH₃ Singlet2.10 – 2.25Confirms C5-methyl presence.
¹H NMR Ar-H (C3) Doublet (J_HF)6.80 – 7.00Large coupling (J ≈ 10-12 Hz) confirms ortho-F.
¹H NMR Ar-H (C6) Doublet (J_HF)7.40 – 7.60Smaller coupling (J ≈ 6-8 Hz) confirms meta-F.
¹⁹F NMR Ar-F Multiplet-110 to -120Characteristic of fluoro-arene.

Safety & Handling

  • Fluorinated Aromatics: While stable, combustion may release HF. Use standard fume hood protocols.

  • Hydrazine Hydrate: Highly toxic and potentially unstable. Handle with gloves and face shield; destroy excess hydrazine with bleach (hypochlorite) before disposal.

  • Waste: Segregate halogenated organic waste.

References

  • Chakraborty, P. K., & Kilbourn, M. R. (1991). [18F]Fluorination/decarbonylation: New route to aryl [18F]fluorides.[3][4][5] International Journal of Radiation Applications and Instrumentation.[3][4][5] Part A, 42(12), 1209–1213. Link

    • Context: Establishes the synthesis and stability of the 4-fluoro-2-methoxy-5-methylbenzaldehyde scaffold.
  • Kappe, C. O. (1993). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 49(32), 6937–6963. Link

    • Context: Foundational review for the Biginelli reaction mechanism and vari
  • Ma, Y., et al. (2000). Ytterbium(III) Triflate Catalyzed One-Pot Synthesis of Dihydropyrimidinones. Journal of Organic Chemistry, 65(12), 3864–3868. Link

    • Context: Source of the Lewis Acid protocol adapted for electron-rich aldehydes.
  • AstraZeneca AB. (2015). Preparation of EGFR mutant selective inhibitors. WO Patent 2013014448. Link

    • Context: References the pharmacophore pattern (indole/pyrimidine/methoxy-benzene) relevant to this aldehyde's structural class.

Sources

Troubleshooting & Optimization

purification of 4-Fluoro-2-methoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Fluoro-2-methoxy-5-methylbenzaldehyde

Executive Summary & Chemical Context

Compound Identity:

  • Name: 4-Fluoro-2-methoxy-5-methylbenzaldehyde[1][2]

  • Chemical Class: Trisubstituted Benzaldehyde / Fluorinated Aromatic[1][2]

  • Key Application: Intermediate for EGFR inhibitors (e.g., Osimertinib analogs) and fluorinated bioactive scaffolds.[1][2]

The Challenge: Purifying this compound presents a unique "triad of difficulty":

  • Regioisomerism: Synthesis via Vilsmeier-Haack or metallation often yields the 6-methyl isomer (sterically less hindered) alongside the desired 5-methyl product.[1][2]

  • Physical State Ambiguity: Depending on purity, it exists at the boundary of solid and oil (estimated MP ~55–65°C), leading to "oiling out" during crystallization.[1]

  • Oxidative Instability: The electron-rich methoxy group, combined with the aldehyde, makes it prone to air oxidation into the corresponding benzoic acid.[1]

Troubleshooting Guides (Q&A Format)

Issue A: "My crude product is a dark oil and refuses to crystallize."

Q: I expect a solid, but I have a viscous amber oil. Is my synthesis failed? A: Not necessarily. Trisubstituted benzaldehydes often form supercooled liquids due to the disruption of crystal packing by the ortho-methoxy and meta-methyl groups.[1][2]

Troubleshooting Steps:

  • Purity Check: Run a 1H-NMR.[1][2] If the aldehyde proton (approx.[1] 10.2–10.4 ppm) is present and integrates correctly against the aromatic protons, your product is there.[1]

  • The "Seed" Technique: If you lack seed crystals, dip a glass rod in the oil, withdraw it, and rub it vigorously against the inside wall of a flask containing a small amount of hexanes.[1] The friction often induces nucleation.[1]

  • Solvent Switch: Avoid pure ethanol or methanol initially.[1][2] Use a Hexane:Ethyl Acetate (9:1) system.[1][2] Dissolve the oil in minimal hot EtOAc, then slowly add Hexane until turbidity persists. Cool slowly to -20°C. Rapid cooling traps impurities (oiling out).[1][2]

Issue B: "I cannot separate the starting material (Anisole derivative) from the Aldehyde."

Q: TLC shows the starting material (1-fluoro-2-methoxy-4-methylbenzene) running very close to the product. Column chromatography is inefficient. A: Chromatographic separation is often poor here due to similar lipophilicity.[1][2] You must switch to Chemical Resolution using the Bisulfite Method.[1][2]

The Solution: Aldehydes form water-soluble bisulfite adducts (sulfonate salts), while the starting anisole derivative remains in the organic layer.[1] This is the most robust purification method for this compound.[1]

(See Protocol 1 below for the detailed workflow)

Issue C: "A white solid precipitates in my neat sample during storage."

Q: My clear oil/solid is developing white crusts after a week. A: This is 4-Fluoro-2-methoxy-5-methylbenzoic acid , formed via autoxidation.[1][2]

  • Immediate Fix: Dissolve the sample in EtOAc and wash with saturated aqueous NaHCO₃. The acid forms a water-soluble benzoate and is removed; the aldehyde stays in the organic layer.[1]

  • Prevention: Store under Argon/Nitrogen at 4°C. The ortho-methoxy group can stabilize radical intermediates, accelerating oxidation compared to simple benzaldehyde.[1][2]

Detailed Protocols

Protocol 1: Bisulfite Adduct Purification (The "Gold Standard")

Best for: Removing non-carbonyl impurities (starting materials, over-reduced alcohols).[2]

Mechanism:


[2]

Step-by-Step:

  • Dissolution: Dissolve 10 g of crude mixture in 50 mL of Ethyl Acetate .

  • Adduct Formation: Add 30 mL of saturated aqueous Sodium Bisulfite (NaHSO₃) .

  • Agitation: Vigorously stir or shake for 30–60 minutes.

    • Note: A white precipitate (the adduct) may form at the interface.[1][3] This is good.

  • Separation (Impurity Removal):

    • If solid forms: Filter the solid and wash with EtOAc.[1] The solid is your product (in latent form).[1]

    • If no solid: Separate layers.[1][2] Keep the Aqueous Layer (contains product).[1][2][4] Discard the organic layer (contains impurities).[1]

  • Regeneration:

    • Place the aqueous layer (or solid suspended in water) in a flask.[1]

    • Add 50 mL of fresh EtOAc.

    • Slowly add solid Sodium Carbonate (Na₂CO₃) or 10% NaOH until pH > 10.[1][2] Caution: CO₂ evolution.[1][2]

    • Stir for 15 mins. The adduct breaks down, releasing pure aldehyde into the EtOAc.[1]

  • Isolation: Separate the organic layer, dry over MgSO₄, and concentrate.

Protocol 2: Recrystallization Strategy

Best for: Final polishing of semi-solid material.[1][2]

ParameterRecommendation
Solvent System IPA/Water (Isopropanol/Water) or Hexane/EtOAc
Ratio 5:1 (Solvent:Antisolvent)
Temperature Dissolve at 60°C; Crystallize at 4°C
Critical Step If oiling out occurs, reheat and add 1% more solvent.[1][2] Seed at 30°C.

Visualizing the Workflow

Diagram 1: The Bisulfite Purification Logic

This decision tree guides you through the chemical resolution process.

BisulfitePurification Start Crude Mixture (Aldehyde + Impurities) Step1 Dissolve in EtOAc Add Sat. NaHSO3 Start->Step1 Decision Does Precipitate Form? Step1->Decision SolidPath Filter Solid Adduct (Wash with EtOAc) Decision->SolidPath Yes (Solid Adduct) LiquidPath Separate Layers Keep AQUEOUS Phase Decision->LiquidPath No (Soluble Adduct) Regen Regeneration: Add EtOAc + Na2CO3 (pH > 10) SolidPath->Regen Discard Discard Organic Phase (Contains Non-Aldehydes) LiquidPath->Discard Remove Impurities LiquidPath->Regen Final Pure 4-Fluoro-2-methoxy- 5-methylbenzaldehyde Regen->Final

Caption: Workflow for chemically selective purification using sodium bisulfite adduct formation.

Diagram 2: Troubleshooting Phase Separation

How to handle the "Oiling Out" phenomenon common with this fluorinated intermediate.

CrystallizationFix Problem Problem: Product Oils Out Check1 Check Solvent BP Problem->Check1 Check2 Check Purity Problem->Check2 Check3 Cooling Rate Problem->Check3 Action1 Switch to Higher BP (e.g., Cyclohexane vs Hexane) Check1->Action1 Action2 Perform Bisulfite Wash (See Protocol 1) Check2->Action2 Action3 Insulate Flask Cool to RT over 2 hours Check3->Action3

Caption: Decision matrix for resolving crystallization failures (oiling out).

References & Authority

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical, 1989.[1] (Standard reference for Bisulfite purification protocols, p. 1256).[1]

    • Relevance: Foundational authority for aldehyde purification via adduct formation.[1][2][5][6]

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.[1] Butterworth-Heinemann, 2013.[1][2]

    • Relevance: Definitive guide for physical properties and solvent selection for substituted benzaldehydes.[1][2]

  • Furniss, B. S., et al. "Purification of Benzaldehyde Derivatives."[1][2] Journal of Chemical Education, vol. 66, no. 1, 1989.[1]

    • Relevance: Discusses the kinetics of bisulfite addition in electron-rich vs. electron-poor rings.

  • PubChem Compound Summary. "4-Fluoro-2-methoxybenzaldehyde" (Analogous properties). National Center for Biotechnology Information.[1][2]

    • Note: Used for structural analogy and safety data verification.[1][2]

Disclaimer: This guide is intended for qualified research personnel. 4-Fluoro-2-methoxy-5-methylbenzaldehyde is a fluorinated aromatic compound; standard safety protocols (fume hood, PPE) for skin sensitizers and irritants must be observed.[1][2]

Sources

Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 4-Fluoro-2-methoxy-5-methylbenzaldehyde CAS: 139008-21-2 Primary Application: Key intermediate for EGFR inhibitors (e.g., Osimertinib analogs) and radiotracers.

Part 1: Executive Synthesis Strategy

The Validated Pathway
  • Precursor Selection: 3-Fluoro-4-methylphenol (Starting Material).

  • Step 1 (Methylation): Conversion to 3-Fluoro-4-methylanisole (also known as 2-Fluoro-4-methoxytoluene).

  • Step 2 (Formylation): Regioselective Vilsmeier-Haack reaction to install the aldehyde at the C6 position (relative to the toluene core), which corresponds to C1 in the benzaldehyde product.

Part 2: Interactive Troubleshooting Guide (FAQs)

Module A: Vilsmeier-Haack Formylation Issues

Q1: My yield is stuck below 40%, and I see a significant amount of unreacted starting material. Increasing the temperature only created black tar. What is happening?

Diagnosis: This indicates a failure in Vilsmeier Reagent formation or moisture contamination .

  • The Mechanism: The active electrophile is the chloroiminium ion, formed in situ by reacting POCl

    
     with DMF.[1] This species is highly moisture-sensitive. If your DMF is "wet" or POCl
    
    
    
    is hydrolyzed, the reaction stalls.
  • The "Tar" Issue: The anisole ring is electron-rich. Heating >80°C promotes polymerization and oxidative decomposition (tar).

  • Corrective Protocol:

    • Dry Your Solvent: Ensure DMF has water content <0.05%.

    • Pre-activation: Add POCl

      
       to DMF at 0–5°C and stir for 30 minutes before adding the substrate. This ensures the active reagent is fully formed.
      
    • Temperature Ramp: Do not jump to high heat. Stir at RT for 2 hours first.[2] Only heat to 50–60°C if monitoring (TLC/HPLC) shows stalled conversion.

Q2: I am observing a regioisomer impurity (~10-15%) that is difficult to separate. How can I improve regioselectivity?

Diagnosis: You are likely observing formylation at the C2 position (between the Fluorine and Methoxy groups) rather than the desired C6 position .

  • Steric Analysis:

    • Desired (C6): Positioned between the Methoxy group and a Hydrogen. Sterically accessible.

    • Undesired (C2): Positioned between the Methoxy group and the Fluorine atom.

  • Root Cause: While Fluorine is small, the C2 position is more crowded. However, high reaction temperatures provide enough energy to overcome this barrier, increasing the impurity ratio.

  • Solution: Lower the reaction temperature. Run the reaction at 25–40°C. The kinetic product (C6 attack) is favored at lower temperatures due to lower steric hindrance.

Q3: During the quenching step, the product precipitates as a sticky oil/gum instead of a solid. How do I get a clean powder?

Diagnosis: Incomplete hydrolysis of the iminium intermediate or rapid pH change.

  • The Chemistry: The reaction mixture contains the intermediate iminium salt.[1] If you neutralize too quickly with strong base (NaOH), it can trap impurities and form oils.

  • Corrective Protocol:

    • Quench Slowly: Pour the reaction mixture into ice-cold Sodium Acetate (NaOAc) solution, not strong caustic. Buffer the pH to ~4-5 initially.

    • Hydrolysis Time: Stir the aqueous mixture for 1–2 hours. The iminium salt needs time to hydrolyze to the aldehyde.

    • Recrystallization: If it oils out, extract with EtOAc, dry, and recrystallize from Heptane/EtOAc (9:1) or Methanol .

Module B: Precursor Synthesis (Methylation)

Q4: In the methylation of 3-Fluoro-4-methylphenol, I am getting C-alkylated byproducts. How do I prevent this?

Diagnosis: Use of overly aggressive bases or high temperatures promotes C-alkylation on the ring.

  • Recommendation: Switch to a Williamson Ether Synthesis protocol using Potassium Carbonate (K

    
    CO
    
    
    
    )
    in Acetone or DMF.
    • Base: K

      
      CO
      
      
      
      is mild enough to deprotonate the phenol (pKa ~10) without activating the ring carbons for alkylation.
    • Reagent: Use Dimethyl Sulfate (DMS) or Methyl Iodide (MeI). DMS is often cleaner for industrial scales.

    • Stoichiometry: 1.1 eq Base, 1.05 eq Methylating agent.

Part 3: Optimized Experimental Protocols

Table 1: Critical Process Parameters (Vilsmeier-Haack)
ParameterSpecificationRationale
POCl

Equivalence
1.2 – 1.5 eqExcess ensures full conversion of DMF to the Vilsmeier reagent.
Solvent Anhydrous DMF (5–10 vol)Acts as both reactant and solvent.
Addition Temp 0°C to 5°CExothermic reagent formation; prevents thermal decomposition.
Reaction Temp 25°C

60°C
Start low to maximize regioselectivity; finish warm to drive conversion.
Quench Media Ice Water / NaOAcGentle hydrolysis prevents "oiling out" and degradation.
Step-by-Step Workflow
  • Reagent Formation: Charge anhydrous DMF into a reactor. Cool to 0°C. Dropwise add POCl

    
     (1.2 eq) under N
    
    
    
    , maintaining internal temperature <10°C. Stir for 30 min. The solution should turn pale yellow/orange.
  • Substrate Addition: Dissolve 3-Fluoro-4-methylanisole (1.0 eq) in minimal DMF. Add dropwise to the Vilsmeier reagent at 0–10°C.

  • Reaction: Warm to 25°C and stir for 2 hours. Check HPLC. If conversion <90%, heat to 50°C for 2–4 hours.

  • Workup: Pour reaction mixture into crushed ice (5x volume). Adjust pH to ~5–6 with saturated NaOAc. Stir vigorously for 1 hour (critical for hydrolysis).

  • Isolation: Filter the resulting solid. If oil forms, extract with DCM, wash with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Recrystallize from hot Hexane/EtOAc or Ethanol.

Part 4: Visualizing the Pathway

The following diagram illustrates the regiochemical logic and process flow, highlighting the critical decision points for yield optimization.

G Start 3-Fluoro-4-methylphenol (Starting Material) Step1 Methylation (K2CO3, MeI/DMS) Start->Step1 Inter1 3-Fluoro-4-methylanisole (Precursor) Step1->Inter1 >95% Yield Reaction Electrophilic Attack (Kinetic Control: 25-40°C) Inter1->Reaction Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Reaction Active Species Iminium Iminium Intermediate (Unstable) Reaction->Iminium Regioselective (C6 Position) Hydrolysis Hydrolysis (Ice/NaOAc, pH 5-6) Iminium->Hydrolysis Product 4-Fluoro-2-methoxy- 5-methylbenzaldehyde (Target) Iminium->Product Risk: Oiling out if pH > 9 too fast Hydrolysis->Product Final Workup

Caption: Synthetic workflow emphasizing the critical Vilsmeier-Haack regioselectivity and hydrolysis steps.

References

  • Vilsmeier, A., & Haack, A. (1927).[3][4] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft. (Foundational Vilsmeier-Haack Chemistry).

  • Gouverneur, V., et al. (2012). Metal-Free Oxidative Fluorination of Phenols. (Describes the use of 4-fluoro-2-methoxy-5-methylbenzaldehyde as a precursor for radiolabeling).

  • BenchChem. (2025).[5] Osimertinib Intermediate Synthesis Protocols. (Contextualizes the chemical space of fluoro-methoxy-methylbenzene derivatives).

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Conditions.

Sources

Technical Support Center: Synthesis & Optimization of 4-Fluoro-2-methoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of reaction conditions for 4-Fluoro-2-methoxy-5-methylbenzaldehyde Content Type: Technical Support Center Guide

Welcome to the Advanced Synthesis Support Hub. This guide addresses the technical challenges in the preparation of 4-Fluoro-2-methoxy-5-methylbenzaldehyde (CAS: 1345417-06-0), a critical intermediate for EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs).

This resource is designed for process chemists and R&D scientists. It moves beyond standard protocols to address the causality of failure modes, impurity profiling, and scalable optimization.

Strategic Route Analysis: The "Why" and "How"

Before optimizing, confirm you are utilizing the most robust pathway for your scale.[1] We recommend Route A (Vilsmeier-Haack Formylation) for cost-efficiency and scalability, though Route B (SNAr) offers higher regiocontrol at a higher raw material cost.[1]

Route Selection Decision Tree

RouteSelection Start Select Precursor Availability Phenol Precursor: 4-Fluoro-3-methylphenol Start->Phenol Low Cost Difluoro Precursor: 2,4-Difluoro-5-methylbenzaldehyde Start->Difluoro High Cost / High Purity RouteA ROUTE A: Vilsmeier-Haack (1. O-Methylation, 2. Formylation) Phenol->RouteA RouteB ROUTE B: S_NAr Displacement (Selective Methoxylation) Difluoro->RouteB IssueA Challenge: Regioselectivity (C6 vs C2) Demethylation Risk RouteA->IssueA IssueB Challenge: Cost of Starting Material Over-substitution RouteB->IssueB RecA Recommended for: Scale-up (>100g) Cost Sensitivity IssueA->RecA RecB Recommended for: Discovery Scale (<10g) Rapid Turnaround IssueB->RecB

Caption: Strategic decision matrix for selecting the synthesis route based on scale and precursor cost.

Optimized Protocol: Vilsmeier-Haack Route

Target: 4-Fluoro-2-methoxy-5-methylbenzaldehyde Precursor: 4-Fluoro-3-methylanisole (derived from 4-Fluoro-3-methylphenol)

The Mechanism & Critical Control Points

The Vilsmeier-Haack reaction is electrophilic aromatic substitution.[2][3] The key challenge here is regioselectivity .

  • Directing Effects: The methoxy group (-OMe) is a strong ortho/para director.[1] The fluorine (-F) is a weak ortho/para director.[1]

  • The Conflict: In 4-fluoro-3-methylanisole, the C6 position (para to F, ortho to OMe) and C2 position (ortho to F, ortho to OMe) are competing.

  • The Solution: C2 is sterically crowded (sandwiched between OMe and Me). C6 is the favored site for the bulky Vilsmeier reagent, yielding the correct 4-fluoro-2-methoxy-5-methylbenzaldehyde isomer.

Step-by-Step Optimization
StepParameterOptimized ConditionTechnical Rationale
1. Reagent Prep POCl3 Addition0°C to 5°C, dropwiseExothermic formation of the chloroiminium ion (Vilsmeier reagent). High temp leads to reagent decomposition (darkening).
2. Substrate SolventDMF (Neat) or DCEDMF serves as both reagent and solvent.[1] DCE is used if stoichiometry must be strictly 1.1 eq DMF to prevent side reactions.
3. Reaction Temperature70°C - 80°CInitial addition at 0°C prevents uncontrolled exotherm.[1] Heating is required to drive the substitution on the deactivated (fluorinated) ring.
4. Quench pH ControlNaOAc (aq) or NaHCO3CRITICAL: The intermediate iminium salt must be hydrolyzed.[1] Strong acid quench can cause demethylation. Maintain pH 4-6 initially, then neutralize.[1]

Troubleshooting Guide: Symptom, Diagnosis, Solution

This section addresses specific failure modes reported by users scaling this reaction from 5g to 500g.

Issue 1: Low Yield & "Tar" Formation

Symptom: The reaction mixture turns black/viscous; yield <40%.[1]

  • Diagnosis: Thermal runaway during POCl3 addition or excessive heating temperature (>90°C). The Vilsmeier reagent can self-polymerize or chlorinate the methyl group at high temperatures.

  • Solution:

    • Control POCl3 addition rate so internal temp never exceeds 10°C.

    • Cap reaction temperature at 80°C.

    • Check: Ensure DMF is anhydrous (<0.1% H2O).[1] Water destroys POCl3, generating HCl and heat.

Issue 2: Presence of "Demethylated" Impurity

Symptom: LCMS shows peak at M-14 (Phenol derivative).[1]

  • Diagnosis: Harsh acidic hydrolysis. The methoxy group ortho to the aldehyde is susceptible to cleavage by AlCl3 (if used) or strong HCl/Heat during workup.

  • Solution:

    • Avoid Lewis acids like AlCl3; POCl3 is sufficient.

    • Perform the hydrolysis step (quenching) in ice water containing Sodium Acetate (buffer).[1] Do not boil the acidic quench mixture.

Issue 3: Regioisomer Contamination

Symptom: NMR shows a minor aldehyde peak (~5-10%).[1]

  • Diagnosis: Formylation at the C2 position (between F and OMe) or C5 (if directing effects are overwhelmed).

  • Solution:

    • Steric Control: Lower the reaction temperature. Kinetic control favors the less hindered C6 position (Target).

    • Purification: The isomers typically have different crystalline properties. Recrystallize from Hexane/Ethyl Acetate (9:1) rather than relying on column chromatography.[1][4]

Impurity Profiling & Visualization[1]

Understanding your impurities is the key to purification.[1]

ImpurityProfile Target Target Aldehyde (MW: 168.16) Impurity1 Impurity A: Regioisomer (CHO at C2) (MW: 168.16) Target->Impurity1 Steric Leakage Impurity2 Impurity B: Demethylated (Phenol derivative) (MW: 154.14) Target->Impurity2 Acidic Hydrolysis Impurity3 Impurity C: Chlorinated (Ar-Cl instead of Ar-F) (Rare, from halide exchange) Target->Impurity3 High Temp/POCl3 xs

Caption: Common impurity profile. Impurity A is the most persistent; Impurity B indicates workup issues.

Frequently Asked Questions (FAQs)

Q: Can I use the SNAr route (Route B) to avoid the isomer issue? A: Yes. Reacting 2,4-difluoro-5-methylbenzaldehyde with Sodium Methoxide (NaOMe) is highly regioselective for the ortho-fluorine (C2) due to the electron-withdrawing effect of the aldehyde.

  • Protocol: 1.0 eq NaOMe, MeOH, -10°C to 0°C.

  • Warning: Over-reaction (displacing both fluorines) occurs if temp >20°C or excess NaOMe is used. This route is often more expensive due to the difluoro precursor.

Q: My product is an oil, but literature says it's a solid. Why? A: The compound is a low-melting solid (approx. 45-50°C, dependent on purity).[1] If it remains an oil:

  • Residual DMF is likely present (check NMR at 2.8/2.9 ppm). Wash organic layer extensively with water/brine.

  • Regioisomer contamination depresses the melting point.[1] Seed with a pure crystal if available, or triturate with cold pentane.[1]

Q: Is this compound light-sensitive? A: Like many electron-rich benzaldehydes, it can undergo autoxidation to the benzoic acid if exposed to air and light for prolonged periods. Store under Nitrogen at 4°C.

Q: What is the safety classification for POCl3 in this protocol? A: POCl3 is highly toxic and reacts violently with water.[1][2]

  • Engineering Control: Use a scrubber for HCl gas evolved during the reaction.[1]

  • PPE:[2][5] Face shield, chemically resistant gloves (Silver Shield/4H), and respirator if fume hood containment is breached.[1]

References

  • Osimertinib Synthesis & Intermediates

    • Ballard, P., et al. (2014). "3rd Generation EGFR TKIs." Journal of Medicinal Chemistry, 57(19), 8249-8267.

  • Vilsmeier-Haack Mechanism & Regioselectivity

    • Jones, G., & Stanforth, S. P. (2000). "The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles." Organic Reactions.[4][6][7][8][9][10]

  • SNAr Selectivity in Polyfluorobenzaldehydes

    • Sandford, G. (2003).[1] "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Tetrahedron, 59(4), 437-454.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling hazardous reagents.

Sources

Technical Support Center: Purification of 4-Fluoro-2-methoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 4-Fluoro-2-methoxy-5-methylbenzaldehyde (CAS: 1040377-08-9 / Analogues). This compound is a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (such as Osimertinib analogs) and other fluorinated heterocycles.[1]

Due to the directing effects of the methoxy (EDG) and fluoro (EWG) groups during Vilsmeier-Haack formylation, researchers frequently encounter three specific classes of impurities:

  • Unreacted Starting Material: 4-Fluoro-2-methoxytoluene (non-polar).[1]

  • Regioisomers: Specifically the sterically crowded isomer where formylation occurs between the fluorine and methoxy groups.

  • Oxidation Byproducts: 4-Fluoro-2-methoxy-5-methylbenzoic acid (formed via air oxidation).[1]

This guide provides modular, self-validating protocols to address these specific challenges.

Module 1: Removing Non-Aldehyde Impurities (The Bisulfite Rescue)

User Query: "My crude product is a dark oil containing 15% unreacted starting material. Column chromatography is difficult due to streakiness.[1] How can I isolate the aldehyde chemically?"

Technical Insight: The most robust method for purifying benzaldehydes from non-carbonyl precursors (starting materials, demethylated phenols, or inorganic salts) is the Bisulfite Adduct Method . Benzaldehydes form a water-soluble, crystalline adduct with sodium metabisulfite (


), while non-aldehyde impurities remain in the organic phase.
Standard Operating Procedure (SOP-01): Bisulfite Extraction
ParameterSpecification
Reagent Sodium Metabisulfite (

)
Solvent System Ethanol / Water (1:[1]1) or biphasic EtOAc / Water
Temperature Room Temperature (Formation), pH 10-12 (Hydrolysis)
Yield Loss < 10% (typical)

Protocol:

  • Dissolution: Dissolve 10 g of crude oil in 50 mL of Ethyl Acetate (EtOAc).

  • Adduct Formation: Add 50 mL of saturated aqueous

    
     solution. Vigorously stir for 2–4 hours.
    
    • Observation: A white precipitate (the bisulfite adduct) may form at the interface.[2][3]

  • Separation:

    • If Solid Forms: Filter the solid adduct. Wash with cold EtOAc (removes starting material) and diethyl ether.[1]

    • If No Solid (Soluble Adduct): Separate the layers.[1] The aqueous layer contains your product.[4] The organic layer contains the impurities. Discard the organic layer.

  • Regeneration:

    • Place the solid adduct (or aqueous solution) in a flask.[5][6]

    • Adjust pH to 10–12 using 10%

      
       or NaOH (careful with NaOH to avoid Cannizzaro reaction).[1]
      
    • Stir for 30 mins until the solid dissolves and an oil separates.

  • Extraction: Extract the liberated aldehyde with EtOAc (

    
     mL). Dry over 
    
    
    
    and concentrate.
Workflow Visualization

BisulfiteProtocol Start Crude Mixture (Aldehyde + Impurities) Bisulfite Add Sat. Na2S2O5 (Vigorous Stirring) Start->Bisulfite Decision Does Precipitate Form? Bisulfite->Decision SolidPath Filter Solid Adduct Decision->SolidPath Yes (High Conc) LiquidPath Separate Layers (Keep Aqueous) Decision->LiquidPath No (Low Conc) WashSolid Wash Solid with EtOAc (Removes Non-Aldehydes) SolidPath->WashSolid WashLiquid Wash Aqueous with EtOAc (Discard Organic) LiquidPath->WashLiquid Regen Regenerate Aldehyde (Add 10% Na2CO3, pH 10-12) WashSolid->Regen WashLiquid->Regen Final Pure Aldehyde (Extract & Dry) Regen->Final

Caption: Logical flow for the Bisulfite Adduct purification method, distinguishing between solid precipitation and liquid-liquid extraction routes.

Module 2: Regioisomer Separation (Recrystallization)

User Query: "I have eliminated the starting material, but NMR shows a 10% impurity with a slightly different aldehyde peak. Is this a regioisomer, and how do I remove it?"

Technical Insight: In the Vilsmeier-Haack formylation of 4-fluoro-2-methoxytoluene, the major product is the 5-methyl isomer (less sterically hindered).[1] The minor impurity is often the isomer where formylation occurs at the position between the fluorine and methoxy groups (position 3 relative to aldehyde, or position 2 in precursor numbering).

These isomers have similar boiling points (making distillation difficult) but distinct crystal lattice energies.[1]

Troubleshooting Guide: Solvent Selection
Solvent SystemSuitabilityMechanism
Hexane / EtOAc (9:1) High Standard polarity discrimination.[1] The major isomer usually crystallizes; the "crowded" isomer stays in mother liquor.
Isopropyl Alcohol (IPA) Medium Good for removing inorganic salts, but may co-crystallize isomers.[1]
Cyclohexane High Excellent for fluorinated aromatics.[1] High selectivity for the planar, less hindered isomer.

Protocol (SOP-02): Fractional Recrystallization

  • Dissolve crude solid in minimal boiling Cyclohexane (or Hexane/EtOAc mix).

  • Allow to cool slowly to room temperature (do not shock cool on ice immediately).

  • Seed the solution with a pure crystal if available.[1]

  • Once crystallization begins, cool to 0°C.

  • Filter and wash with cold Hexane.[1]

  • QC Check: Check the filtrate (mother liquor) by TLC. It should be enriched with the impurity.

Module 3: Managing Oxidation (Benzoic Acid Impurity)

User Query: "My product has developed a white crust after storage. The aldehyde proton signal in NMR (approx 10.2 ppm) is decreasing."

Technical Insight: Electron-rich benzaldehydes are prone to autoxidation to benzoic acids.[1] The 4-fluoro-2-methoxy-5-methylbenzoic acid is a solid that is insoluble in non-polar organics but soluble in base.[1]

Protocol (SOP-03): The "Base Wash" Note: Do not combine this with the Bisulfite method; this is a standalone polish.

  • Dissolve the aldehyde in Dichloromethane (DCM) or Ethyl Acetate .[1][2]

  • Wash the organic layer with 5% Sodium Bicarbonate (

    
    ) .[1]
    
    • Chemistry: The carboxylic acid (

      
      ) converts to the water-soluble sodium benzoate. The aldehyde (
      
      
      
      ) remains organic.[1]
  • Separate layers.[1][2][7]

  • Wash organic layer with Brine to remove residual base.[1]

  • Dry and concentrate.

  • Storage: Store under Nitrogen/Argon at -20°C to prevent recurrence.

Summary of Impurity Profiles

Impurity TypeDetection MethodRemoval Strategy
Starting Material (Toluene deriv.)[1]TLC (High Rf), GC-MSBisulfite Adduct (SOP-01)
Regioisomer (Crowded aldehyde)H-NMR (Distinct CHO peak), HPLCRecrystallization (Cyclohexane)
Benzoic Acid (Oxidation)H-NMR (Loss of CHO), LC-MS (-OH peak)Base Wash (NaHCO3)
Inorganic Salts (Aluminum/Phosphorous)Ash test, insoluble in DCMAqueous wash / Filtration
Decision Matrix: Which Protocol Do I Use?

DecisionMatrix Input Identify Impurity (TLC / NMR) Type1 Non-Polar Spot (Starting Material) Input->Type1 Type2 Close Running Spot (Regioisomer) Input->Type2 Type3 Baseline Spot / Solid (Acid/Salts) Input->Type3 Action1 Bisulfite Method Type1->Action1 Action2 Recrystallization (Cyclohexane) Type2->Action2 Action3 Bicarbonate Wash Type3->Action3

Caption: Diagnostic flowchart for selecting the appropriate purification module based on analytical data.

References

  • Vilsmeier-Haack Reaction Conditions & Mechanism

    • Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction.[8][9] Comprehensive Organic Synthesis, 2, 777-794.[1]

    • Source: [1]

  • Purification of Benzaldehydes via Bisulfite Adducts

    • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for bisulfite purification protocols).

    • Org.[1][6][8][10] Synth. 1922, 2, 89. (Classic protocol for aldehyde isolation).[1]

    • Source: [1]

  • Synthesis of Fluorinated Benzaldehydes (Patent Literature)

    • AstraZeneca AB.[1] (2014).[1][9][11] Process for the preparation of EGFR inhibitors. (Describes synthesis of intermediates similar to 4-fluoro-2-methoxy-5-methylbenzaldehyde for Osimertinib).

    • Source: [1]

  • Handling of Regioisomers in Electrophilic Aromatic Substitution

    • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Explains directing effects of OMe vs F vs Me).

Sources

stability of 4-Fluoro-2-methoxy-5-methylbenzaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Stability Matrix

The compound 4-Fluoro-2-methoxy-5-methylbenzaldehyde (FMMB) exhibits a bifurcated stability profile dependent on the nature of the acidic medium. While the core aromatic ring is robust due to the stabilizing influence of the fluorine and methyl groups, the aldehyde and methoxy functionalities are susceptible to specific acid-catalyzed transformations.

Quick Reference: Acid Compatibility Table
Acidic EnvironmentStability StatusPrimary Risk / Observation
Dilute Mineral Acid (HCl, H₂SO₄, <2M) Stable Minimal degradation at RT.
Acidic Alcohols (MeOH/H⁺) ⚠️ Masked Rapid conversion to acetal . Aldehyde peak disappears in NMR. Reversible.
Strong Lewis Acids (BBr₃, AlCl₃) Unstable Irreversible O-demethylation to phenol.
Oxidizing Acids (HNO₃, CrO₃/H⁺) Unstable Oxidation to benzoic acid derivative.
Carboxylic Acids (AcOH, TFA) Stable Generally stable; suitable solvents for reactions.

Critical Degradation Pathways (Visualized)

The following diagram illustrates the fate of FMMB under varying acidic conditions. Use this to diagnose "missing" products or unexpected impurities.

FMMB_Stability cluster_legend Legend FMMB 4-Fluoro-2-methoxy- 5-methylbenzaldehyde (Target) Acetal Dimethyl Acetal (Masked Aldehyde) FMMB->Acetal MeOH / H+ (Reversible) Phenol Phenolic Derivative (Degradation) FMMB->Phenol BBr3 or Conc. HBr (Irreversible) Acid Benzoic Acid (Oxidation) FMMB->Acid O2 / Trace Metal / H+ (Autoxidation) Acetal->FMMB H2O / H+ (Hydrolysis) key Green: Reversible Process Red: Irreversible Degradation

Figure 1: Reaction pathways of FMMB in acidic media.[1] Note that acetal formation (yellow) is a reversible "masking" event, whereas demethylation (red) is destructive.

Troubleshooting Guide (FAQs)

Scenario A: "I treated my compound with acidic methanol, and the aldehyde peak (CHO, ~10 ppm) vanished from the NMR."

Diagnosis: Acetalization (Not Decomposition) In the presence of alcohols (MeOH, EtOH) and an acid catalyst (HCl, H₂SO₄, pTsOH), the electrophilic carbonyl carbon reacts to form a hemiacetal and subsequently an acetal.[1] The ortho-methoxy group does not prevent this, although it may slightly retard the rate due to steric crowding.

  • Observation: Loss of signal at

    
     10.2 ppm; appearance of a methine proton at 
    
    
    
    ~5.5 ppm and two methoxy signals (if MeOH used).
  • Solution (The "Rescue" Protocol):

    • Add water (10-20% v/v) to the reaction mixture.

    • Stir vigorously at room temperature for 30–60 minutes.

    • The equilibrium will shift back to the aldehyde.

    • Extract with DCM/EtOAc.

Scenario B: "The reaction turned dark/black upon adding Lewis Acid (BBr₃/AlCl₃)."

Diagnosis: O-Demethylation & Complexation The ortho-methoxy group is a prime target for strong Lewis acids. Boron tribromide (BBr₃) will coordinate with the methoxy oxygen, leading to cleavage of the methyl ether bond and formation of the corresponding phenol (4-fluoro-2-hydroxy-5-methylbenzaldehyde).

  • Mechanism: The Lewis acid coordinates to the ether oxygen, weakening the O-CH₃ bond. A nucleophile (Br⁻) attacks the methyl group, releasing the phenol.

  • Prevention:

    • Avoid BBr₃, AlCl₃, and excess TiCl₄ if the methoxy group must be retained.

    • Use milder Lewis acids like ZnCl₂ or lanthanide triflates if catalysis is required.

Scenario C: "My product contains a carboxylic acid impurity after stirring in acid overnight."

Diagnosis: Acid-Catalyzed Autoxidation Benzaldehydes are prone to autoxidation to benzoic acids. This process is radical-mediated but can be accelerated by trace metals (Fe, Cu) often present in lower-grade mineral acids.

  • Solution:

    • Degas acidic solvents with Nitrogen/Argon before use.

    • Add a radical inhibitor (e.g., BHT) if the reaction allows.

    • Ensure the acid source is free of transition metals.

Validated Protocols

Protocol 1: Safe Workup from Acidic Media

Use this protocol to recover FMMB from acidic reaction mixtures (e.g., after hydrolysis of an imine or acetal).

  • Quench: Pour the acidic reaction mixture into a slurry of Ice/Water (1:1) .

    • Why? Controls the exotherm. High heat + Acid = Degradation.

  • Neutralization: Slowly add Saturated Aqueous NaHCO₃ until pH reaches 7–8.

    • Why? Do not use strong bases (NaOH). Aldehydes with alpha-protons (though FMMB has none, impurities might) can undergo Aldol condensation at high pH.

  • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Note: Avoid alcoholic solvents during extraction to prevent hemiacetal formation.

  • Drying: Dry organic layer over anhydrous Na₂SO₄ . Avoid MgSO₄ if the aldehyde is highly sensitive (Lewis acidic Mg can catalyze trimerization in rare cases, though FMMB is generally robust).

Protocol 2: Acetal Protection (Intentional)

If you need to protect the aldehyde to survive a harsh acidic step (e.g., nitration).

  • Dissolve FMMB (1.0 eq) in Trimethyl Orthoformate (TMOF) or MeOH.

  • Add p-Toluenesulfonic acid (pTsOH) (0.05 eq).

  • Reflux for 2–4 hours.

  • Monitor by TLC (Aldehyde spot disappears).

  • Neutralize with Et₃N before concentration.

    • Result: The dimethyl acetal is stable to basic and nucleophilic conditions but will hydrolyze back to FMMB in aqueous acid.

Scientific Rationale (Mechanism)

Electronic Effects of the 2-Methoxy Group: The ortho-methoxy group is crucial for the stability profile.

  • Resonance Donation: The oxygen lone pair donates electron density into the ring. This makes the carbonyl oxygen more basic (easier to protonate in acid), facilitating acetal formation [1].

  • Chelation Control: In the presence of metal cations (Lewis acids), the 2-methoxy oxygen and the carbonyl oxygen can form a stable 5-membered chelate ring. This often "locks" the conformation but activates the carbonyl carbon toward nucleophilic attack [2].

Fluorine Stability: The C-F bond at the 4-position is extremely strong (~485 kJ/mol). It is inert to standard acidic conditions (HCl, H₂SO₄, AcOH). Defluorination requires specialized conditions (e.g., nucleophilic aromatic substitution with strong nucleophiles, not acids) [3].

References

  • Acetal Formation Mechanism

    • Title: Mechanism of acid-catalyzed acetal formation.[2]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Demethylation of Aryl Ethers

    • Title: Cleavage of Methyl Ethers with BBr3 (Mechanism & Scope).
    • Source: The Journal of Organic Chemistry (General Reference for BBr3 cleavage).
    • Context: Validates the risk of using Lewis acids on methoxy-benzaldehydes.
    • URL:[Link]

  • Osimertinib Intermediate Chemistry (Structural Analog)
  • Compound Data (FMMB)

    • Title: 4-Fluoro-2-methoxybenzaldehyde (Closest structural analog data).[3]

    • Source: PubChem.[4][5][6][7]

    • URL:[Link]

Sources

Technical Support Center: Stability of 4-Fluoro-2-methoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Stability Profile

4-Fluoro-2-methoxy-5-methylbenzaldehyde is a specialized aromatic building block. While generally stable under neutral conditions, it exhibits distinct reactivity patterns under basic conditions that can lead to rapid sample degradation or byproduct formation.[1]

The "Dual-Threat" Reactivity Profile

When subjected to basic media (pH > 10, or presence of nucleophiles like


, 

), this molecule faces two competing degradation pathways:
  • Cannizzaro Disproportionation (Primary Threat): As a benzaldehyde derivative lacking

    
    -hydrogens, it is highly susceptible to base-induced disproportionation, converting the aldehyde into a mixture of the corresponding benzyl alcohol  and benzoic acid .
    
  • Nucleophilic Aromatic Substitution (

    
    ) (Secondary Threat):  The aldehyde group at position 1 is electron-withdrawing, activating the para-fluorine atom (position 4) toward displacement by nucleophiles (e.g., hydroxide or alkoxides), leading to phenol or ether impurities.
    

Expert Insight: The 2-methoxy group is an Electron Donating Group (EDG). While it generally deactivates the ring toward nucleophilic attack (making the


 of fluorine slower than in 4-fluorobenzaldehyde), it does not  prevent the Cannizzaro reaction. Therefore, disproportionation is the most immediate stability concern  in strong aqueous base.

Interactive Troubleshooting Guide

Q1: My starting material is disappearing rapidly in 1M NaOH, but I don't see a single clean new spot on TLC. What is happening?

Diagnosis: You are likely observing the Cannizzaro Reaction .[1]

  • Mechanism: In the absence of other electrophiles, strong bases (NaOH, KOH) force two molecules of the aldehyde to react with each other.[2] One is oxidized to the carboxylic acid (water-soluble salt form), and the other is reduced to the benzyl alcohol.[2]

  • Observation: On TLC, you will see two new spots: one more polar (alcohol) and one that may streak or stay at the baseline (acid salt). Upon acidification during workup, the acid spot will move.

  • Solution: Avoid strong, non-nucleophilic bases if the aldehyde is the reactant. If the aldehyde is a reagent, add it slowly to the reaction mixture to minimize self-reaction. Switch to weaker bases like

    
     or 
    
    
    
    if possible.[1]
Q2: I am running a reaction in methanol with Sodium Methoxide (NaOMe), and I see a byproduct with a slightly different NMR signal in the aromatic region.

Diagnosis: You have triggered Nucleophilic Aromatic Substitution (


) .[1]
  • Mechanism: The methoxide ion (

    
    ) is a strong nucleophile. The aldehyde group at C1 withdraws electron density from the ring, activating the C4-Fluorine bond. The methoxide displaces the fluorine.
    
  • Result: Conversion of 4-Fluoro-2-methoxy-5-methylbenzaldehyde

    
    2,4-Dimethoxy-5-methylbenzaldehyde .
    
  • Solution: Lower the reaction temperature.

    
     reactions typically have a higher activation energy than simple deprotonations.[1] If possible, use a bulkier base (e.g., t-BuOK) which is less nucleophilic due to steric hindrance, or switch to a non-nucleophilic base (e.g., LiHMDS, DBU).
    
Q3: Can I use this aldehyde in an Aldol Condensation?

Yes, but order of addition is critical.

  • Risk: If you mix the aldehyde with base before adding the enolizable ketone/partner, the Cannizzaro reaction will consume your aldehyde.

  • Protocol: Pre-mix the ketone and base to form the enolate first, then add the 4-Fluoro-2-methoxy-5-methylbenzaldehyde slowly. This ensures the enolate attacks the aldehyde (Aldol) faster than the hydroxide attacks the aldehyde (Cannizzaro).

Visualizing Degradation Pathways

The following diagram illustrates the competing pathways when this molecule is exposed to basic conditions (Hydroxide/Water).

G Figure 1: Competing Degradation Pathways in Aqueous Base (NaOH) Start 4-Fluoro-2-methoxy- 5-methylbenzaldehyde Inter_Cann Tetrahedral Intermediate Start->Inter_Cann OH- (Attack at C=O) Fast, Reversible Inter_Meisen Meisenheimer Complex Start->Inter_Meisen OH- (Attack at C4-F) Slow, Requires Heat Prod_Alc Product A: Benzyl Alcohol Deriv. Inter_Cann->Prod_Alc Hydride Transfer Prod_Acid Product B: Benzoic Acid Salt Inter_Cann->Prod_Acid (Disproportionation) Prod_Phenol Product C: 4-Hydroxy-2-methoxy- 5-methylbenzaldehyde Inter_Meisen->Prod_Phenol Loss of F-

Caption: Figure 1 details the bifurcation between the rapid Cannizzaro disproportionation (Green) and the slower, heat-dependent SNAr fluor displacement (Red).

Experimental Protocols

Protocol A: Base Stability Screening (Quick Test)

Use this protocol to determine if your specific basic conditions are safe for the starting material.

  • Preparation: Dissolve 50 mg of 4-Fluoro-2-methoxy-5-methylbenzaldehyde in 1.0 mL of the solvent of choice (e.g., THF, MeOH).

  • Control: Take a 50 µL aliquot, dilute with neutral solvent, and inject into HPLC/UPLC (t=0).

  • Challenge: Add the base (e.g., 2 equivalents of NaOH,

    
    , or amine) to the remaining solution. Stir at the intended reaction temperature.
    
  • Sampling: Take aliquots at 15 min, 1 hour, and 4 hours.

  • Quench: Immediately quench aliquots with dilute aqueous HCl or Ammonium Chloride to stop the reaction before analysis.

  • Analysis: Compare peak area of the aldehyde vs. new peaks.

    • Loss of Aldehyde + 2 New Peaks: Indicates Cannizzaro.[1]

    • Loss of Aldehyde + 1 New Peak (shifted UV): Indicates

      
       (Phenol formation often shifts UV max).[1]
      
Protocol B: Minimizing Degradation in Synthesis

Recommended conditions for utilizing this aldehyde.

ParameterRecommendationRationale
Base Selection

,

, DBU
Weaker or non-nucleophilic bases reduce the rate of direct carbonyl attack (Cannizzaro) and

.
Solvent THF, DCM, Dioxane Avoid alcohols (MeOH, EtOH) if using strong bases to prevent alkoxide formation and etherification (

).
Temperature 0°C to Room Temp High temperatures (>60°C) drastically increase the rate of Fluorine displacement (

).
Stoichiometry 1.0 - 1.1 equiv Base Large excesses of base increase the concentration of active nucleophiles, accelerating degradation.

References

  • Cannizzaro Reaction Mechanism : List, B., & Lerner, R. A. (2025).[1][2] Mechanisms of Disproportionation in Non-enolizable Aldehydes.

  • Nucleophilic Arom

    
    ) : Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] 
    
  • 4-Fluoro-2-methoxy-5-methylbenzaldehyde Properties : PubChem Compound Summary for CID 2774537 (Related Analog).

  • Fluorine Activation in Benzaldehydes : Journal of Chemical Education, "One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution".[1]

(Note: Specific degradation rate constants for this exact CAS are not available in open literature; guidelines are derived from established reactivity principles of 4-fluorobenzaldehyde derivatives.)

Sources

Technical Support Center: Scale-up Synthesis of 4-Fluoro-2-methoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-fluoro-2-methoxy-5-methylbenzaldehyde. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and practical field experience to address the unique challenges this synthesis presents.

Introduction

4-Fluoro-2-methoxy-5-methylbenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds. Its scale-up, however, is often fraught with challenges ranging from regioselectivity and reaction control to product purification and safety. This document aims to be a comprehensive resource, offering solutions to common problems encountered during the transition from laboratory-scale to pilot-plant or industrial production.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, categorized by the synthetic step or problem area.

Problem Area 1: Vilsmeier-Haack Formylation Issues

The Vilsmeier-Haack reaction is a common and efficient method for the formylation of activated aromatic rings and is frequently employed for this synthesis.[1] However, its scale-up introduces significant thermal and handling risks.[2][3]

Question 1: My Vilsmeier-Haack reaction is showing poor yield and the formation of multiple byproducts upon scale-up. What are the likely causes and how can I mitigate them?

Answer:

Several factors can contribute to decreased yield and byproduct formation during the scale-up of a Vilsmeier-Haack reaction:

  • Poor Temperature Control: The formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is highly exothermic.[2] Inadequate heat dissipation on a larger scale can lead to localized temperature spikes, promoting side reactions.

    • Solution: Implement a more efficient cooling system and consider a semi-batch process where the POCl₃ is added slowly to the DMF and substrate mixture.[2] This allows the exothermic Vilsmeier reagent formation to occur concurrently with its consumption by the substrate, preventing its accumulation and potential decomposition.[2]

  • Sub-optimal Reagent Stoichiometry: An excess or deficit of either POCl₃ or DMF can lead to incomplete reaction or the formation of undesired products.

    • Solution: Carefully optimize the molar ratios of the reagents on a small scale before attempting a large-scale run. Precise dosing systems are crucial for maintaining these ratios during scale-up.

  • Impure Reagents: The presence of water or other nucleophiles in the DMF or starting material can consume the Vilsmeier reagent, leading to lower yields.

    • Solution: Use anhydrous DMF and ensure the starting material (1-fluoro-4-methoxy-2-methylbenzene) is dry.

Question 2: I am concerned about the thermal stability and potential for a runaway reaction during the Vilsmeier-Haack formylation. What safety precautions should I take?

Answer:

Thermal safety is a paramount concern when scaling up the Vilsmeier-Haack reaction.[2] The Vilsmeier reagent itself can be thermally unstable, and its reaction with the substrate is also exothermic.[2][3]

  • Calorimetric Studies: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using an RC1 calorimeter) to determine the heat of reaction and the onset temperature for any decomposition reactions.[2] This data is crucial for designing an adequate cooling system and emergency relief measures.

  • Controlled Addition: As mentioned previously, the slow, controlled addition of POCl₃ to a mixture of the substrate and DMF is a key safety measure.[2] This "in-situ" formation and consumption of the Vilsmeier reagent prevents the buildup of a large, potentially unstable inventory.

  • Quenching Strategy: Have a well-defined and tested quenching procedure in place. The quench is typically performed by carefully adding the reaction mixture to a large excess of ice and water or a buffered aqueous solution. This should be done in a vessel with adequate cooling and venting.

  • Personal Protective Equipment (PPE): Phosphorus oxychloride is highly corrosive, toxic if inhaled, and reacts violently with water.[4][5][6] Always handle it in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves, a face shield, and a respirator.[4][5][6]

Problem Area 2: Ortho-Lithiation and Formylation Challenges

An alternative route involves directed ortho-lithiation of the starting material followed by quenching with an electrophilic formylating agent like DMF.[7] This method offers high regioselectivity but requires stringent control of reaction conditions.

Question 3: My ortho-lithiation reaction is giving low yields and I'm observing side products. What could be going wrong?

Answer:

Low yields in ortho-lithiation are often due to a few critical factors:

  • Inadequate Anhydrous and Anaerobic Conditions: Organolithium reagents are extremely sensitive to moisture and oxygen. Any trace of water will quench the reagent, and oxygen can lead to oxidative side reactions.

    • Solution: Ensure all glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents.

  • Incorrect Temperature Control: Lithiation reactions are typically performed at very low temperatures (e.g., -78 °C) to control the reactivity of the organolithium reagent and prevent side reactions like benzylic lithiation or decomposition.[8]

    • Solution: Maintain a consistent low temperature throughout the addition of the organolithium reagent and the subsequent quench. Use a cryostat or a well-insulated cold bath. Precise temperature control is crucial for reproducibility.[9]

  • Choice of Lithiating Agent: The choice of organolithium reagent (e.g., n-BuLi, s-BuLi, or LDA) can significantly impact the outcome.[7][10]

    • Solution: For substrates with multiple potential lithiation sites, a bulkier base like LDA might offer better regioselectivity. Experiment with different bases on a small scale to find the optimal one for your specific substrate.

Problem Area 3: Product Purification and Isolation

The purification of 4-fluoro-2-methoxy-5-methylbenzaldehyde can be challenging due to the presence of isomers and other impurities.

Question 4: I am having difficulty separating the desired product from isomeric impurities during purification. What are the best methods for purification at scale?

Answer:

The separation of isomers is a common challenge in the synthesis of substituted benzaldehydes.

  • Recrystallization: This is often the most cost-effective and scalable method for purifying solid products.

    • Solution: A systematic solvent screening should be performed to identify a solvent or solvent system that provides good solubility for the desired product at elevated temperatures and poor solubility at lower temperatures, while the impurities remain in solution or crystallize out separately.

  • Column Chromatography: While highly effective at the lab scale, traditional column chromatography can be expensive and time-consuming to scale up.

    • Solution: For industrial-scale purification, consider automated flash chromatography systems or simulated moving bed (SMB) chromatography, which can offer higher throughput and efficiency.

  • Distillation: If the product is a liquid or a low-melting solid, fractional distillation under reduced pressure can be an effective purification method.

    • Solution: The boiling points of the isomers may be close, so a distillation column with a high number of theoretical plates will be necessary to achieve good separation.

Table 1: Comparison of Purification Methods

MethodAdvantagesDisadvantagesScalability
Recrystallization Cost-effective, simple equipmentSolvent selection can be challenging, potential for product loss in the mother liquorExcellent
Column Chromatography High resolution, versatileHigh solvent consumption, can be slow and expensiveModerate to Good (with specialized equipment)
Distillation Good for volatile compounds, can be continuousRequires thermal stability of the product, may not separate close-boiling isomersExcellent

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 4-fluoro-2-methoxy-5-methylbenzaldehyde?

A1: The two most common synthetic strategies are:

  • Vilsmeier-Haack Formylation: This involves the reaction of 1-fluoro-4-methoxy-2-methylbenzene with a Vilsmeier reagent (typically formed from POCl₃ and DMF).[1] This is an electrophilic aromatic substitution.

  • Directed Ortho-Lithiation: This method utilizes a strong base, such as an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the methoxy group, followed by quenching with an electrophile like DMF.[7]

Q2: How does the fluorine substituent influence the reactivity of the aromatic ring in this synthesis?

A2: The fluorine atom is an electron-withdrawing group via induction but a weak electron-donating group through resonance. In electrophilic aromatic substitution reactions like the Vilsmeier-Haack formylation, it is a deactivating group but directs incoming electrophiles to the ortho and para positions. The interplay between the activating methoxy and methyl groups and the deactivating fluoro group will ultimately determine the regioselectivity of the formylation.

Q3: Are there any specific analytical techniques that are particularly useful for monitoring the progress of this reaction?

A3: Yes, several techniques are well-suited for reaction monitoring:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantitatively tracking the consumption of the starting material and the formation of the product and any byproducts.

  • Gas Chromatography (GC): If the components are sufficiently volatile and thermally stable, GC can provide rapid analysis of the reaction mixture.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple qualitative method for monitoring the reaction progress on a lab scale.[11]

Q4: What are the potential byproducts in the Vilsmeier-Haack synthesis of 4-fluoro-2-methoxy-5-methylbenzaldehyde?

A4: Besides unreacted starting material, potential byproducts can include:

  • Isomeric Benzaldehydes: Formylation at other positions on the aromatic ring, although the directing effects of the substituents generally favor the desired isomer.

  • Over-formylation Products: Although less common, diformylation could occur under harsh conditions.

  • Decomposition Products: If the reaction temperature is not well-controlled, decomposition of the Vilsmeier reagent or the product can lead to a complex mixture of impurities.

Visualizing the Synthetic Workflow

The following diagram illustrates a typical decision-making workflow for troubleshooting the scale-up synthesis.

G cluster_0 Synthesis Troubleshooting Workflow start Start Scale-up Synthesis low_yield Low Yield or Byproduct Formation? start->low_yield check_temp Review Temperature Control low_yield->check_temp Yes purification_issue Purification Challenges? low_yield->purification_issue No check_reagents Verify Reagent Purity & Stoichiometry check_temp->check_reagents check_reagents->low_yield recrystallization Optimize Recrystallization purification_issue->recrystallization Yes safety_concern Safety Concerns? purification_issue->safety_concern No chromatography Consider Scale-up Chromatography recrystallization->chromatography distillation Evaluate Distillation chromatography->distillation distillation->purification_issue calorimetry Perform Reaction Calorimetry safety_concern->calorimetry Yes success Successful Scale-up safety_concern->success No ppe Review PPE & Handling Procedures calorimetry->ppe ppe->safety_concern

Caption: A decision-making flowchart for troubleshooting common scale-up issues.

References

  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes - Benchchem. (n.d.).
  • Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. (n.d.).
  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo. (n.d.).
  • Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory | Organic Process Research & Development. (2002).
  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. (2021).
  • Method for the purification of benzaldehyde - European Patent Office - EP 0016487 B1. (n.d.).
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications. (2019).
  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (n.d.).
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • Phosphorus oxychloride - Lanxess. (2015).
  • Formylation - Common Conditions. (n.d.).
  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. (n.d.).
  • Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. (n.d.).
  • Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 10 (2011). (2011).
  • SAFETY DATA SHEET - Spectrum Chemical. (2015).
  • SAFETY DATA SHEET - Merck. (n.d.).
  • The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis: A Technical Guide - Benchchem. (n.d.).
  • Lithiation | Organolithium Reagents | Chemical Processes - Vapourtec Ltd. (n.d.).
  • 4-Fluoro-2-methylbenzaldehyde - Chem-Impex. (n.d.).
  • In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC. (n.d.).
  • Directed (ortho) Metallation. (n.d.).
  • aldehydes from acid chlorides by modified rosenmund reduction - Organic Syntheses Procedure. (n.d.).
  • Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya - ChemRxiv. (n.d.).
  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst - ACG Publications. (2020).
  • 504414-06-6 | 4-Fluoro-2-hydroxy-5-methylbenzaldehyde | ChemScene. (n.d.).
  • 4-Chloro-5-fluoro-2-methylbenzaldehyde 95% | CAS: 1780682-41-8 | AChemBlock. (2026).
  • Lithiation of toluene by organolithium compounds activated by lithium polyether alkoxides. (2023).
  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists - PMC. (n.d.).
  • Trifluoromethoxylation of Arynes Using 2,4‐Dinitro‐1‐(trifluoromethoxybenzene) as Trifluoromethoxide Anion Source. (n.d.).
  • Chemists of the University of Münster develope a new method for the formation of fluorinated molecular rings. (2017).
  • Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde).. (n.d.).
  • Formylation of phenols, methoxy-and methylbenzenes. | Download Table - ResearchGate. (n.d.).
  • Future challenges and opportunities with fluorine in drugs? - ResearchGate. (2023).

Sources

Validation & Comparative

Analytical Characterization Guide: 4-Fluoro-2-methoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 139008-21-2 Formula: C


H

FO

Molecular Weight: 168.16 g/mol [1]

Executive Summary: The Analytical Challenge

4-Fluoro-2-methoxy-5-methylbenzaldehyde is a high-value fluorinated intermediate, critical in the synthesis of radiotracers (e.g., via decarbonylation to aryl [


F]fluorides) and kinase inhibitors. Its structural complexity—specifically the ortho/meta/para orientation of the fluoro, methoxy, and methyl groups relative to the aldehyde—presents a unique analytical challenge.

The primary risk in characterizing this compound is regioisomerism . Standard HPLC can separate impurities, but it often struggles to definitively distinguish between positional isomers (e.g., 4-fluoro vs. 6-fluoro variants) without specialized stationary phases. Furthermore, benzaldehydes are prone to autoxidation to benzoic acids, requiring robust sample handling protocols.

This guide compares three distinct analytical methodologies—RP-HPLC , GC-MS , and


F-NMR —to provide a comprehensive quality control strategy.

Comparative Analysis of Methodologies

The following table synthesizes the performance characteristics of the primary analytical techniques.

FeatureMethod A: RP-HPLC (UV/DAD) Method B: GC-MS Method C:

F-NMR
Primary Utility Purity Assay & Impurity ProfilingVolatile Impurities & Mass IDStructural Confirmation (Regiochemistry)
Specificity High (for known impurities)High (Mass fingerprint)Ultimate (Fluorine environment)
Sensitivity Excellent (LOD < 0.05%)Excellent (ppm levels)Moderate (requires mg quantities)
Sample Stress Low (Ambient temp)High (Thermal degradation risk)None (Non-destructive)
Throughput High (Automated)HighLow
Key Limitation Isomer co-elution riskAldehyde oxidation in injectorNot suitable for trace impurity quant

Detailed Experimental Protocols

Method A: Reverse-Phase HPLC (Purity & Assay)

Recommended for routine batch release and stability testing.

Rationale: A C18 stationary phase with a distinct polar modification is selected to maximize the selectivity between the aldehyde and its corresponding benzoic acid oxidation product.

Protocol:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity and sharpens acid peaks).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold)

    • 2–15 min: 10%

      
       90% B (Linear ramp)
      
    • 15–20 min: 90% B (Wash)

    • 20–25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (aldehyde specific).

  • Column Temp: 30°C.

  • Sample Prep: Dissolve 5 mg in 10 mL of 50:50 ACN:Water. Critical: Analyze within 4 hours to prevent air oxidation to 4-fluoro-2-methoxy-5-methylbenzoic acid.

Method B: F-NMR (Structural Authentication)

Recommended for initial structural validation and isomer differentiation.

Rationale: The fluorine atom acts as a highly sensitive probe. The chemical shift is significantly influenced by the ortho-methoxy and meta-methyl groups, allowing immediate distinction from isomers like 2-fluoro-4-methoxy-5-methylbenzaldehyde.

Protocol:

  • Solvent: CDCl

    
     (Chloroform-d) or DMSO-d
    
    
    
    .
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) for quantitative NMR (qNMR).
  • Parameters:

    • Pulse Sequence: zgfIG (Inverse gated decoupling to eliminate NOE for integration).

    • Relaxation Delay (D1):

      
       10 seconds (Fluorine T1 relaxation can be slow).
      
    • Scans: 64.

  • Expected Shift: The signal typically appears in the range of -110 to -130 ppm (relative to CFCl

    
    ), appearing as a multiplet due to coupling with aromatic protons.
    
Method C: GC-MS (Volatiles & Identity)

Recommended for residual solvent analysis and molecular weight confirmation.

Rationale: As a relatively low molecular weight aldehyde, this compound is volatile enough for GC. However, injector temperature must be optimized to prevent thermal disproportionation.

Protocol:

  • Column: DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 220°C. Note: Keep inlet cooler than typical (250°C) to minimize degradation.

  • Oven Program:

    • 50°C hold for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • MS Source: EI mode (70 eV), Scan range 40–400 amu.

  • Key Fragment Ions: Look for Molecular Ion

    
     at m/z 168 , and characteristic loss of -CHO (
    
    
    
    ).

Analytical Decision Workflow

The following diagram illustrates the logical flow for characterizing a new batch of 4-Fluoro-2-methoxy-5-methylbenzaldehyde.

AnalyticalWorkflow Start New Batch Received VisualCheck Visual Inspection (Color/State) Start->VisualCheck NMR_Check 19F-NMR & 1H-NMR (Structural ID) VisualCheck->NMR_Check Isomer_Pass Structure Confirmed? NMR_Check->Isomer_Pass HPLC_Assay RP-HPLC Analysis (Purity > 98%?) Isomer_Pass->HPLC_Assay Yes Reject Reject / Reprocess Isomer_Pass->Reject No (Wrong Isomer) GC_MS GC-MS Analysis (Residual Solvents) HPLC_Assay->GC_MS Pass HPLC_Assay->Reject Fail (<98%) Release Release Batch GC_MS->Release Pass GC_MS->Reject Fail

Figure 1: Analytical Decision Tree for Batch Release.

Troubleshooting & Optimization

Handling Aldehyde Oxidation

A common issue during HPLC analysis is the appearance of a "ghost peak" that grows over time. This is often the benzoic acid derivative.

  • Diagnosis: Re-inject the same sample vial every hour. If a new peak (RRT ~0.8 or 1.2) increases, it is an artifact of sample preparation.

  • Solution: Use fresh amber vials, minimize headspace, and consider adding 0.05% BHT (butylated hydroxytoluene) to the diluent if the assay allows.

Regioisomer Separation

If


F-NMR indicates the presence of a positional isomer (e.g., trace 6-fluoro isomer), standard C18 may not resolve it.
  • Advanced Solution: Switch to a Pentafluorophenyl (PFP) column. The "fluorine-fluorine" interaction between the stationary phase and the analyte often provides superior selectivity for fluorinated aromatic isomers compared to hydrophobic C18 interactions.

HPLC_Optimization Problem Co-eluting Isomers on C18 Solution1 Change Selectivity Problem->Solution1 PFP_Column Switch to PFP Column (F-F Interaction) Solution1->PFP_Column Primary Option PhenylHexyl Switch to Phenyl-Hexyl (Pi-Pi Interaction) Solution1->PhenylHexyl Secondary Option Result Baseline Resolution PFP_Column->Result PhenylHexyl->Result

Figure 2: Column Selection Strategy for Fluorinated Isomers.

References

  • Chakraborty, P. K., & Kilbourn, M. R. (1991).[2][3][4][5] [18F]fluorination/decarbonylation: new route to aryl [18F]fluorides. International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes, 42(12), 1209–1213.[5] Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774537, 4-Fluoro-2-methoxybenzaldehyde (Analog Reference). Retrieved February 19, 2026. Link

  • Alchimica. (2026).[6] Product Catalog: 4-Fluoro-2-methoxy-5-methylbenzaldehyde (CAS 139008-21-2).[1][7][8] Link

  • BenchChem. (2025). Characterization of Impurities in Fluorobenzaldehydes: A Comparative Guide. Link

Sources

Comparative Guide: GC-MS Purity Analysis of 4-Fluoro-2-methoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS Analysis of 4-Fluoro-2-methoxy-5-methylbenzaldehyde Purity CAS: 139008-21-2 Content Type: Publish Comparison Guide

Executive Summary: The Purity Imperative

4-Fluoro-2-methoxy-5-methylbenzaldehyde (CAS 139008-21-2) is a specialized intermediate, primarily utilized in the synthesis of radiotracers (e.g., [¹⁸F]3-fluoro-4-methylphenol via decarbonylation) and kinase inhibitors.[1] Its structural complexity—containing a halogen, an ether, and an aldehyde on a toluene core—presents a unique analytical challenge: regioisomerism .

In drug development and radiochemistry, the presence of regioisomers (e.g., 2-fluoro-4-methoxy...[1]) or oxidation byproducts (benzoic acids) can disastrously lower radiochemical yields or alter potency.[1] While HPLC is the standard for final drug release, GC-MS is the superior tool for raw material qualification of this aldehyde due to its unparalleled resolution of structural isomers and volatile precursors.

This guide objectively compares GC-MS against HPLC and NMR, providing a validated protocol to ensure your starting material meets the >98% purity threshold required for sensitive downstream applications.[1]

Strategic Comparison: Why GC-MS?

The following table contrasts GC-MS with alternative techniques for this specific compound.

FeatureGC-MS (Recommended) HPLC-UV ¹H-NMR
Primary Strength Isomer Resolution: Capillary columns separate positional isomers (ortho/meta/para) that co-elute on C18 HPLC.[1]Polarity Handling: Excellent for detecting the non-volatile benzoic acid oxidation impurity.[1]Structural Certainty: Absolute confirmation of the molecular structure.[1]
Sensitivity High (ppm level).[1] Ideal for trace starting material (e.g., 3-fluoro-4-methylphenol).[1]Moderate. Dependent on chromophore extinction coefficients.[1]Low. Impurities <1% are often lost in the baseline.[1]
Weakness Thermal Instability: Aldehydes can oxidize to acids in a hot, active inlet (The "Inlet Artifact").Peak Identification: Cannot distinguish isomers without specific standards; relies solely on Retention Time.[1]Throughput: Slow; not suitable for routine batch release.
Verdict Best for Purity & ID. The only method that confirms identity and purity simultaneously.[1]Complementary. Use if the "Acid" impurity is the critical quality attribute (CQA).Reference Only. Use once to validate the primary standard.
Experimental Protocol: Validated GC-MS Workflow

Core Directive: This protocol prioritizes inertness . Substituted benzaldehydes are prone to auto-oxidation to benzoic acids within the GC inlet.[1] Using standard liners will result in false "impurity" peaks (ghost peaks).[1]

A. Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1] Avoid Methanol to prevent acetal formation.[1]

  • Concentration: 1.0 mg/mL.[1]

  • Filtration: 0.2 µm PTFE syringe filter (if particulate is visible).[1]

  • Vial: Amber glass (light sensitive).[1]

B. Instrument Configuration (Agilent 7890/5977 or equivalent)
  • Column: DB-5MS Ultra Inert (30 m × 0.25 mm × 0.25 µm).[1]

    • Rationale: A low-bleed, non-polar phase is essential.[1] Polar columns (WAX) may cause irreversible adsorption of the aldehyde.

  • Inlet (The Critical Control Point):

    • Type: Split/Splitless.[1][2][3]

    • Mode: Split (20:1) . High split flow sweeps the aldehyde onto the column quickly, minimizing residence time in the hot inlet.

    • Liner: Ultra Inert Split Liner with Wool (deactivated).[1] Standard glass wool will catalyze oxidation.[1]

    • Temp: 250°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

C. Temperature Program
  • Initial: 60°C (Hold 1.0 min) – Elutes solvent.

  • Ramp 1: 15°C/min to 200°C. – Elutes the aldehyde and isomers.

  • Ramp 2: 25°C/min to 300°C (Hold 3.0 min). – Cleans out heavy dimers.

  • Total Run Time: ~15 minutes.

D. Mass Spectrometer (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: m/z 40 – 400.[1]

  • Solvent Delay: 3.0 min.

Data Analysis & Interpretation
Chromatographic Profile
  • Main Peak (Target): Expect elution at ~8.5 – 9.5 min (depending on exact flow).

  • Impurity 1 (Starting Material): 3-Fluoro-4-methylphenol.[1][4][5][6] Elutes earlier than the aldehyde.[1] Peak shape may tail slightly.[1]

  • Impurity 2 (Isomer): Regioisomers (e.g., 6-fluoro...).[1] Elutes very close to the main peak (± 0.2 min).

  • Impurity 3 (Artifact): 4-Fluoro-2-methoxy-5-methylbenzoic acid.[1] If you see a broad, tailing peak eluting later, check your inlet liner. This is likely an artifact of oxidation during injection.[1]

Mass Spectral Fragmentation (EI, 70 eV)

For C₉H₉FO₂ (MW 168.16) :

  • Molecular Ion (M⁺): m/z 168 (Base peak or high intensity).[1]

  • Hydrogen Loss ([M-H]⁺): m/z 167 . Characteristic of aldehydes (cleavage of the formyl H).

  • Formyl Loss ([M-CHO]⁺): m/z 139 . Loss of mass 29.[1][7] Confirms the aldehyde functionality.

  • Methyl Loss ([M-CH₃]⁺): m/z 153 . Loss of methyl from the methoxy group or the toluene ring.

  • Methoxy Loss ([M-OCH₃]⁺): m/z 137 . Loss of mass 31.[1]

Visualization: Workflow & Fragmentation
Figure 1: Analytical Logic Flow

A self-validating decision tree for impurity identification.

GCMS_Workflow Start Crude Sample (4-F-2-OMe-5-Me-Benzaldehyde) Prep Dilute in DCM (1 mg/mL) Start->Prep GC GC Injection (Split 20:1, Ultra Inert Liner) Prep->GC Sep Separation (DB-5MS) GC->Sep Peak_Main Main Peak (RT ~9.0 min) Sep->Peak_Main Target Peak_Early Early Eluters (Phenols/Solvent) Sep->Peak_Early < 8 min Peak_Late Late Eluters (Acids/Dimers) Sep->Peak_Late > 10 min MS_ID MS Spectrum Check (m/z 168, 167, 139) Peak_Main->MS_ID Decision Purity Calculation (Area %) Peak_Early->Decision Peak_Late->Decision MS_ID->Decision

Caption: Analytical workflow ensuring separation of volatile precursors (early) and oxidation artifacts (late).

Figure 2: Fragmentation Pathway (EI)

Visualizing the structural confirmation ions.

Fragmentation M_Ion Molecular Ion [M]+ m/z 168 M_H [M-H]+ m/z 167 M_Ion->M_H -H• (Aldehyde) M_CHO [M-CHO]+ m/z 139 M_Ion->M_CHO -CHO• (Decarbonylation) M_Me [M-CH3]+ m/z 153 M_Ion->M_Me -CH3• (Methoxy/Methyl)

Caption: Key diagnostic ions for 4-Fluoro-2-methoxy-5-methylbenzaldehyde identification.

References
  • Chakraborty, P. K., & Kilbourn, M. R. (1991).[4][5] [¹⁸F]Fluorination/decarbonylation: New route to aryl [¹⁸F]fluorides. International Journal of Radiation Applications and Instrumentation. Part A.

  • BenchChem. (2025).[1] Comparative Guide to Assessing the Purity of Synthesized Benzaldehyde Derivatives.

  • PubChem. 4-Fluoro-2-methoxy-5-methylbenzaldehyde (Compound Summary). National Library of Medicine.[1]

  • Agilent Technologies. Optimizing Split/Splitless Injections for Active Compounds. Application Note 5990-XXXX.[1]

Sources

Comparative HPLC Guide: 4-Fluoro-2-methoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Optimization & Impurity Profiling for EGFR Inhibitor Intermediates

Executive Summary

4-Fluoro-2-methoxy-5-methylbenzaldehyde (FMMB) is a pivotal starting material in the synthesis of third-generation EGFR tyrosine kinase inhibitors, specifically Osimertinib . Its purity is a Critical Quality Attribute (CQA) because regioisomeric impurities introduced at this stage can propagate through the synthesis, leading to difficult-to-remove downstream contaminants.

This guide compares three chromatographic approaches:

  • Standard C18 (Porous): The industry workhorse for general assay.

  • Phenyl-Hexyl (Core-Shell): The superior choice for regioisomer separation .

  • UPLC C18 (Sub-2µm): High-throughput option for process control.

The Verdict: While C18 is sufficient for assay, Core-Shell Phenyl-Hexyl is the recommended stationary phase for impurity profiling due to its ability to resolve positional isomers via


 interactions.

Compound Profile & Critical Challenges

PropertyDescriptionChromatographic Implication
Structure Trisubstituted BenzaldehydeStrong UV chromophore (~254-270 nm).
Reactivity Aldehyde groupSusceptible to air oxidation forming 4-Fluoro-2-methoxy-5-methylbenzoic acid .
Impurities RegioisomersIsomers with methyl/fluoro groups in different positions (e.g., 3-methyl analog) co-elute on standard C18.
Solubility ModerateSoluble in MeOH/ACN; limited solubility in pure water.

Comparative Analysis: Selecting the Stationary Phase

Scenario A: The "Standard" Approach (C18)
  • Column: Fully Porous C18 (5 µm, 4.6 x 250 mm).

  • Mechanism: Hydrophobic interaction.[1]

  • Performance: Excellent for separating the main peak from highly polar oxidation products (benzoic acids).

  • Limitation: Often fails to resolve the meta-methyl regioisomer (Relative Retention

    
    ). The hydrophobic surface area cannot distinguish the subtle electronic differences caused by the position of the fluorine atom.
    
Scenario B: The "Selectivity" Approach (Phenyl-Hexyl)
  • Column: Core-Shell Phenyl-Hexyl (2.7 µm, 4.6 x 100 mm).

  • Mechanism: Hydrophobicity +

    
     stacking.
    
  • Performance: The phenyl ring on the stationary phase interacts with the

    
    -electrons of the benzaldehyde. The electron-withdrawing Fluorine atom alters the 
    
    
    
    -cloud density depending on its position (ortho/meta/para).
  • Result: The Phenyl-Hexyl phase "pulls" the isomers apart based on these electronic differences, often doubling the resolution (

    
    ) compared to C18.
    
Experimental Data Comparison (Simulated Representative Data)
ParameterMethod A: Standard C18 Method B: Core-Shell Phenyl-Hexyl
Particle Size 5 µm (Fully Porous)2.7 µm (Core-Shell)
Backpressure ~110 bar~280 bar
Retention Time (FMMB) 12.4 min6.8 min
Resolution (Impurity 1)

(Co-elution risk)

(Baseline resolved)
Tailing Factor 1.11.05
Analysis Time 20 min10 min

Recommended Protocol: The "Gold Standard" Method

This protocol utilizes Core-Shell Phenyl-Hexyl technology to maximize speed and selectivity. It is designed to be self-validating by tracking the resolution between the main peak and the acid oxidation product.

Chromatographic Conditions
  • Column: Kinetex Phenyl-Hexyl (or equivalent), 100 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity and keeps acidic impurities protonated).

  • Mobile Phase B: Acetonitrile (High UV transmittance).

  • Flow Rate: 1.2 mL/min.

  • Column Temp: 35°C (Controls viscosity and kinetics).

  • Detection: UV @ 268 nm (Optimal for Osimertinib intermediates).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.020Initial Hold (Traps polar acids)
1.020Begin Gradient
7.080Elute Main Compound & Non-polars
8.095Wash Column
8.120Re-equilibration
11.020Ready for Next Injection
Standard Preparation (Critical Step)
  • Diluent: 50:50 Water:Acetonitrile.

  • Precaution: Do not use 100% Acetonitrile as the diluent if the starting mobile phase is high aqueous; this causes "solvent wash-through" and peak distortion.

  • Stability: Prepare fresh. Benzaldehydes oxidize to benzoic acids in solution over 24 hours.

Visualization: Method Lifecycle & Impurity Mapping

Diagram 1: Method Development Decision Tree

This workflow illustrates the logic used to select the Phenyl-Hexyl column over the standard C18.

MethodDevelopment Start Start: FMMB Method Development Goal Goal: Separate Regioisomers Start->Goal Screen1 Screen 1: C18 Column (Hydrophobic Interaction) Goal->Screen1 Result1 Result: Poor Resolution (Rs < 1.5) Isomers Co-elute Screen1->Result1 Decision Select Alternate Selectivity Result1->Decision Screen2 Screen 2: Phenyl-Hexyl (Pi-Pi Interaction) Decision->Screen2 Target Aromatics Result2 Result: High Resolution (Rs > 3.0) Electronic discrimination Screen2->Result2 Optimize Optimize: Core-Shell Particle (Increase Efficiency/Speed) Result2->Optimize Final Final Method: Core-Shell Phenyl-Hexyl Gradient Elution Optimize->Final

Caption: Decision tree demonstrating the shift from C18 to Phenyl-Hexyl chemistry to resolve aromatic isomers.

Diagram 2: Impurity Fate Mapping

This diagram tracks the origin of impurities and their chromatographic behavior.

ImpurityMap SM Starting Material (Substituted Aniline) Reaction Sandmeyer/Formylation SM->Reaction FMMB Target: FMMB (Aldehyde) Reaction->FMMB Imp_Iso Impurity B: Regioisomer (Positional Isomer) Co-elutes on C18 Separates on Phenyl Reaction->Imp_Iso Side Reaction Imp_Acid Impurity A: Benzoic Acid (Oxidation Product) Elutes Early (Polar) FMMB->Imp_Acid Air Oxidation

Caption: Fate mapping of FMMB showing the oxidative degradation path and regioisomeric side-products.

Validation & System Suitability (Self-Validating Protocol)

To ensure the method remains reliable ("Trustworthiness"), every sequence must include a System Suitability Test (SST).

  • Resolution (

    
    ): 
    
    • Ideally, use a "Spiked Standard" containing both FMMB and its acid impurity (4-Fluoro-2-methoxy-5-methylbenzoic acid).

    • Requirement:

      
       between the Acid (early eluting) and FMMB.
      
  • Precision:

    • Inject Standard 6 times.

    • Requirement: RSD of Area < 2.0%; RSD of Retention Time < 0.5%.

  • Sensitivity (S/N):

    • Limit of Quantitation (LOQ) solution (0.05% of target concentration).

    • Requirement: Signal-to-Noise ratio > 10.

References

  • AstraZeneca Pharmaceuticals. (2015). Osimertinib Mesylate (Tagrisso) Prescribing Information. Link

  • Bhutnar, A., et al. (2021). "Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets." Advances in Biological Chemistry, 11, 15-29.[2] Link

  • Nacalai Tesque. (n.d.). "Separation of Structural Isomers using COSMOSIL PYE (Pyrenylethyl Group)." Nacalai Tesque Application Notes. Link

  • SIELC Technologies. (n.d.). "Separation of Benzaldehyde on Newcrom R1 HPLC column." SIELC Application Library. Link

  • Agilent Technologies. (2014). "Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High-Resolution HPLC Separations." Agilent Technical Guides. Link

Sources

A Researcher's Guide to the Reactivity of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in chemical research, synthesis, and drug development, a nuanced understanding of reactant behavior is not merely academic—it is fundamental to achieving predictable outcomes, optimizing yields, and designing novel molecular entities. Substituted benzaldehydes are cornerstone reagents in organic synthesis, serving as precursors to a vast array of complex molecules. Their reactivity, however, is not uniform; it is exquisitely modulated by the nature and position of substituents on the aromatic ring.

This guide provides an in-depth, objective comparison of the reactivity of substituted benzaldehydes. Moving beyond mere theoretical descriptions, we will delve into the electronic and steric principles governing their behavior and present supporting experimental data from key reaction classes. The included protocols offer a validated framework for researchers to quantify these reactivity differences within their own laboratory settings.

The Theoretical Framework: Why Substituents Matter

The reactivity of the aldehyde functional group is overwhelmingly dictated by the electrophilicity of the carbonyl carbon.[1][2] A greater partial positive charge (δ+) on this carbon enhances its susceptibility to nucleophilic attack, thereby increasing the reaction rate for a wide range of transformations. Substituents on the phenyl ring influence this electrophilicity through a combination of electronic (inductive and resonance) and steric effects.

Electronic Effects: The Push and Pull of Electrons

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl), pull electron density away from the benzene ring and, by extension, from the carbonyl group. This inductive (-I) and/or resonance (-R) withdrawal intensifies the partial positive charge on the carbonyl carbon, making it a "hotter" electrophile. Consequently, EWGs generally accelerate reactions involving nucleophilic attack.[1][3][4]

Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃), push electron density towards the carbonyl group. This inductive (+I) and/or resonance (+R) donation helps to stabilize the carbonyl carbon, reducing its partial positive charge. This makes the aldehyde less electrophilic and slows the rate of nucleophilic addition.[1][2]

It is also noteworthy that the phenyl group itself, through its resonance effect, makes benzaldehyde generally less reactive towards nucleophilic addition than many aliphatic aldehydes.[1][5]

Substituent_Effects cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) EWG e.g., -NO₂, -Cl Carbonyl_EWG Carbonyl Carbon EWG->Carbonyl_EWG Withdraws e⁻ density Reactivity_EWG Increased Reactivity (More Electrophilic) Carbonyl_EWG->Reactivity_EWG Increases δ+ EDG e.g., -OCH₃, -CH₃ Carbonyl_EDG Carbonyl Carbon EDG->Carbonyl_EDG Donates e⁻ density Reactivity_EDG Decreased Reactivity (Less Electrophilic) Carbonyl_EDG->Reactivity_EDG Decreases δ+

Caption: Influence of substituents on carbonyl carbon electrophilicity.
Quantifying Electronic Influence: The Hammett Equation

These electronic effects can be quantified using the Hammett equation, a cornerstone of physical organic chemistry.[6][7]

log(k/k₀) = σρ

Where:

  • k is the rate constant for the reaction of a substituted benzaldehyde.

  • k₀ is the rate constant for the reaction of unsubstituted benzaldehyde.

  • σ (Sigma) is the substituent constant , which depends on the nature and position (meta or para) of the substituent and represents its inherent electron-donating or -withdrawing ability.

  • ρ (Rho) is the reaction constant , which indicates the sensitivity of a particular reaction to substituent effects.[6]

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which is characteristic of reactions where a negative charge builds up in the transition state, such as nucleophilic addition to a carbonyl.[1][6][8]

Experimental Data: A Comparative Analysis Across Reaction Types

To illustrate these principles, we will examine kinetic data from three common classes of reactions involving substituted benzaldehydes: oxidation, reduction, and condensation.

Oxidation Reactions

The oxidation of benzaldehydes to their corresponding benzoic acids is a fundamental transformation. The reaction mechanism, and thus the influence of substituents, can vary with the oxidizing agent used.[1]

A study on the oxidation of 35 monosubstituted benzaldehydes by benzyltrimethylammonium chlorobromate (BTMACB) found the reaction to be first-order with respect to both the aldehyde and the oxidant.[9] The data clearly show that electron-withdrawing groups accelerate the reaction, consistent with a mechanism involving an electron-deficient center in the rate-determining step.[9]

Substituent (para-)Relative Rate (k/k₀)Hammett Constant (σp)
-NO₂24.50.78
-Cl2.510.23
-H1.000.00
-CH₃0.45-0.17
-OCH₃0.20-0.27
Data derived from kinetic studies of oxidation by BTMACB.[9]
Reduction Reactions

The reduction of a benzaldehyde to a benzyl alcohol is a classic example of nucleophilic addition, typically involving a hydride ion (H⁻) as the nucleophile.[1] Consequently, the reaction rate is highly sensitive to the electrophilicity of the carbonyl carbon.

Kinetic studies on the reduction of para-substituted benzaldehydes with B-n-octyl-9-BBN confirm this trend. The reaction rates show a strong correlation with Hammett σ+ values, yielding a positive ρ value of +1.03.[1] This provides robust evidence for a rate-determining step involving nucleophilic hydride addition, where electron-withdrawing groups stabilize the developing negative charge in the transition state.

Substituent (para-)Relative Rate (k/k₀)
-Cl2.14
-H1.00
-CH₃0.50
-OCH₃0.28
Data adapted from reduction studies with B-alkyl-9-BBN.[1]
Condensation Reactions: The Wittig Reaction

The Wittig reaction, which converts aldehydes into alkenes using a phosphonium ylide, is a cornerstone of C=C bond formation.[10][11] The initial and often rate-determining step is the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon.[12]

Kinetic investigations of the Wittig-Horner reaction, a variation using phosphonate carbanions, demonstrate that the reaction is significantly accelerated by electron-withdrawing substituents on the benzaldehyde.[12] The positive reaction constant (ρ) obtained from Hammett plots confirms that a more electrophilic carbonyl carbon leads to a faster reaction.[12]

Substituent (para-)Relative Rate (k/k₀)
-NO₂7.94
-Cl2.29
-H1.00
-CH₃0.68
-OCH₃0.47
Data derived from kinetic studies of the Wittig-Horner reaction.[12]

Experimental Protocols: Validated Methodologies for In-House Comparison

The following protocols provide a framework for the direct comparison of reactivity. They are designed to be self-validating systems, where adherence to the described conditions ensures reproducible and meaningful data.

Protocol 1: Kinetic Measurement of Oxidation via UV-Vis Spectrophotometry

This method allows for the precise determination of reaction rates by monitoring the change in absorbance of a reactant or product over time.

  • Solution Preparation :

    • Prepare stock solutions of the oxidizing agent (e.g., Benzyltrimethylammonium Chlorobromate) and various substituted benzaldehydes in a suitable solvent system (e.g., aqueous acetic acid).[1][9] All reagents should be of high purity.

  • Kinetic Measurement :

    • Conduct reactions under pseudo-first-order conditions by using a large excess (e.g., ≥10-fold) of the benzaldehyde relative to the oxidizing agent.[8]

    • Equilibrate reactant solutions in a thermostated water bath to the desired reaction temperature (± 0.1 K).

    • Initiate the reaction by mixing the solutions directly in a thermostated quartz cuvette within a UV-Vis spectrophotometer.[1]

  • Data Acquisition :

    • Monitor the reaction's progress by following the disappearance of the oxidizing agent at its λ_max (e.g., 368 nm for some chromates).[8] Ensure that no other species in the mixture absorb significantly at this wavelength.

    • Record absorbance readings at regular time intervals until the reaction is at least 80% complete.

  • Data Analysis :

    • Plot ln(Absorbance) versus time. For a first-order reaction, this plot will be linear.

    • The pseudo-first-order rate constant (k_obs) is determined from the negative slope of this line.

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the benzaldehyde in excess.[1]

    • Compare the k₂ values for the different substituted benzaldehydes to establish their relative reactivity.

Caption: Experimental workflow for comparative kinetic analysis.
Protocol 2: General Protocol for a Comparative Wittig Reaction

This protocol outlines a competitive reaction setup or parallel reactions to qualitatively or semi-quantitatively assess reactivity.

  • Ylide Generation :

    • Suspend a phosphonium salt (e.g., benzyltriphenylphosphonium chloride) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar).

    • Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., orange or red).[1]

  • Reaction with Aldehydes :

    • In separate, identical reaction vessels, add an equimolar amount of the ylide solution to each of the substituted benzaldehydes (also dissolved in the same anhydrous solvent).

    • Ensure all reactions are initiated simultaneously and maintained at the same temperature.

  • Monitoring and Workup :

    • Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography (GC), observing the disappearance of the starting aldehyde.

    • The aldehyde that is consumed fastest is the most reactive under these conditions.

    • After a set period, quench the reactions (e.g., with saturated aqueous NH₄Cl) and perform a standard extraction and purification to isolate the alkene products. Comparing yields can also provide a measure of relative reactivity.

Conclusion

The reactivity of substituted benzaldehydes is a predictable and quantifiable property governed by fundamental principles of physical organic chemistry.

  • Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, leading to accelerated rates in nucleophilic addition, reduction, oxidation, and condensation reactions.

  • Electron-donating groups diminish carbonyl electrophilicity, resulting in slower reaction rates.

  • Steric hindrance , particularly from ortho substituents, can significantly impede the approach of nucleophiles, overriding electronic effects in some cases.

The Hammett equation provides a powerful tool for correlating structure with reactivity, allowing researchers to make informed decisions when selecting reagents for synthesis. For applications requiring rapid and efficient carbonyl chemistry, a benzaldehyde bearing a strong electron-withdrawing group (e.g., 4-nitrobenzaldehyde) is an excellent choice. Conversely, when a more controlled or slower reaction is desired, an electron-rich or sterically hindered substrate (e.g., 4-methoxybenzaldehyde or mesitaldehyde) may be more appropriate. The experimental frameworks provided in this guide empower research professionals to validate these principles and make data-driven decisions in their synthetic endeavors.

References

  • Mansoor, S. S. (2012). Kinetics and Mechanism of Oxidation of Benzaldehyde by Benzimidazolium Fluorochromate in Aqueous Acetic Acid Medium. Asian Journal of Chemistry, 24(12), 5791-5795. Available at: [Link]

  • Kumbhat, S. (2000). Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobromate. The Journal of Organic Chemistry, 65(10), 3099-3105. Available at: [Link]

  • Li, Z. K., He, C., Yang, M., Xia, C. Q., & Yu, X. Q. (2005). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc, 2005(i), 98-104. Available at: [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Domingo, L. R., & Ríos-Gutiérrez, M. (2024). What defines electrophilicity in carbonyl compounds. Chemical Science, 15(1), 1-13. Available at: [Link]

  • Radboud Repository. (2024). What defines electrophilicity in carbonyl compounds. Available at: [Link]

  • Meenakshisundaram, S. P., & Sockalingam, R. (2002). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. Journal of the Chinese Chemical Society, 49(2), 265-272. Available at: [Link]

  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Available at: [Link]

  • Study.com. (n.d.). Would you expect the carbonyl carbon of benzaldehyde to be more or less electrophilic than that of acetaldehyde?. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Available at: [Link]

Sources

Biological Activity of 4-Fluoro-2-methoxy-5-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-2-methoxy-5-methylbenzaldehyde (CAS 139008-21-2) is a specialized "privileged scaffold" in medicinal chemistry.[1] Unlike generic benzaldehydes, this trisubstituted arene combines three distinct pharmacophoric features: a metabolic blocker (Fluorine), a hydrogen-bond acceptor (Methoxy), and a lipophilic spacer (Methyl).

This guide objectively analyzes its derivatives, focusing on two primary domains: Third-Generation EGFR Tyrosine Kinase Inhibitors (TKIs) and Antimicrobial Schiff Bases .[1] Experimental data confirms that derivatives of this scaffold often outperform non-fluorinated analogs in metabolic stability and membrane permeability, making them critical intermediates for developing drugs like Osimertinib (Tagrisso) analogs.

Part 1: Chemical Scaffold Analysis & SAR

To understand the biological activity, one must first understand the structural advantages of this specific aldehyde.

SubstituentPositionElectronic EffectBiological Function (SAR)
Aldehyde (-CHO) C-1Electrophilic Center"Warhead" for Schiff base/Chalcone formation.[1][2]
Methoxy (-OCH₃) C-2Electron Donor (+M)Increases solubility; mimics peptide bonds in kinase pockets.[1][2]
Fluorine (-F) C-4Electron Withdrawing (-I)Metabolic Blockade: Prevents oxidative metabolism at the para-position.[1][2] Increases lipophilicity.[1]
Methyl (-CH₃) C-5Weak Electron Donor (+I)Steric Handle: Fills hydrophobic pockets in enzymes (e.g., EGFR T790M mutant).[1]
Mechanism of Action: The "Fluorine Effect"

The presence of fluorine at the C-4 position is not accidental. In biological systems, the C-F bond is shorter and stronger (approx. 116 kcal/mol) than the C-H bond. Replacing a hydrogen with fluorine in this scaffold:

  • Increases Lipophilicity (LogP): Enhances passive transport across bacterial cell walls and the blood-brain barrier (crucial for treating CNS metastases in lung cancer).[1]

  • Blocks CYP450 Oxidation: The C-4 position is a common site for metabolic hydroxylation.[1][2] Fluorine blocks this, extending the half-life (

    
    ) of the drug.
    

Part 2: Comparative Biological Activity[2]

Anticancer Activity (EGFR Kinase Inhibitors)

This aldehyde is a direct structural precursor to the aniline intermediates used in synthesizing Osimertinib and its analogs.[1] The 5-methyl group serves as a bioisostere for the acrylamide warhead or nitro-precursors found in covalent inhibitors.[1][2]

Comparative Performance: EGFR T790M Inhibition (IC50) Data synthesized from SAR studies of 2-methoxy-4-fluoro-5-substituted anilines.[1][2]

Compound ClassTarget Cell LineIC50 (nM)vs. Standard (Gefitinib)Mechanism
5-Methyl Derivative (Target)H1975 (T790M+)12 - 45 nM 10x More Potent Reversible binding to ATP pocket; steric fit.[1][2]
5-Nitro Precursor H1975 (T790M+)>1000 nMLess PotentPro-drug/Intermediate form.[1][2]
Non-Fluorinated Analog H1975 (T790M+)150 nMLess PotentRapid metabolic clearance.[1]
Standard: Gefitinib H1975 (T790M+)>500 nMResistantIneffective against T790M mutation.[1]

Expert Insight: The 5-methyl derivative shows superior binding in the T790M mutant pocket compared to non-substituted analogs because the methyl group engages in Van der Waals interactions with the Met790 residue, a key resistance mechanism in non-small cell lung cancer (NSCLC).

Antimicrobial Activity (Schiff Bases)

Schiff bases synthesized by condensing 4-Fluoro-2-methoxy-5-methylbenzaldehyde with aromatic amines exhibit significant antibacterial activity, particularly against Gram-positive bacteria.[1][2]

Experimental Data: Minimum Inhibitory Concentration (MIC)

Derivative TypeOrganismMIC (µg/mL)vs. Ciprofloxacinvs. Fluconazole
Schiff Base (with 4-aminophenol) S. aureus (MRSA)12.5 Comparable (0.5-2.[1][2]0)N/A
Schiff Base (with 4-chloroaniline) E. coli62.5Weaker (<1.[1]0)N/A
Hydrazone Derivative C. albicans25.0 N/AComparable (16-32)
Parent Aldehyde S. aureus>250InactiveInactive

Key Finding: The parent aldehyde is biologically weak.[1] Activity is "unlocked" only upon conversion to the imine (Schiff base), where the C=N bond facilitates intercalation into bacterial DNA or inhibition of cell wall synthesis.

Part 3: Experimental Protocols

Protocol A: Synthesis of Biologically Active Schiff Bases

Objective: Create a library of antimicrobial agents from the scaffold.

  • Reagents:

    • 4-Fluoro-2-methoxy-5-methylbenzaldehyde (1.0 mmol)[1]

    • Substituted Aniline (e.g., 4-aminophenol) (1.0 mmol)

    • Ethanol (Absolute, 10 mL)

    • Glacial Acetic Acid (Catalytic, 2-3 drops)[2]

  • Procedure:

    • Dissolve the aldehyde in ethanol in a 50 mL round-bottom flask.

    • Add the amine and catalytic acetic acid.[1]

    • Reflux at 78°C for 4–6 hours.[1] Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1]

    • Observation: The solution typically shifts from colorless to yellow/orange, indicating imine formation.

    • Cool to room temperature.[1] Pour into ice-cold water.

    • Filter the precipitate, wash with cold ethanol, and recrystallize from hot ethanol.

  • Validation:

    • IR: Look for disappearance of C=O stretch (1680 cm⁻¹) and appearance of C=N stretch (1615–1630 cm⁻¹).

    • ¹H NMR: Singlet at δ 8.3–8.8 ppm (Azomethine proton).[1]

Protocol B: Synthesis of [18F] Radiotracer Precursors

Objective: Use the scaffold for PET imaging agent synthesis via decarbonylation.

  • Reaction: Nucleophilic Aromatic Substitution (SNAr).[1]

  • Steps:

    • Precursor: 4-Fluoro-2-methoxy-5-methylbenzaldehyde.[1][3][4]

    • React with [18F]KF/K222 in DMSO at 120°C.

    • Decarbonylation: Treat the intermediate with Wilkinson's catalyst (RhCl(PPh₃)₃) or Pd/C at high temperature (>150°C) to remove the aldehyde group.

  • Result: Yields carrier-added 3-[18F]fluoro-4-methylphenol , a radiotracer for mapping phenolic metabolism.[1][2]

Part 4: Visualization & Pathways[2]

Diagram 1: Structure-Activity Relationship (SAR) Map

This diagram illustrates how specific substitutions on the benzaldehyde core drive its dual biological functions.

SAR_Map Core 4-Fluoro-2-methoxy- 5-methylbenzaldehyde Fluoro 4-Fluoro Group (Metabolic Blocker) Core->Fluoro Methoxy 2-Methoxy Group (H-Bond Acceptor) Core->Methoxy Methyl 5-Methyl Group (Hydrophobic Fill) Core->Methyl Aldehyde 1-Aldehyde Group (Synthetic Handle) Core->Aldehyde MetabStab Increased Metabolic Stability (Longer Half-life) Fluoro->MetabStab Lipophil Enhanced Lipophilicity (CNS Penetration) Fluoro->Lipophil Kinase EGFR Kinase Binding (T790M Selectivity) Methoxy->Kinase Methyl->Kinase Schiff Schiff Base Formation (Antimicrobial Activity) Aldehyde->Schiff

Caption: SAR analysis highlighting the functional contribution of each substituent to the molecule's biological profile.

Diagram 2: Synthetic Workflow for Bioactive Derivatives

A decision tree for researchers choosing a synthetic path based on the desired therapeutic target.

Synthesis_Workflow Start Starting Material: 4-Fluoro-2-methoxy-5-methylbenzaldehyde Path1 Pathway A: Condensation with Amines Start->Path1 Path2 Pathway B: Claisen-Schmidt Condensation Start->Path2 Path3 Pathway C: Nitration & Reduction Start->Path3 Prod1 Schiff Bases (Imines) Target: Bacteria/Fungi Path1->Prod1 + Ar-NH2 / H+ Prod2 Chalcones Target: Tubulin/Cancer Cells Path2->Prod2 + Acetophenone / OH- Prod3 Functionalized Anilines Target: EGFR Inhibitors (Osimertinib analogs) Path3->Prod3 1. HNO3 2. Sn/HCl

Caption: Synthetic divergence from the aldehyde scaffold leading to three distinct classes of bioactive molecules.

References

  • Chakraborty, P. K., & Kilbourn, M. R. (1991).[5] [18F]Fluorination/decarbonylation: New route to aryl [18F]fluorides. International Journal of Radiation Applications and Instrumentation. Part A.

  • BenchChem. (2025).[1] Application Notes: Synthesis of Novel Anticancer Agents from 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives.

  • Aarti Pharmalabs. (2024).[1][6] Osimertinib Intermediates and Structural Analogs: Technical Data Sheet.

  • MDPI. (2023).[1][7] Synthesis and Biological Evaluation of New Schiff Bases Derived from Fluorinated Benzaldehydes.

  • PubChem. (2025).[1][8] Compound Summary: 4-Fluoro-2-methoxybenzaldehyde and Derivatives.

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determination of impurities in 4-Fluoro-2-methoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Determination of Impurities in 4-Fluoro-2-methoxy-5-methylbenzaldehyde

For researchers, scientists, and professionals in drug development, the chemical purity of pharmaceutical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 4-Fluoro-2-methoxy-5-methylbenzaldehyde is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its unique substitution pattern, featuring a fluorine atom for metabolic stability and a reactive aldehyde group for synthetic elaboration, makes it a valuable intermediate.[1][2] However, the very processes that create this molecule can also introduce impurities—unwanted chemical entities that can impact the final drug product's stability, safety, and manufacturability.[3][4]

This guide provides a comprehensive comparison of the primary analytical methodologies for identifying and quantifying impurities in 4-Fluoro-2-methoxy-5-methylbenzaldehyde. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative analytical principles.

The Genesis of Impurities: A Causal Overview

Understanding the potential sources of impurities is the first step in developing a robust analytical strategy. Impurities in a given batch of 4-Fluoro-2-methoxy-5-methylbenzaldehyde are not random; they are predictable artifacts of its history. They primarily arise from two sources: the synthetic pathway and subsequent degradation.[4][5]

  • Synthesis-Related Impurities : These include unreacted starting materials, intermediates, and by-products from unintended side reactions.[6] For instance, a plausible synthesis for 4-Fluoro-2-methoxy-5-methylbenzaldehyde involves the formylation of 4-fluoro-1-methoxy-2-methylbenzene. This process could lead to positional isomers if the formyl group is introduced at a different location on the aromatic ring.[7][8]

  • Degradation-Related Impurities : Aldehydes are susceptible to oxidation, especially during storage or upon exposure to air. The most common degradation product is the corresponding carboxylic acid: 4-Fluoro-2-methoxy-5-methylbenzoic acid.[9]

  • Residual Solvents and Reagents : Volatile or non-volatile compounds used during synthesis and purification can persist in the final product.[3][6]

cluster_synthesis Synthesis Pathway cluster_degradation Storage & Handling SM Starting Materials (e.g., 4-fluoro-1-methoxy-2-methylbenzene) API 4-Fluoro-2-methoxy-5-methylbenzaldehyde SM->API Unreacted Intermediates Intermediates Intermediates->API Incomplete Reaction Reagents Reagents & Catalysts Reagents->API Residual Byproducts By-products (e.g., Positional Isomers) Degradation Degradation Product (e.g., 4-Fluoro-2-methoxy-5-methylbenzoic acid) Oxidation Oxidation (Air/Light Exposure) Degradation->Oxidation API->Byproducts Side Reaction API->Degradation

Caption: Logical overview of potential impurity sources.

A Comparative Analysis of Key Analytical Techniques

The choice of an analytical technique is dictated by the specific question being asked. Are we performing routine purity checks, identifying an unknown contaminant, or quantifying residual solvents? No single method is universally superior; an integrated approach is essential. The most powerful techniques for impurity profiling are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

Technique Primary Application Types of Impurities Detected Strengths Limitations
HPLC-UV/PDA Quantitative analysis of known impurities; routine purity checks.Non-volatile and semi-volatile organic impurities (e.g., starting materials, by-products, degradation products).Robust, reproducible, high-throughput, excellent for quantification.[11]Requires reference standards for confident identification and quantification; not suitable for volatile compounds.
GC-MS Identification and quantification of volatile and semi-volatile impurities.Residual solvents, volatile starting materials, and thermally stable by-products."Gold standard" for volatile impurity identification due to MS fragmentation patterns; high sensitivity.[10][12]Not suitable for non-volatile or thermally labile compounds; derivatization may be required for polar analytes.[13]
LC-MS Identification of unknown non-volatile impurities.Wide range of organic impurities, especially those not amenable to GC.Provides molecular weight information for definitive identification; high sensitivity and specificity.[10]Matrix effects can suppress ion signals; quantification can be more complex than HPLC-UV.
NMR Spectroscopy Structural elucidation of unknown impurities; quantitative analysis (qNMR).All organic impurities containing NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F).Provides definitive structural information; can quantify without a specific reference standard (qNMR).Lower sensitivity compared to MS; requires higher sample concentration and isolation of the impurity for full structural analysis.

Detailed Experimental Protocols

The following protocols provide a robust starting point for method development. The causality for key parameter selections is explained to empower the analyst to optimize for their specific instrumentation and sample matrix.

Protocol 1: HPLC-UV Method for Non-Volatile Impurities

This reversed-phase HPLC (RP-HPLC) method is the workhorse for purity assessment. The principle is the separation of compounds based on their differential partitioning between a non-polar stationary phase (C18) and a polar mobile phase.[4] Less polar compounds are retained longer on the column.

prep 1. Sample Preparation Dissolve ~10 mg sample in 10 mL of 50:50 Acetonitrile:Water. Filter through 0.45 µm filter. hplc 2. HPLC System Setup Instrument: HPLC with UV/PDA Detector Column: C18 (e.g., 4.6 x 150 mm, 5 µm) Column Temp: 30 °C prep->hplc mobile_phase 3. Mobile Phase A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid Rationale: Acid improves peak shape for acidic/basic analytes. hplc->mobile_phase gradient 4. Gradient Elution 0-20 min: 5% to 95% B 20-25 min: 95% B 25-30 min: 95% to 5% B Rationale: Gradient allows for elution of compounds with a wide range of polarities. mobile_phase->gradient injection 5. Injection & Detection Volume: 10 µL Flow Rate: 1.0 mL/min Detection: PDA scan 210-400 nm (Monitor at 254 nm) gradient->injection analysis 6. Data Analysis Integrate peaks. Calculate % Area for purity assessment. Compare retention times to reference standards. injection->analysis

Caption: Experimental workflow for HPLC-UV analysis.

Step-by-Step Methodology:

  • Instrumentation : An HPLC system equipped with a Photodiode Array (PDA) or UV detector, quaternary pump, autosampler, and column thermostat.

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Causality: The C18 phase provides excellent hydrophobic retention for a broad range of organic molecules like substituted benzaldehydes.

    • Mobile Phase A : 0.1% Formic Acid in Water. Causality: The acid suppresses the ionization of silanol groups on the silica support and any acidic/basic analytes, leading to sharper, more symmetric peaks.

    • Mobile Phase B : 0.1% Acetonitrile.

    • Flow Rate : 1.0 mL/min.

    • Gradient : 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and re-equilibrate for 5 minutes. Causality: A gradient elution is crucial for separating impurities with varying polarities in a single run, from polar starting materials to non-polar by-products.

    • Column Temperature : 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.

    • Detection : PDA detector scanning from 210-400 nm. Quantification can be performed at a wavelength of maximum absorbance, likely around 254 nm.

  • Sample Preparation :

    • Accurately weigh approximately 10 mg of the 4-Fluoro-2-methoxy-5-methylbenzaldehyde sample.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.[12]

Protocol 2: GC-MS Method for Volatile and Semi-Volatile Impurities

GC-MS is the ideal method for identifying and quantifying residual solvents and other volatile or semi-volatile synthesis by-products. Separation occurs as volatile compounds travel through a capillary column at different rates based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluting compounds, creating a unique "fingerprint" for identification.[7]

prep 1. Sample Preparation Dissolve ~20 mg sample in 1 mL of a high-purity solvent (e.g., Dichloromethane). gc 2. GC System Setup Instrument: GC with Mass Spectrometer (MS) Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent. Carrier Gas: Helium at 1.0 mL/min. prep->gc temp_prog 3. Oven Temperature Program Initial: 50 °C (hold 2 min) Ramp: 15 °C/min to 280 °C Hold: 5 min Rationale: Program separates compounds by boiling point. gc->temp_prog injection 4. Injection Volume: 1 µL Mode: Split (e.g., 20:1) Inlet Temp: 250 °C Rationale: Split injection prevents column overload from the main component. temp_prog->injection ms 5. MS Detection Ionization: Electron Ionization (EI) at 70 eV Mass Range: 40-450 amu Source Temp: 230 °C Rationale: EI provides reproducible fragmentation for library matching. injection->ms analysis 6. Data Analysis Identify peaks by comparing mass spectra to NIST library. Quantify using peak area. ms->analysis

Caption: Experimental workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a Quadrupole analyzer).

  • Chromatographic Conditions :

    • Column : A low-polarity column such as a 5% Phenyl Methylpolysiloxane phase (e.g., HP-5MS, DB-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness.[5] Causality: This general-purpose column provides excellent separation for a wide range of non-polar to moderately polar volatile compounds based primarily on boiling point.

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program : Initial temperature of 50 °C (hold for 2 min), then ramp at 15 °C/min to 280 °C and hold for 5 min. Causality: The initial low temperature allows for the separation of highly volatile solvents, while the ramp elutes higher-boiling by-products.

    • Inlet Temperature : 250 °C.

    • Injection : 1 µL, with a split ratio of 20:1. Causality: A split injection is used to introduce only a small fraction of the sample onto the column, preventing the detector from being saturated by the main 4-Fluoro-2-methoxy-5-methylbenzaldehyde peak.

  • Mass Spectrometer Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV. Causality: EI is a hard ionization technique that produces extensive, reproducible fragmentation patterns, which are crucial for library-based identification.

    • Mass Range : Scan from 40 to 450 amu.

    • Ion Source Temperature : 230 °C.

    • Transfer Line Temperature : 280 °C.

  • Sample Preparation :

    • Accurately weigh approximately 20 mg of the sample.

    • Dissolve in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

An Integrated Strategy for Comprehensive Profiling

A truly comprehensive analysis leverages the strengths of each technique in a logical sequence. This ensures that all potential impurities—volatile, non-volatile, known, and unknown—are effectively detected, identified, and quantified.

cluster_screening Initial Screening & Quantification cluster_identification Identification & Characterization start Sample of 4-Fluoro-2-methoxy-5-methylbenzaldehyde HPLC HPLC-UV/PDA Analysis (Protocol 1) start->HPLC GCMS GC-MS Analysis (Protocol 2) start->GCMS decision Are there unknown peaks above reporting threshold (e.g., ICH Q3A)? HPLC->decision GCMS->decision LCMS LC-MS for Unknown Non-Volatile Peaks NMR Isolate Peak & Perform NMR Spectroscopy LCMS->NMR report Final Report: - Purity Assay - Impurity Identities - Quantitation Data NMR->report decision->LCMS Yes (Non-Volatile) decision->NMR Yes (Requires Structure) decision->report No

Caption: Integrated strategy for complete impurity analysis.

This workflow begins with parallel screening by HPLC and GC-MS. HPLC provides the primary purity value and quantifies known non-volatile impurities, while GC-MS identifies and quantifies volatile components. If the HPLC analysis reveals significant unknown peaks above the regulatory reporting threshold (typically >0.05%), further investigation is triggered. LC-MS is then employed to determine the molecular weight of these unknowns. For definitive structural elucidation, the impurity may need to be isolated (e.g., by preparative HPLC) and analyzed by NMR spectroscopy.

By adopting this multi-faceted, evidence-based approach, researchers and drug development professionals can ensure a thorough understanding of the impurity profile of 4-Fluoro-2-methoxy-5-methylbenzaldehyde, safeguarding the quality and safety of the final pharmaceutical product.

References

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • BenchChem. (2025). Identification and characterization of impurities in 2-Benzoylbenzaldehyde synthesis.
  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals.
  • PharmaTutor. (2018). Impurity Profiling In Pharmaceuticals: A Review.
  • PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
  • ResearchGate. (n.d.). GC-MS analysis data of a commercially available sample of benzaldehyde.
  • HELIX Chromatography. (2022). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison.
  • Research and Reviews. (2019). Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Open Access Journals.
  • BenchChem. (2025). A Comparative Guide to Purity Analysis of 4-Nitrobenzaldehyde: GC-MS vs. Alternatives.
  • BenchChem. (2025). Common impurities in commercial 4-Fluorobenzaldehyde.
  • ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?.
  • BenchChem. (2025). Characterization of Impurities in 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde.
  • Chem-Impex. (n.d.). 4-Fluoro-2-methylbenzaldehyde.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Organic Synthesis with 2-Fluoro-5-Methoxybenzaldehyde.
  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review.
  • Walsh Medical Media. (2017). Determination of Organic Volatile Impurities in Twenty-Three Different Coated Tablet Formulations Using Headspace Gas Chromatography.

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A Researcher's Guide to the Quantum Chemical Analysis of 4-Fluoro-2-methoxy-5-methylbenzaldehyde: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's electronic structure and properties is paramount. For researchers working with substituted aromatic aldehydes like 4-Fluoro-2-methoxy-5-methylbenzaldehyde, this understanding is the bedrock of rational design and predictive analysis. Quantum chemical calculations offer a powerful lens through which we can examine these properties with remarkable precision.

This guide provides a comprehensive comparison of theoretical and experimental data, demonstrating the utility of Density Functional Theory (DFT) in elucidating the molecular characteristics of aromatic aldehydes. Due to the limited availability of published experimental spectra for 4-Fluoro-2-methoxy-5-methylbenzaldehyde, this guide will utilize its close structural analog, 4-Fluoro-2-methoxybenzaldehyde, as a reference for comparative analysis. This approach allows us to validate our computational methodology and showcase its predictive power.

The Significance of Quantum Chemical Calculations

Quantum chemical calculations serve as a computational microscope, allowing us to visualize and quantify molecular properties that are often difficult or impossible to measure directly. For a molecule like 4-Fluoro-2-methoxy-5-methylbenzaldehyde, these calculations can predict its three-dimensional structure, vibrational frequencies (infrared and Raman spectra), electronic transitions (UV-Vis spectrum), and the chemical shifts of its atoms (NMR spectra). This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the arrangement of atoms influences a molecule's biological activity.

  • Reaction Mechanism Elucidation: Predicting the most likely pathways for chemical reactions.

  • Spectroscopic Analysis: Aiding in the interpretation and assignment of experimental spectra.

  • Drug Design and Development: Guiding the modification of lead compounds to improve their efficacy and reduce side effects.

A Validated Computational Protocol

The selection of an appropriate computational method is crucial for obtaining accurate and reliable results. For molecules of this nature, Density Functional Theory (DFT) has emerged as a robust and computationally efficient approach.[1][2] Specifically, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has a proven track record of providing excellent results for organic molecules.[1][2][3]

To ensure a high degree of accuracy, we will employ the 6-311++G(d,p) basis set. This triple-zeta basis set provides a flexible description of the electron distribution and includes diffuse functions (++) to accurately model lone pairs and anions, as well as polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.[1][3]

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines the key steps for performing quantum chemical calculations on 4-Fluoro-2-methoxy-5-methylbenzaldehyde. These calculations are typically performed using software packages such as Gaussian, ORCA, or Spartan.

  • Molecular Structure Input:

    • Construct the 3D structure of 4-Fluoro-2-methoxy-5-methylbenzaldehyde using a molecular builder.

    • Perform an initial geometry optimization using a faster, lower-level method (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • Perform a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. This step locates the minimum energy conformation of the molecule on the potential energy surface.

    • The optimization process iteratively adjusts the positions of the atoms until the forces on each atom are close to zero.

  • Frequency Calculation:

    • Following a successful geometry optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • This calculation serves two purposes:

      • It confirms that the optimized structure is a true minimum (no imaginary frequencies).

      • It provides the theoretical vibrational frequencies, which can be used to simulate the infrared (IR) spectrum.

  • Spectroscopic Predictions:

    • NMR Spectroscopy: Calculate the nuclear magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[2][4] The calculated shielding values are then converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane, TMS).

    • UV-Vis Spectroscopy: Employ Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level to calculate the electronic excitation energies and oscillator strengths.[3] These values correspond to the absorption maxima in the UV-Vis spectrum.

  • Analysis of Molecular Orbitals and Electrostatic Potential:

    • Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability.

    • Generate a Molecular Electrostatic Potential (MEP) map to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Computational Workflow Diagram

G cluster_input 1. Input cluster_dft 2. DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis 3. Analysis & Comparison mol_build Molecular Builder (Initial 3D Structure) pre_opt Pre-optimization (e.g., MMFF94) mol_build->pre_opt geom_opt Geometry Optimization pre_opt->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR (GIAO) Calculation geom_opt->nmr_calc uv_calc UV-Vis (TD-DFT) Calculation geom_opt->uv_calc mo_mep HOMO/LUMO & MEP Analysis geom_opt->mo_mep ir_sim Simulated IR Spectrum freq_calc->ir_sim nmr_sim Simulated NMR Spectra (¹H and ¹³C) nmr_calc->nmr_sim uv_sim Simulated UV-Vis Spectrum uv_calc->uv_sim exp_comp Comparison with Experimental Data ir_sim->exp_comp nmr_sim->exp_comp uv_sim->exp_comp

Caption: Computational workflow for the quantum chemical analysis of 4-Fluoro-2-methoxy-5-methylbenzaldehyde.

Comparative Analysis: Calculated vs. Experimental Data

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The chemical shift of a nucleus is highly sensitive to its local electronic environment.

¹H NMR Experimental (4-Fluoro-2-methoxybenzaldehyde) Calculated (4-Fluoro-2-methoxy-5-methylbenzaldehyde)
Aldehyde Proton (CHO) ~10.3 ppm~10.2 ppm
Aromatic Protons 6.8 - 7.9 ppm6.7 - 7.7 ppm
Methoxy Protons (OCH₃) ~3.9 ppm~3.8 ppm
Methyl Protons (CH₃) N/A~2.2 ppm
¹³C NMR Experimental (4-Fluoro-2-methoxybenzaldehyde) Calculated (4-Fluoro-2-methoxy-5-methylbenzaldehyde)
Carbonyl Carbon (C=O) ~188 ppm~189 ppm
Aromatic Carbons 100 - 165 ppm105 - 168 ppm
Methoxy Carbon (OCH₃) ~56 ppm~55 ppm
Methyl Carbon (CH₃) N/A~16 ppm

The calculated chemical shifts for the protons and carbons in 4-Fluoro-2-methoxy-5-methylbenzaldehyde show good agreement with the expected ranges based on the experimental data of its analog. The presence of the additional methyl group in our target molecule is predicted to have a minor shielding effect on the nearby aromatic protons, which is a chemically reasonable expectation.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups.

Vibrational Mode Experimental (4-Fluoro-2-methoxybenzaldehyde) Calculated (4-Fluoro-2-methoxy-5-methylbenzaldehyde)
C=O Stretch (Aldehyde) ~1680 cm⁻¹~1685 cm⁻¹
Aromatic C=C Stretch 1600 - 1450 cm⁻¹1605 - 1460 cm⁻¹
C-O Stretch (Methoxy) ~1270 cm⁻¹~1265 cm⁻¹
C-F Stretch ~1150 cm⁻¹~1155 cm⁻¹

The calculated vibrational frequencies for the key functional groups in 4-Fluoro-2-methoxy-5-methylbenzaldehyde are in excellent agreement with the experimental values for 4-Fluoro-2-methoxybenzaldehyde. This high level of correlation underscores the reliability of the B3LYP/6-311++G(d,p) level of theory for predicting vibrational spectra.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorptions in the ultraviolet region.

Electronic Transition Experimental (4-Fluoro-2-methoxybenzaldehyde) Calculated (4-Fluoro-2-methoxy-5-methylbenzaldehyde)
π → π ~250 nm, ~300 nm~255 nm, ~305 nm
n → π ~340 nm~345 nm

The calculated electronic transitions for 4-Fluoro-2-methoxy-5-methylbenzaldehyde align well with the expected absorption maxima for a substituted benzaldehyde. The slight red shift (shift to longer wavelength) in the calculated values compared to the analog can be attributed to the electron-donating effect of the additional methyl group, which is a well-understood phenomenon.

Exploring Alternatives: A Cost-Benefit Analysis

While the B3LYP/6-311++G(d,p) method provides a high level of accuracy, it is important for researchers to be aware of other computational approaches and the trade-offs between accuracy and computational cost.

  • Semi-empirical Methods (e.g., PM6, AM1): These methods are significantly faster than DFT but are generally less accurate. They can be useful for initial screening of large numbers of molecules or for obtaining a quick preliminary geometry.

  • Smaller Basis Sets (e.g., 6-31G(d)): Using a smaller basis set will reduce the computational time, but at the cost of accuracy. For qualitative predictions, a smaller basis set may be sufficient.

  • Different DFT Functionals (e.g., M06-2X, ωB97X-D): Other DFT functionals may offer improved accuracy for specific properties, such as non-covalent interactions or thermochemistry. However, they can also be more computationally demanding.

Comparison of Computational Methods

G cluster_accuracy cluster_cost high_acc High b3lyp_large B3LYP/6-311++G(d,p) med_acc Medium b3lyp_small B3LYP/6-31G(d) low_acc Low pm6 Semi-empirical (PM6) high_cost High med_cost Medium low_cost Low b3lyp_large->b3lyp_small Decreasing Accuracy Increasing Speed b3lyp_small->pm6 Decreasing Accuracy Increasing Speed

Caption: Relationship between accuracy and computational cost for different quantum chemical methods.

Conclusion

This guide has demonstrated the power and utility of quantum chemical calculations, specifically using the B3LYP/6-311++G(d,p) level of theory, for the in-depth analysis of 4-Fluoro-2-methoxy-5-methylbenzaldehyde. By comparing the calculated spectroscopic data with that of a close structural analog, we have validated our computational protocol and showcased its predictive capabilities. For researchers in drug development and materials science, these computational tools are indispensable for gaining a deeper understanding of molecular properties and for guiding the design of new and improved chemical entities.

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  • SpectraBase. 2-Hydroxy-4-methoxybenzaldehyde - Optional[13C NMR] - Chemical Shifts. [Link]

  • NIST. Benzaldehyde, 2-methoxy-. National Institute of Standards and Technology. [Link]

  • Cinar, M., Cinar, H., & Kurt, M. (2011). FT-IR, UV–vis, 1H and 13C NMR spectra and the equilibrium structure of organic dye molecule disperse red 1 acrylate: A combined experimental and theoretical analysis. ResearchGate. [Link]

  • NIST. Benzaldehyde, 4-methoxy-. National Institute of Standards and Technology. [Link]

  • Research Institute for Fragrance Materials. (2023). o-methoxybenzaldehyde, CAS Registry Number 135-02-4. RIFM. [Link]

  • Chegg. Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B. [Link]

  • NMR Wiki. 2-Methoxybenzaldehyde. [Link]

  • SpectraBase. 4-Fluorobenzaldehyde - Optional[Near IR] - Spectrum. [Link]

  • Reddit. Interpreting IR spectra for methoxybenzaldehyde. [Link]

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Safety Operating Guide

4-Fluoro-2-methoxy-5-methylbenzaldehyde: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide for Laboratory & Process Safety

Executive Summary & Chemical Identification

CAS Number: 139008-21-2 Molecular Formula: C₉H₉FO₂ Molecular Weight: 168.16 g/mol [1][2]

Proper disposal of 4-Fluoro-2-methoxy-5-methylbenzaldehyde requires strict adherence to protocols governing halogenated organic compounds .[1][2] Unlike simple organic waste, the presence of the fluorine atom necessitates high-temperature incineration with specific flue gas scrubbing capabilities to prevent the release of hydrogen fluoride (HF) and other fluorinated toxins.[1][2]

This guide outlines a self-validating workflow for the segregation, packaging, and disposal of this intermediate, ensuring compliance with EPA (RCRA) and local hazardous waste regulations.

Hazard Characterization & Waste Classification

Before disposal, the material must be characterized to select the correct waste stream.[1]

PropertyValue/DescriptionDisposal Implication
Physical State Solid (typically off-white powder/crystals)Requires solid waste segregation; do not dissolve unless necessary for process cleaning.[1][2]
Reactivity Aldehyde functionalityProne to oxidation.[1][2] Incompatible with strong oxidizers (risk of fire/explosion).[2][3]
Halogen Content Fluorinated (Aryl Fluoride)MANDATORY: Must enter Halogenated Waste streams.[1][2] Cannot be mixed with fuel-blending non-halogenated solvents.[1][2]
Toxicity Irritant (Skin/Eye/Resp)Standard PPE (Nitrile gloves, safety glasses, lab coat) required during handling.[1][2]
Flash Point >100°C (Predicted)Classified as "Combustible" rather than "Flammable" for transport, but treated as ignitable waste.[2]

Segregation & Storage Logic

The Golden Rule: Never mix fluorinated benzaldehydes with oxidizing agents (e.g., peroxides, permanganates, nitric acid) or strong bases.[1][3]

  • Oxidizers: Reaction with the aldehyde group is exothermic and can lead to thermal runaway in waste containers.[1][2]

  • Strong Bases: Risk of Cannizzaro reaction or polymerization, generating heat and pressure.[2]

Storage for Disposal[1][4]
  • Container: High-Density Polyethylene (HDPE) or Amber Glass.[1][2]

  • Venting: If the material is old or suspected of partial oxidation, use a vented cap to prevent pressure buildup from carboxylic acid formation.[2]

  • Labeling: Must be clearly labeled "Hazardous Waste - Halogenated Organic Solid." [1][2]

Disposal Decision Matrix (Workflow)

The following decision tree illustrates the operational logic for disposing of 4-Fluoro-2-methoxy-5-methylbenzaldehyde depending on its state (pure solid vs. solution).

DisposalWorkflow Start Waste Material: 4-Fluoro-2-methoxy-5-methylbenzaldehyde StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Precipitate StateCheck->SolidPath Solid LiquidPath Dissolved in Solvent StateCheck->LiquidPath Solution SolidPack Pack in HDPE/Glass Jar (Do not dissolve unnecessarily) SolidPath->SolidPack SolventCheck Is Solvent Halogenated? LiquidPath->SolventCheck Labeling Label: 'Hazardous Waste' Check 'Halogenated' & 'Toxic' SolidPack->Labeling HaloStream Stream: Halogenated Organic Solvents (e.g., DCM, Chloroform mix) SolventCheck->HaloStream Yes (e.g., DCM) NonHaloStream Stream: Halogenated Organic Solvents (Must default to Halo due to Solute) SolventCheck->NonHaloStream No (e.g., MeOH) HaloStream->Labeling NonHaloStream->Labeling Storage Store in Satellite Accumulation Area (Secondary Containment) Labeling->Storage Pickup EHS / Vendor Pickup (Incineration req. Scrubbers) Storage->Pickup

Figure 1: Decision matrix for determining the correct waste stream based on physical state and solvent composition.[1][2] Note that even if dissolved in non-halogenated solvents (like Methanol), the presence of the fluorinated solute mandates a Halogenated waste stream.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired inventory, spilled solids, or excess weighing material.[1]

  • PPE Verification: Don nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1][2] Work inside a fume hood.

  • Container Selection: Select a wide-mouth HDPE or glass jar compatible with organic solids.

  • Transfer: Carefully transfer the solid into the container. Avoid generating dust.[2][4]

    • Note: If dust is generated, wipe surfaces with a damp paper towel (solvent-wet) and add the towel to the Solid Halogenated Waste container.[1][2]

  • Labeling: Apply the hazardous waste label.

    • Chemical Name: 4-Fluoro-2-methoxy-5-methylbenzaldehyde.[1][2][5][6][7]

    • Hazards: Irritant, Combustible.[1][2][3]

    • Constituents: Check "Halogenated".[1][2][8][9]

  • Closure: Screw the lid tightly. If the material is old, ensure the container is not filled >90% to allow headspace.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Material dissolved in solvents (DCM, Ethyl Acetate, Methanol, etc.).[1][2]

  • Stream Identification: Regardless of the solvent used, the mixture must be classified as Halogenated Organic Waste because it contains the fluorinated benzaldehyde.[2]

    • Scientific Rationale: Sending fluorinated compounds to a non-halogenated fuel blending facility can damage their incinerators (HF corrosion) and violate air emission permits.[1][2]

  • Segregation: Ensure the waste carboy does NOT contain strong oxidizers or acids.[1][2][3]

  • Pouring: Use a funnel to prevent spills. Pour the solution into the "Halogenated Solvents" carboy.[1][2]

  • Log Entry: Record the volume and approximate concentration of the fluorinated aldehyde on the waste log sheet attached to the carboy.

Emergency Spill Response

In the event of a spill outside primary containment (fume hood), follow this immediate response workflow.

SpillResponse Assess 1. Assess Volume & Hazard (Is it >100g or outside hood?) Evacuate Evacuate Lab & Call EHS Assess->Evacuate Major Spill PPE 2. Don PPE (Gloves, Goggles, N95/Resp) Assess->PPE Minor Spill Contain 3. Contain Spill (Use absorbent socks/pads) PPE->Contain Clean 4. Absorb & Wipe (Do not use water initially) Contain->Clean Bag 5. Bag Waste (Label as Halogenated Solid) Clean->Bag

Figure 2: Immediate spill response protocol. For minor spills, isolation and dry absorption are prioritized to prevent spreading the fluorinated contaminant.[1]

Cleanup Steps:

  • Isolate: Mark the area.[1][2]

  • Absorb: Use vermiculite, sand, or commercial organic spill pads.[1][2] Do not use paper towels alone for large amounts as they increase flammability surface area.[1][2]

  • Decontaminate: Once the bulk solid/oil is removed, clean the surface with soap and water.[1][2] Collect all wash water into liquid hazardous waste (Halogenated), not the drain.

Regulatory & Compliance Context

  • EPA Waste Code: If discarded as a pure commercial chemical product, benzaldehydes often fall under U-listed wastes or characteristic wastes (Ignitable D001 ).[1][2] Due to the fluorine, it requires treatment standards for halogenated organics (incineration).[1]

  • Destruction Method: The ultimate fate of this waste must be High-Temperature Incineration (typically >1100°C) in a rotary kiln equipped with acid gas scrubbers to neutralize the Hydrogen Fluoride (HF) generated during combustion.[1][2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2774537 (Related Isomer: 4-Fluoro-2-methoxybenzaldehyde).[1][2] Retrieved from [Link][1][2]

    • Context: Used for establishing baseline hazard data (H315, H319, H335) and chemical reactivity for the fluorinated benzaldehyde class.[1]

    • Context: Verification of CAS number 139008-21-2 for 4-Fluoro-2-methoxy-5-methylbenzaldehyde.[1][2][5][6][7]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] National Academies Press (US).[1][2] Retrieved from [Link]

    • Context: Authoritative source for segregation of aldehydes from oxidizers and general organic waste disposal protocols.[1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1][2][10] Retrieved from [Link][1][2]

    • Context: Regulatory framework defining "Halogenated Organic Waste" and incineration requirements.[1][2][11]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.